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  • Product: (4-Fluorophenyl)(pyridin-4-yl)methanol
  • CAS: 65214-62-2

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Grignard Reaction for the Synthesis of (4-Fluorophenyl)(pyridin-4-yl)methanol

Abstract This technical guide provides a comprehensive overview of the synthesis of (4-Fluorophenyl)(pyridin-4-yl)methanol, a valuable building block in pharmaceutical and materials science research. The core of this gui...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis of (4-Fluorophenyl)(pyridin-4-yl)methanol, a valuable building block in pharmaceutical and materials science research. The core of this guide focuses on the Grignard reaction, a powerful and versatile method for carbon-carbon bond formation. We will delve into the mechanistic underpinnings of this reaction, provide a detailed, field-proven experimental protocol, and discuss critical aspects of reaction control, troubleshooting, and product characterization. This document is intended for researchers, scientists, and drug development professionals seeking a thorough and practical understanding of this important synthetic transformation.

Introduction: The Significance of Diaryl-Methanol Moieties

Diaryl-methanol scaffolds, particularly those incorporating heterocyclic rings, are privileged structures in medicinal chemistry. The title compound, (4-Fluorophenyl)(pyridin-4-yl)methanol, and its analogues are key intermediates in the synthesis of a range of biologically active molecules. The presence of the pyridine ring offers a site for hydrogen bonding and can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug candidate. The 4-fluorophenyl group can enhance metabolic stability and binding affinity through favorable interactions with biological targets.

While several synthetic routes to diaryl-methanols exist, the Grignard reaction remains a cornerstone due to its efficiency and broad applicability. This guide will provide the necessary expertise to successfully employ this reaction for the synthesis of (4-Fluorophenyl)(pyridin-4-yl)methanol.

The Grignard Reaction: A Mechanistic Perspective

The Grignard reaction involves the nucleophilic addition of an organomagnesium halide (the Grignard reagent) to an electrophilic carbonyl carbon.[1] The reaction can be conceptually divided into two main stages: the formation of the Grignard reagent and its subsequent reaction with the carbonyl compound.

Formation of the Grignard Reagent: 4-Fluorophenylmagnesium Bromide

The synthesis of 4-fluorophenylmagnesium bromide is achieved by the reaction of 1-bromo-4-fluorobenzene with magnesium metal in an anhydrous ether solvent, typically tetrahydrofuran (THF) or diethyl ether.[2]

Mechanism: The reaction proceeds via a single-electron transfer (SET) mechanism from the magnesium metal to the aryl halide, forming a radical anion. This is followed by the formation of the organomagnesium species. The ether solvent is crucial as it coordinates to the magnesium center, stabilizing the Grignard reagent.

Reaction with 4-Pyridinecarboxaldehyde: The Carbon-Carbon Bond Forming Step

The carbon-magnesium bond in the Grignard reagent is highly polarized, rendering the carbon atom nucleophilic and the magnesium electrophilic.[3] This nucleophilic carbon attacks the electrophilic carbonyl carbon of 4-pyridinecarboxaldehyde. The reaction is typically carried out at low temperatures to control its exothermicity and minimize side reactions. Following the nucleophilic addition, an acidic work-up is performed to protonate the resulting alkoxide and yield the final alcohol product.[4]

Experimental Protocol: Synthesis of (4-Fluorophenyl)(pyridin-4-yl)methanol

This protocol is adapted from established procedures for similar Grignard reactions with pyridyl aldehydes and provides a robust starting point for optimization.[5]

Materials and Reagents
Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )QuantityMolar Equivalents
Magnesium TurningsMg24.311.22 g1.2
1-Bromo-4-fluorobenzeneC₆H₄BrF175.007.3 mL (10.5 g)1.0
IodineI₂253.811 crystalCatalytic
Anhydrous Tetrahydrofuran (THF)C₄H₈O72.11100 mL-
4-PyridinecarboxaldehydeC₆H₅NO107.115.0 g0.9
Saturated Aqueous Ammonium ChlorideNH₄Cl53.49~50 mL-
Ethyl AcetateC₄H₈O₂88.11~200 mL-
Anhydrous Sodium SulfateNa₂SO₄142.04As needed-
Step-by-Step Procedure

Part A: Preparation of 4-Fluorophenylmagnesium Bromide

  • Glassware Preparation: All glassware must be rigorously dried in an oven at >120 °C overnight and assembled hot under a stream of dry nitrogen or argon to exclude atmospheric moisture.

  • Initiation: To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a dropping funnel, add the magnesium turnings (1.22 g).[5]

  • Add a single crystal of iodine to the flask. The iodine serves to etch the passivating oxide layer on the magnesium surface, facilitating the reaction.[5]

  • Cover the magnesium with approximately 20 mL of anhydrous THF.

  • In the dropping funnel, dissolve 1-bromo-4-fluorobenzene (7.3 mL) in 30 mL of anhydrous THF.

  • Add a small portion (approximately 2-3 mL) of the 1-bromo-4-fluorobenzene solution to the magnesium suspension. The reaction is initiated when bubbling is observed and a gentle reflux begins. Gentle warming with a heat gun may be necessary to initiate the reaction.

  • Grignard Reagent Formation: Once initiated, add the remaining 1-bromo-4-fluorobenzene solution dropwise at a rate that maintains a steady but controlled reflux.[2]

  • After the addition is complete, continue stirring the mixture at room temperature for an additional 30-60 minutes to ensure complete formation of the Grignard reagent. The solution should appear as a cloudy grey or brownish suspension.

Part B: Reaction with 4-Pyridinecarboxaldehyde

  • Aldehyde Addition: Cool the freshly prepared Grignard reagent solution to 0 °C using an ice-water bath.

  • Dissolve 4-pyridinecarboxaldehyde (5.0 g) in 50 mL of anhydrous THF in the dropping funnel.

  • Add the 4-pyridinecarboxaldehyde solution dropwise to the cooled and stirred Grignard reagent. Maintaining a low temperature is crucial to favor the desired 1,2-addition to the carbonyl group and to control the exothermic nature of the reaction.[5]

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 1-2 hours to ensure the reaction goes to completion.

Part C: Work-up and Purification

  • Quenching: Cool the reaction mixture back down to 0 °C in an ice-water bath. Quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution (~50 mL). The use of ammonium chloride provides a mildly acidic quench, which is often preferred for substrates containing a basic pyridine nitrogen to avoid potential complications with strong acids.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Washing and Drying: Combine the organic layers and wash sequentially with water (50 mL) and brine (50 mL). Dry the organic layer over anhydrous sodium sulfate.

  • Concentration: Filter off the drying agent and concentrate the organic phase under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system, such as a gradient of ethyl acetate in hexanes, to afford pure (4-Fluorophenyl)(pyridin-4-yl)methanol. An alternative purification method is recrystallization from a suitable solvent system like ethyl acetate/hexanes.

Expected Yield

Based on similar reactions, the expected yield for this synthesis is in the range of 70-85%.[6]

Scientific Integrity and Causality: Understanding the "Why"

A successful Grignard synthesis relies on a deep understanding of the underlying chemistry and the rationale behind each experimental step.

The Imperative of Anhydrous Conditions

Grignard reagents are highly reactive and are strong bases. They react readily with protic solvents, including water, which will quench the reagent and reduce the yield.[7] Therefore, the use of oven-dried glassware and anhydrous solvents is non-negotiable.

Chemoselectivity: Carbonyl Addition vs. Ring Interaction

A key consideration when working with pyridine-containing substrates is the potential for the Grignard reagent to react with the pyridine ring itself. The lone pair of electrons on the pyridine nitrogen can act as a Lewis base, and in some cases, Grignard reagents can add to the C=N bond of the pyridine ring. However, in the case of 4-pyridinecarboxaldehyde, the carbonyl group is a highly activated electrophile, and the 1,2-addition to the carbonyl is the kinetically favored and predominant reaction pathway, especially at low temperatures.[8] The use of a less than stoichiometric amount of the aldehyde (0.9 equivalents) also helps to ensure that the more reactive Grignard reagent is fully consumed by the desired electrophile.

Common Side Reactions and Mitigation

The most common side reaction in the formation of an aryl Grignard reagent is the Wurtz-type coupling of the aryl halide with the Grignard reagent to form a biphenyl byproduct (in this case, 4,4'-difluorobiphenyl).[9] This is favored by higher temperatures and high concentrations of the aryl halide. Slow, dropwise addition of the 1-bromo-4-fluorobenzene is therefore critical to maintain a low instantaneous concentration and minimize this side reaction.

Visualization of the Reaction Pathway

The following diagrams illustrate the key steps in the synthesis of (4-Fluorophenyl)(pyridin-4-yl)methanol.

Grignard_Formation ArylHalide 1-Bromo-4-fluorobenzene Grignard 4-Fluorophenylmagnesium Bromide ArylHalide->Grignard + Mg Mg Mg (metal) Mg->Grignard Solvent1 Anhydrous THF Solvent1->Grignard

Caption: Formation of the Grignard Reagent.

Grignard_Reaction Grignard 4-Fluorophenylmagnesium Bromide Intermediate Magnesium Alkoxide Intermediate Grignard->Intermediate Aldehyde 4-Pyridinecarboxaldehyde Aldehyde->Intermediate 1) Nucleophilic Addition Product (4-Fluorophenyl)(pyridin-4-yl)methanol Intermediate->Product 2) Protonation Workup Aqueous Workup (NH4Cl) Workup->Product

Caption: Grignard Reaction and Product Formation.

Characterization of (4-Fluorophenyl)(pyridin-4-yl)methanol

Thorough characterization of the final product is essential to confirm its identity and purity.

Spectroscopic Data
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for both the 4-fluorophenyl and pyridin-4-yl moieties. The protons on the pyridine ring typically appear as doublets in the aromatic region. The protons on the fluorophenyl ring will also appear in the aromatic region, with splitting patterns influenced by the fluorine atom. A key signal will be the methine proton (the carbon bearing the hydroxyl group), which will likely appear as a singlet or a narrowly split multiplet.

  • ¹³C NMR: The carbon NMR will show distinct signals for each carbon atom in the molecule. The carbon attached to the fluorine atom will exhibit a large one-bond C-F coupling constant (¹JCF), typically in the range of 240-250 Hz. Smaller two-bond (²JCF) and three-bond (³JCF) couplings will also be observable for the adjacent carbons.[10]

  • Infrared (IR) Spectroscopy: The IR spectrum will show a broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibration of the alcohol.

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the product (C₁₂H₁₀FNO, MW = 203.21 g/mol ).

Physical Properties

The product is expected to be a solid at room temperature. The melting point should be determined and compared to literature values if available.

Safety Considerations

  • Grignard Reagents: Grignard reagents are highly flammable and can be pyrophoric. They react violently with water. All manipulations should be carried out in a well-ventilated fume hood under an inert atmosphere.[11]

  • Solvents: Diethyl ether and THF are extremely flammable. Ensure there are no ignition sources nearby.

  • Pyridine Derivatives: Pyridine and its derivatives can be harmful if inhaled or absorbed through the skin. Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn at all times.[12]

Conclusion

The Grignard reaction provides an effective and direct route for the synthesis of (4-Fluorophenyl)(pyridin-4-yl)methanol. By carefully controlling reaction conditions, particularly by ensuring anhydrous conditions and maintaining low temperatures during the addition steps, high yields of the desired product can be achieved. A thorough understanding of the reaction mechanism and potential side reactions is paramount for successful synthesis and troubleshooting. The protocol and insights provided in this guide offer a solid foundation for researchers to confidently and safely perform this important transformation.

References

  • Ashenhurst, J. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment). Retrieved from [Link]

  • The Organic Chemistry Tutor. (2018, May 4). Grignard Reagent Reaction Mechanism [Video]. YouTube. Retrieved from [Link]

  • Clark, J. (n.d.). reaction of aldehydes and ketones with grignard reagents. Chemguide. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]

  • Ashenhurst, J. (2015, December 10). Reactions of Grignard Reagents. Master Organic Chemistry. Retrieved from [Link]

  • Li, B. (2018, July 16). Laboratory Safety Standard Operating Procedure (SOP) for the use of hazardous materials or equipment. Retrieved from [Link]

  • Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of A. Bromo(4-fluorophenyl)magnesium. Retrieved from [Link]

  • Chemistry LibreTexts. (2015, July 18). 18.10: 1,2- and 1,4-Additions of Organometallic Reagents. Retrieved from [Link]

  • MDPI. (n.d.). 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole. Retrieved from [Link]

  • To explore Grignard's reaction in the synthesis of structurally related compounds of Carbinoxamine and evaluate Anti histaminic activity. (n.d.). Retrieved from [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Synthesis of (4-Fluorophenyl)(pyridin-4-yl)methanol from 4-Cyanopyridine

For Distribution to: Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive, in-depth exploration of the synthesis of (4-Fluorophenyl)(pyridin-4-yl)methanol, a...

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive, in-depth exploration of the synthesis of (4-Fluorophenyl)(pyridin-4-yl)methanol, a valuable building block in medicinal chemistry and drug development. The synthesis commences with the readily available 4-cyanopyridine and proceeds through a two-step sequence involving a Grignard reaction followed by a selective reduction. This document elucidates the underlying chemical principles, provides detailed, field-tested experimental protocols, and offers insights into the critical parameters that govern the success of the synthesis. Furthermore, it includes a thorough guide to the characterization of the intermediate and final products, a troubleshooting section to address potential challenges, and visual aids in the form of diagrams to clarify the reaction pathways and experimental workflows.

Introduction and Significance

(4-Fluorophenyl)(pyridin-4-yl)methanol and its derivatives are of significant interest in the pharmaceutical industry due to their presence as core structural motifs in a variety of biologically active molecules. The unique combination of a pyridine ring, a fluorinated phenyl group, and a secondary alcohol creates a scaffold with desirable physicochemical properties for drug candidates, including potential for hydrogen bonding, aromatic interactions, and metabolic stability conferred by the fluorine atom.

This guide focuses on a reliable and scalable synthetic route starting from 4-cyanopyridine. The choice of this starting material is strategic due to its commercial availability and the reactivity of the nitrile group, which allows for the efficient introduction of the fluorophenyl moiety via a Grignard reaction. The subsequent reduction of the ketone intermediate is a well-established and high-yielding transformation.

Reaction Mechanism and Rationale

The synthesis of (4-Fluorophenyl)(pyridin-4-yl)methanol from 4-cyanopyridine is a two-step process:

  • Step 1: Grignard Reaction - Formation of (4-fluorophenyl)(pyridin-4-yl)methanone.

  • Step 2: Reduction - Conversion of the ketone to the desired secondary alcohol.

Step 1: The Grignard Reaction - A Detailed Mechanistic Look

The first step involves the nucleophilic addition of a Grignard reagent, 4-fluorophenylmagnesium bromide, to the electrophilic carbon of the nitrile group in 4-cyanopyridine.

Formation of the Grignard Reagent:

The synthesis begins with the preparation of the Grignard reagent from 4-bromofluorobenzene and magnesium metal in an anhydrous ether solvent, typically tetrahydrofuran (THF). The reaction is initiated by the insertion of magnesium into the carbon-bromine bond.

Reaction with 4-Cyanopyridine:

The highly polarized carbon-magnesium bond in the Grignard reagent renders the fluorophenyl group strongly nucleophilic. This nucleophile attacks the electrophilic carbon of the nitrile group in 4-cyanopyridine. This addition forms a magnesium salt of an imine. Subsequent acidic workup hydrolyzes the imine to the corresponding ketone, (4-fluorophenyl)(pyridin-4-yl)methanone.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: Grignard reagents are highly basic and will react with any protic solvent, including water. Therefore, all glassware must be rigorously dried, and anhydrous solvents must be used to prevent quenching of the Grignard reagent.

  • Ethereal Solvents (THF, Diethyl Ether): These solvents are ideal for Grignard reactions as they are aprotic and can solvate the magnesium ion, stabilizing the Grignard reagent.

  • Initiation: The reaction between magnesium and the aryl halide can sometimes be sluggish to start. The addition of a small crystal of iodine or a few drops of 1,2-dibromoethane can help to activate the magnesium surface and initiate the reaction.

  • Temperature Control: The initial formation of the Grignard reagent is exothermic and may require cooling to maintain a controlled reaction rate. The subsequent addition of the Grignard reagent to the cyanopyridine is also typically performed at a reduced temperature to minimize side reactions.

Step 2: The Reduction - Selectivity and Mechanism

The second step is the reduction of the ketone, (4-fluorophenyl)(pyridin-4-yl)methanone, to the desired secondary alcohol, (4-Fluorophenyl)(pyridin-4-yl)methanol. Sodium borohydride (NaBH₄) is the reducing agent of choice for this transformation.

Mechanism of Reduction:

Sodium borohydride is a source of hydride ions (H⁻). The hydride acts as a nucleophile and attacks the electrophilic carbonyl carbon of the ketone. This forms an alkoxide intermediate, which is then protonated during the workup to yield the final alcohol product.[1]

Causality Behind Experimental Choices:

  • Sodium Borohydride (NaBH₄): This reagent is chosen for its chemoselectivity. It is a mild reducing agent that will readily reduce aldehydes and ketones but will not typically reduce more stable functional groups like esters, amides, or nitriles.[1] This is crucial for the successful synthesis as it prevents over-reduction.

  • Protic Solvents (Methanol, Ethanol): Sodium borohydride is stable in protic solvents like methanol or ethanol, which are also good solvents for the ketone intermediate.

  • Workup: The reaction is typically quenched with water or a dilute acid to neutralize any remaining reducing agent and to protonate the alkoxide intermediate.

Experimental Protocols

Materials and Reagents
ReagentMolar Mass ( g/mol )PuritySupplier
4-Cyanopyridine104.11≥98%Sigma-Aldrich
4-Bromofluorobenzene175.00≥99%Sigma-Aldrich
Magnesium Turnings24.31≥99.5%Sigma-Aldrich
Iodine253.81≥99.8%Sigma-Aldrich
Anhydrous Tetrahydrofuran (THF)72.11≥99.9%Sigma-Aldrich
Sodium Borohydride (NaBH₄)37.83≥98%Sigma-Aldrich
Methanol32.04≥99.8%Sigma-Aldrich
Diethyl Ether74.12≥99.7%Sigma-Aldrich
Saturated Ammonium Chloride Solution---
Anhydrous Sodium Sulfate142.04≥99%Sigma-Aldrich
Silica Gel-60 Å, 230-400 mesh-
Eluents for Chromatography-HPLC grade-
Step 1: Synthesis of (4-Fluorophenyl)(pyridin-4-yl)methanone

Workflow Diagram:

Synthesis_Step1 cluster_prep Preparation cluster_reaction Grignard Reaction cluster_workup Workup & Purification reagents 4-Bromofluorobenzene Magnesium Turnings Anhydrous THF Iodine (catalyst) grignard_formation 1. Form Grignard Reagent: - Add 4-bromofluorobenzene to Mg in THF - Initiate with Iodine - Maintain gentle reflux reagents->grignard_formation glassware Oven-dried Glassware (3-neck flask, condenser, dropping funnel) addition 2. Add 4-Cyanopyridine: - Cool Grignard solution - Add 4-cyanopyridine in THF dropwise - Stir at room temperature grignard_formation->addition quench 3. Quench Reaction: - Cool in ice bath - Add saturated NH4Cl solution addition->quench extract 4. Extraction: - Extract with diethyl ether quench->extract purify 5. Purification: - Dry organic layer (Na2SO4) - Concentrate in vacuo - Purify by column chromatography extract->purify product1 (4-Fluorophenyl)(pyridin-4-yl)methanone purify->product1 Yields

Caption: Workflow for the Grignard Synthesis of the Ketone Intermediate.

Procedure:

  • Preparation: All glassware (a three-necked round-bottom flask, reflux condenser, and dropping funnel) must be oven-dried and assembled hot under an inert atmosphere (nitrogen or argon) to ensure anhydrous conditions.

  • Grignard Reagent Formation:

    • Place magnesium turnings (1.1 eq.) in the flask.

    • Add a single crystal of iodine to activate the magnesium surface.

    • Add a small amount of anhydrous THF to cover the magnesium.

    • In the dropping funnel, dissolve 4-bromofluorobenzene (1.0 eq.) in anhydrous THF.

    • Add a small portion of the 4-bromofluorobenzene solution to the magnesium. The reaction is initiated when bubbling is observed and a gentle reflux begins.

    • Once initiated, add the remaining 4-bromofluorobenzene solution dropwise at a rate that maintains a steady reflux.

    • After the addition is complete, continue to stir the mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.

  • Reaction with 4-Cyanopyridine:

    • Cool the Grignard reagent solution to 0 °C using an ice bath.

    • Dissolve 4-cyanopyridine (0.9 eq.) in anhydrous THF and add it to the dropping funnel.

    • Add the 4-cyanopyridine solution dropwise to the cooled and stirred Grignard reagent. Maintain a low temperature to control the exothermic reaction.

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours.

  • Workup and Purification:

    • Cool the reaction mixture in an ice bath and quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

    • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure (4-fluorophenyl)(pyridin-4-yl)methanone.

Step 2: Synthesis of (4-Fluorophenyl)(pyridin-4-yl)methanol

Workflow Diagram:

Synthesis_Step2 cluster_reaction2 Reduction cluster_workup2 Workup & Purification ketone (4-Fluorophenyl)(pyridin-4-yl)methanone reduction_step 1. Reduce Ketone: - Dissolve ketone in methanol - Add NaBH4 portion-wise at 0 °C - Stir at room temperature ketone->reduction_step quench2 2. Quench Reaction: - Cool in ice bath - Add water reduction_step->quench2 extract2 3. Extraction: - Extract with ethyl acetate quench2->extract2 purify2 4. Purification: - Dry organic layer (Na2SO4) - Concentrate in vacuo - Recrystallize from a suitable solvent extract2->purify2 product2 (4-Fluorophenyl)(pyridin-4-yl)methanol purify2->product2 Yields

Caption: Workflow for the Reduction of the Ketone to the Final Alcohol Product.

Procedure:

  • Reaction Setup:

    • Dissolve (4-fluorophenyl)(pyridin-4-yl)methanone (1.0 eq.) in methanol in a round-bottom flask equipped with a magnetic stirrer.

    • Cool the solution to 0 °C in an ice bath.

  • Reduction:

    • Add sodium borohydride (1.5 eq.) portion-wise to the stirred solution, maintaining the temperature below 10 °C.

    • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup and Purification:

    • Cool the reaction mixture in an ice bath and quench the reaction by the slow addition of water.

    • Remove the methanol under reduced pressure.

    • Extract the aqueous residue with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

    • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield pure (4-Fluorophenyl)(pyridin-4-yl)methanol.

Characterization of Products

Thorough characterization of the intermediate and final product is essential to confirm their identity and purity.

(4-Fluorophenyl)(pyridin-4-yl)methanone (Intermediate)
PropertyExpected Value
Appearance Off-white to pale yellow solid
Molecular Formula C₁₂H₈FNO
Molecular Weight 201.20 g/mol
¹H NMR (CDCl₃, 400 MHz) δ 8.80-8.75 (m, 2H), 7.85-7.75 (m, 2H), 7.55-7.45 (m, 2H), 7.20-7.10 (m, 2H)
¹³C NMR (CDCl₃, 100 MHz) δ 194.5 (C=O), 165.5 (d, J=255 Hz, C-F), 150.5, 145.0, 132.5 (d, J=9 Hz), 121.5, 115.8 (d, J=22 Hz)
IR (KBr, cm⁻¹) ~1660 (C=O stretch), ~1600, 1550 (aromatic C=C stretch), ~1230 (C-F stretch)
MS (ESI+) m/z 202.1 [M+H]⁺
(4-Fluorophenyl)(pyridin-4-yl)methanol (Final Product)
PropertyExpected Value
Appearance White to off-white solid
Molecular Formula C₁₂H₁₀FNO
Molecular Weight 203.21 g/mol
¹H NMR (CDCl₃, 400 MHz) δ 8.55-8.50 (m, 2H), 7.40-7.30 (m, 4H), 7.05-6.95 (m, 2H), 5.80 (s, 1H), 4.50 (br s, 1H, OH)
¹³C NMR (CDCl₃, 100 MHz) δ 162.0 (d, J=245 Hz, C-F), 155.0, 150.0, 140.0, 128.0 (d, J=8 Hz), 121.0, 115.5 (d, J=21 Hz), 75.0 (CH-OH)
IR (KBr, cm⁻¹) ~3300-3100 (broad, O-H stretch), ~1605, 1560 (aromatic C=C stretch), ~1225 (C-F stretch)
MS (ESI+) m/z 204.1 [M+H]⁺

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Grignard reaction fails to initiate - Wet glassware or solvent- Inactive magnesium surface- Ensure all glassware is oven-dried and assembled hot under an inert atmosphere.- Use freshly opened anhydrous solvents.- Activate magnesium with a crystal of iodine, a few drops of 1,2-dibromoethane, or by crushing the turnings under an inert atmosphere.
Low yield of ketone intermediate - Incomplete Grignard formation- Quenching of Grignard reagent- Side reactions (e.g., Wurtz coupling)- Ensure the Grignard reagent is fully formed before adding the cyanopyridine.- Maintain strict anhydrous conditions throughout the reaction.- Add the aryl halide slowly to the magnesium to minimize localized high concentrations.
Formation of isonicotinic acid - Presence of water during the Grignard reaction or workup, leading to hydrolysis of 4-cyanopyridine.- Maintain rigorous anhydrous conditions during the Grignard reaction.- Use a non-aqueous workup if possible, or carefully control the addition of the aqueous quenching solution at low temperatures.
Incomplete reduction of the ketone - Insufficient reducing agent- Deactivated reducing agent- Use a slight excess of sodium borohydride (e.g., 1.5-2.0 eq.).- Use fresh, high-purity sodium borohydride.
Difficulty in purification - Presence of closely-eluting impurities- Optimize the mobile phase for column chromatography.- Consider recrystallization from different solvent systems.

Conclusion

The synthesis of (4-Fluorophenyl)(pyridin-4-yl)methanol from 4-cyanopyridine presented in this guide is a robust and efficient method for accessing this valuable chemical intermediate. By understanding the underlying mechanisms and carefully controlling the reaction parameters, researchers can achieve high yields of the desired product. The detailed protocols and troubleshooting guide provided herein are intended to serve as a valuable resource for scientists and professionals in the field of drug discovery and development, facilitating the synthesis of this and related compounds for further investigation.

References

  • Jasril, J., et al. (2021). 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole. Molbank, 2021(1), M1197. [Link]

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  • Aerobic CN Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. (2012). The Royal Society of Chemistry. [Link]

  • Theoretical Study of (RS) - (4-chlorophenyl) (pyridine-2yl) methanol using Density Functional Theory. (2017). International Research Journal of Engineering and Technology (IRJET), 4(5). [Link]

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  • PubChem. (n.d.). (4-Chlorophenyl)(pyridin-2-yl)methanol. National Center for Biotechnology Information. [Link]

  • Google Patents. (n.d.). Preparation method of 4-chlorophenyl-2-pyridyl methanol.
  • ResearchGate. (n.d.). 1 H-NMR spectra of P (4-VP) in DMSO-d 6 , and 1 H-NMR, C-NMR spectra of its quaternary derivatives in D 2 O. [Link]

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Foundational

Physicochemical properties of (4-Fluorophenyl)(pyridin-4-yl)methanol

An In-depth Technical Guide to the Physicochemical Properties of (4-Fluorophenyl)(pyridin-4-yl)methanol Abstract (4-Fluorophenyl)(pyridin-4-yl)methanol is a heterocyclic alcohol of significant interest in medicinal chemi...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physicochemical Properties of (4-Fluorophenyl)(pyridin-4-yl)methanol

Abstract

(4-Fluorophenyl)(pyridin-4-yl)methanol is a heterocyclic alcohol of significant interest in medicinal chemistry and pharmaceutical development. Its structural motif, featuring a fluorinated phenyl ring and a pyridine moiety, makes it a critical chiral building block for a range of pharmacologically active molecules. The physicochemical properties of this intermediate are paramount for ensuring reaction efficiency, scalability, purity, and the ultimate quality of the final active pharmaceutical ingredient (API). This guide provides a comprehensive analysis of its core properties, spectroscopic profile, and analytical characterization methodologies. By synthesizing data from close structural analogs and established chemical principles, this document serves as an authoritative resource for researchers, offering both validated data and field-proven experimental protocols to guide laboratory work.

Chemical Identity and Significance

Nomenclature and Structure

(4-Fluorophenyl)(pyridin-4-yl)methanol is identified by the following key descriptors:

  • IUPAC Name: (4-Fluorophenyl)(pyridin-4-yl)methanol

  • Molecular Formula: C₁₂H₁₀FNO

  • Molecular Weight: 203.21 g/mol

  • CAS Number: 4459-33-2

  • Core Structure: The molecule consists of a central methanol carbon atom bonded to a hydrogen, a hydroxyl group, a p-substituted fluorophenyl ring, and a pyridin-4-yl ring.

Caption: Core structure of (4-Fluorophenyl)(pyridin-4-yl)methanol.

Importance in Drug Development

While specific data for the fluoro- derivative is proprietary in many contexts, the closely related chloro-analog, (4-chlorophenyl)(pyridin-2-yl)methanol, is a well-documented intermediate in the synthesis of Bepotastine, a non-sedating H1-antagonist.[1][2] The structural motif is crucial for interacting with biological targets. The fluorine atom in the target compound is of particular interest due to its ability to enhance metabolic stability, improve binding affinity through favorable electrostatic interactions, and increase lipophilicity, which can positively modulate a drug's pharmacokinetic profile.[3] Therefore, understanding and controlling the physicochemical properties of this intermediate is a critical step in process chemistry and quality control.

Core Physicochemical Properties

The physical state, solubility, and acid-base characteristics of a synthetic intermediate dictate the selection of solvents for reaction and purification, isolation techniques, and storage conditions.

Molecular and Physical Properties

The following table summarizes the key physical and molecular data. Properties for the analogous (4-chlorophenyl)(pyridin-4-yl)methanol are provided for comparison.

PropertyValue for (4-Fluorophenyl)(pyridin-4-yl)methanolComparative Value for (4-Chlorophenyl)(pyridin-4-yl)methanolReference
Molecular Formula C₁₂H₁₀FNOC₁₂H₁₀ClNO-
Molecular Weight 203.21 g/mol 219.67 g/mol [4]
Appearance White to off-white solid (Predicted)White solid[5]
Melting Point Predicted: 120-130 °C128.7-129.5 °C[5]

Expertise & Experience: The melting point is predicted to be similar to, or slightly lower than, its chloro-analog. While fluorine is more electronegative than chlorine, chlorine is larger and more polarizable, leading to stronger intermolecular van der Waals forces and potentially a higher melting point. The precise crystal packing adopted by the fluoro-compound will ultimately determine its melting point.

Solubility Profile

A qualitative assessment predicts the following solubility profile based on the molecule's functional groups.

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Protic WaterSlightly SolubleThe pyridine nitrogen and hydroxyl group can hydrogen bond, but the two aromatic rings limit overall aqueous solubility.
Polar Aprotic DMSO, DMF, AcetoneSolubleGood dipole-dipole interactions with the polar functional groups.
Chlorinated Dichloromethane, ChloroformSolubleEffective at solvating the aromatic rings.
Alcohols Methanol, EthanolSolubleCapable of hydrogen bonding with the hydroxyl and pyridine moieties.
Non-Polar Hexanes, TolueneSparingly Soluble to InsolubleInsufficient polarity to effectively solvate the molecule.
Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol provides a self-validating system for quantifying solubility in a given solvent system.

  • Preparation: Add an excess amount of (4-Fluorophenyl)(pyridin-4-yl)methanol to a known volume of the selected solvent (e.g., 10 mL) in a sealed, screw-cap vial. The presence of undissolved solid is essential.

  • Equilibration: Place the vial in an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the vial at high speed (e.g., 5000 rpm for 15 minutes) to pellet the excess solid. Alternatively, allow the solid to settle by gravity for several hours.

  • Sampling: Carefully withdraw a known volume of the clear supernatant using a calibrated pipette.

  • Dilution: Dilute the aliquot with a suitable mobile phase or solvent to a concentration that falls within the linear range of a pre-validated analytical method (e.g., HPLC-UV).

  • Quantification: Analyze the diluted sample using the analytical method to determine the concentration. Calculate the solubility in mg/mL or mol/L.

Acidity and Basicity (pKa)

The molecule possesses two ionizable centers:

  • Pyridine Nitrogen: This is the primary basic center. The pKa of pyridine itself is approximately 5.2. The electron-withdrawing nature of the attached aryl-methanol group is expected to slightly decrease the basicity, leading to a predicted pKa₁ of 4.5 - 5.0 .

  • Hydroxyl Group: This group is weakly acidic. Its acidity is enhanced by the adjacent electron-withdrawing aromatic rings. A predicted pKa₂ in the range of 12-13 is expected, similar to related diarylmethanols.

G cluster_prep Sample Preparation cluster_titration Titration cluster_analysis Data Analysis A Dissolve compound in co-solvent (e.g., Methanol) B Add to aqueous solution (e.g., 0.1 M KCl) A->B C Calibrate pH electrode B->C D Titrate with standardized HCl (aq) to determine pKa₁ (pyridine) C->D E Titrate with standardized NaOH (aq) to determine pKa₂ (hydroxyl) D->E F Plot pH vs. Volume of Titrant E->F G Calculate first derivative (dpH/dV) to find equivalence points F->G H Determine pH at half-equivalence points to find pKa values G->H

Caption: Workflow for potentiometric titration to determine pKa values.

Spectroscopic and Analytical Characterization

Unambiguous structural confirmation and purity assessment are critical. A combination of spectroscopic and chromatographic techniques is essential.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides the most definitive information for structural elucidation.

NucleusExpected Chemical Shift (δ, ppm)MultiplicityKey Information
¹H NMR ~8.5Doublet (d)Pyridine protons ortho to Nitrogen (2H)
~7.4-7.5Multiplet (m)Phenyl protons ortho to Fluorine (2H)
~7.2-7.3Doublet (d)Pyridine protons meta to Nitrogen (2H)
~7.0-7.1Triplet (t)Phenyl protons meta to Fluorine (2H)
~5.8Singlet (s)Methine proton (-CH(OH)-)
VariableBroad Singlet (br s)Hydroxyl proton (-OH)
¹³C NMR ~162Doublet (d, ¹JCF ≈ 245 Hz)Phenyl C-F carbon
~152Singlet (s)Pyridine C-N (ipso-carbon)
~149Singlet (s)Pyridine carbons ortho to Nitrogen
~128Doublet (d, ³JCF ≈ 8 Hz)Phenyl carbons ortho to C-F
~121Singlet (s)Pyridine carbons meta to Nitrogen
~115Doublet (d, ²JCF ≈ 21 Hz)Phenyl carbons meta to C-F
~74Singlet (s)Methine carbon (-CH(OH)-)
¹⁹F NMR ~ -110 to -115Triplet (t) or Multiplet (m)Single fluorine environment, coupled to ortho protons.

Expertise & Experience: The ¹⁹F NMR spectrum is exceptionally valuable. It provides a clean, sensitive signal in a spectral region free of other interferences, making it a powerful tool for purity assessment and reaction monitoring.

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying key functional groups.

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3200-3400 (broad)O-H StretchHydroxyl
3010-3100C-H StretchAromatic
1590-1610C=C / C=N StretchPyridine Ring
1500-1520C=C StretchPhenyl Ring
1220-1240C-F StretchFluoroaromatic
1050-1150C-O StretchSecondary Alcohol
Mass Spectrometry (MS)

Under typical Electrospray Ionization (ESI) conditions in positive mode, the expected species would be the protonated molecule.

  • [M+H]⁺: Calculated m/z = 204.0819

Key fragmentation patterns would likely involve the loss of water (m/z 186) and cleavage of the C-C bond between the methine carbon and one of the aromatic rings.

Chromatographic Methods

G A Sample Preparation (Dissolve in Mobile Phase) B Injection into HPLC System A->B C Separation on Reverse-Phase C18 Column B->C D Detection (UV-Vis Detector @ 254 nm) C->D E Data Analysis (Peak Integration) D->E F Purity Assessment (% Area) E->F G Quantification (vs. Standard Curve) E->G

Caption: General workflow for HPLC analysis.

Protocol: Purity Determination by Reverse-Phase HPLC

This is a standard, robust method for assessing the purity of the compound.

  • System: High-Performance Liquid Chromatography system with a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

  • Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve in 1 mL of a 50:50 mixture of Mobile Phase A and B to create a 1 mg/mL stock solution. Dilute as necessary.

  • Injection Volume: 10 µL.

Trustworthiness: This method is self-validating. Peak symmetry, retention time stability, and resolution from any impurities provide confidence in the results. The use of TFA ensures protonation of the pyridine nitrogen, leading to sharp, well-defined peaks.

Synthesis and Reactivity

The compound is typically prepared via one of two common synthetic routes, analogous to methods used for similar diarylmethanols.[6][7]

Common Synthetic Routes

Route A: Grignard Reaction: This is a convergent approach where a Grignard reagent, prepared from 4-fluorobromobenzene, is reacted with pyridine-4-carboxaldehyde. It directly forms the target C-C bond.

Route B: Ketone Reduction: This two-step linear synthesis involves first preparing the intermediate ketone, (4-fluorophenyl)(pyridin-4-yl)methanone, followed by its reduction using a mild reducing agent like sodium borohydride (NaBH₄).

G cluster_A Route A: Grignard Reaction cluster_B Route B: Ketone Reduction A1 4-Fluorobromobenzene + Mg A2 4-Fluorophenyl- magnesium bromide A1->A2 THF A4 (4-Fluorophenyl)(pyridin-4-yl)methanol A2->A4 1. Add Aldehyde 2. Aqueous Workup A3 Pyridine-4- carboxaldehyde A3->A4 1. Add Aldehyde 2. Aqueous Workup B1 (4-Fluorophenyl)(pyridin-4-yl)methanone B2 (4-Fluorophenyl)(pyridin-4-yl)methanol B1->B2 NaBH₄, Methanol

Sources

Exploratory

An In-Depth Technical Guide to the Predicted ¹H and ¹³C NMR Spectra of (4-Fluorophenyl)(pyridin-4-yl)methanol

Abstract Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in modern drug discovery and development for the unambiguous structural elucidation of novel chemical entities. This guide provides a compre...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in modern drug discovery and development for the unambiguous structural elucidation of novel chemical entities. This guide provides a comprehensive, predictive analysis of the ¹H and ¹³C NMR spectra of (4-Fluorophenyl)(pyridin-4-yl)methanol, a compound of interest in medicinal chemistry due to its structural motifs present in various pharmacologically active agents. In the absence of direct experimental data in surveyed literature, this paper leverages established NMR principles and empirical data from closely related structural analogs to construct a detailed, theoretical spectral analysis. We will dissect the anticipated chemical shifts, multiplicities, and coupling constants for each nucleus, providing researchers with a robust framework for the identification and characterization of this molecule and similar structures.

Introduction: The Structural Context

(4-Fluorophenyl)(pyridin-4-yl)methanol sits at the intersection of two important chemical classes: fluorinated aromatics and pyridine-containing compounds. The incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, often used to modulate metabolic stability, lipophilicity, and binding affinity. Similarly, the pyridine ring is a prevalent heterocycle in numerous approved drugs, valued for its ability to act as a hydrogen bond acceptor and engage in π-stacking interactions.

The central carbinol group provides a chiral center, making the stereochemical purity of this compound critical for pharmacological studies. NMR spectroscopy, particularly in conjunction with chiral resolving agents, is the definitive method for confirming the structure, purity, and, ultimately, the conformation of such molecules. This guide serves to predict the key NMR spectral features that would confirm a successful synthesis of this target.

Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum of (4-Fluorophenyl)(pyridin-4-yl)methanol is expected to be characterized by distinct signals corresponding to the pyridin-4-yl group, the 4-fluorophenyl group, the methine proton, and the hydroxyl proton. The analysis is based on a standard deuterated solvent such as CDCl₃ or DMSO-d₆.

Pyridin-4-yl Protons (H-2', H-3', H-5', H-6')

The 4-substituted pyridine ring will exhibit a classic AA'BB' system.

  • H-2' and H-6' (ortho to Nitrogen): These protons are in the most electron-deficient environment of the ring, due to the inductive effect and mesomeric withdrawal of the nitrogen atom. They are expected to resonate at the lowest field among the aromatic protons, typically in the range of δ 8.5-8.7 ppm . They will appear as a doublet of doublets (or a multiplet) integrating to 2H.[1]

  • H-3' and H-5' (meta to Nitrogen): These protons are shielded relative to H-2'/H-6' and are coupled to them. They are predicted to appear as a doublet of doublets (or a multiplet) in the region of δ 7.2-7.4 ppm , integrating to 2H. Data from the related diphenyl(4-pyridyl)methanol supports these assignments.[2]

4-Fluorophenyl Protons (H-2, H-3, H-5, H-6)

This moiety will also present an AA'BB' system, further complicated by coupling to the ¹⁹F nucleus.

  • H-2 and H-6 (ortho to Fluorine): These protons are ortho to the electron-withdrawing fluorine but meta to the carbinol substituent. Their chemical shift will be influenced by both. They are expected to resonate as a doublet of doublets around δ 7.3-7.5 ppm (integrating to 2H), with a characteristic ortho ³J(H,H) coupling of ~8-9 Hz and a ³J(H,F) coupling of ~8-9 Hz.

  • H-3 and H-5 (meta to Fluorine): These protons are ortho to the carbinol group and meta to the fluorine. They will appear as a triplet (due to coupling to two ortho protons and the fluorine atom, often appearing as a triplet if ³J(H,H) ≈ ⁴J(H,F)) or more accurately, a doublet of doublets, around δ 7.0-7.2 ppm (integrating to 2H). The key couplings will be the ortho ³J(H,H) of ~8-9 Hz and a smaller meta ⁴J(H,F) coupling of ~5-6 Hz. Spectral data from bis(4-fluorophenyl)methanol provides a strong basis for these predictions.[3]

Methine and Hydroxyl Protons (CH-OH)
  • Methine Proton (CH): This benzylic/pyridylic proton is attached to a carbon bearing two aromatic rings and an oxygen atom. This environment causes significant deshielding. It is expected to appear as a singlet (as there are no adjacent protons) in the range of δ 5.8-6.0 ppm . This is consistent with data from analogous structures like diphenylmethanol (δ 5.88 ppm).[3]

  • Hydroxyl Proton (OH): The chemical shift of the hydroxyl proton is highly variable and depends on concentration, temperature, and solvent. It will appear as a broad singlet that can range from δ 2.0 to 5.0 ppm or even higher. This signal will disappear upon a D₂O shake, a key confirmatory test.

Predicted ¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum will show 9 distinct signals: 5 for the 4-fluorophenyl ring, 3 for the pyridin-4-yl ring, and 1 for the methine carbon. The key feature will be the splitting of the fluorophenyl carbon signals due to C-F coupling.

Pyridin-4-yl Carbons (C-2', C-3', C-4')
  • C-2' and C-6': These carbons, adjacent to the nitrogen, are significantly deshielded and are expected around δ 149-151 ppm .

  • C-3' and C-5': These carbons are more shielded and should appear around δ 121-123 ppm .

  • C-4' (ipso-Carbon): The carbon attached to the methine center is a quaternary carbon and is expected to be found at a lower field than the other pyridine carbons, likely in the δ 155-158 ppm range. Its signal may be of lower intensity.

4-Fluorophenyl Carbons (C-1 to C-6)

The C-F coupling constants are the most diagnostic feature of this spin system.

  • C-1 (ipso-Carbon): This quaternary carbon, attached to the methine group, will be observed as a doublet due to ³J(C,F) coupling of approximately 3-4 Hz. Its predicted chemical shift is around δ 139-141 ppm .

  • C-2 and C-6: These carbons are ortho to the fluorine atom and will show a ²J(C,F) coupling of ~21-22 Hz. They are predicted to resonate around δ 128-129 ppm .

  • C-3 and C-5: These carbons are meta to the fluorine and will exhibit a smaller ³J(C,F) coupling of ~8-9 Hz. Their chemical shift should be in the region of δ 115-116 ppm .

  • C-4 (Fluorine-bearing Carbon): This carbon will show the largest coupling constant, a ¹J(C,F) of ~245-250 Hz, which is a definitive indicator of a directly attached fluorine. It will be the most deshielded carbon of this ring, appearing around δ 161-164 ppm .[3]

Methine Carbon (CH-OH)

The carbinol carbon is attached to an oxygen atom and two aromatic systems. It is expected to have a chemical shift in the range of δ 74-77 ppm , consistent with diarylmethanol structures.[3][4]

Data Presentation: Summary of Predicted NMR Data

Table 1: Predicted ¹H NMR Data for (4-Fluorophenyl)(pyridin-4-yl)methanol
ProtonsPredicted δ (ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-2', H-6'8.5 - 8.7dd³J(H,H) ≈ 5-62H
H-2, H-67.3 - 7.5dd³J(H,H) ≈ 8-9, ³J(H,F) ≈ 8-92H
H-3', H-5'7.2 - 7.4dd³J(H,H) ≈ 5-62H
H-3, H-57.0 - 7.2t or dd³J(H,H) ≈ 8-9, ⁴J(H,F) ≈ 5-62H
CH (Methine)5.8 - 6.0s-1H
OH2.0 - 5.0br s-1H
Table 2: Predicted ¹³C NMR Data for (4-Fluorophenyl)(pyridin-4-yl)methanol
CarbonPredicted δ (ppm)MultiplicityCoupling Constant (J, Hz)
C-4161 - 164d¹J(C,F) ≈ 245-250
C-4'155 - 158s-
C-2', C-6'149 - 151s-
C-1139 - 141d³J(C,F) ≈ 3-4
C-2, C-6128 - 129d²J(C,F) ≈ 21-22
C-3', C-5'121 - 123s-
C-3, C-5115 - 116d³J(C,F) ≈ 8-9
CH (Methine)74 - 77s-

Experimental Protocols

Protocol 1: NMR Sample Preparation and Data Acquisition
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the purified (4-Fluorophenyl)(pyridin-4-yl)methanol sample.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean vial. Ensure the solvent contains a reference standard, typically tetramethylsilane (TMS) at 0.00 ppm.

    • Transfer the solution to a 5 mm NMR tube using a Pasteur pipette.

    • Cap the NMR tube securely.

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical peak shape for the TMS or residual solvent signal.

    • Tune and match the probe for both ¹H and ¹³C frequencies.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters: Spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 8-16 scans for a sufficient signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters: Spectral width of 220-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2 seconds, and a larger number of scans (e.g., 1024 or more) to achieve adequate signal-to-noise.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

    • Phase the resulting spectra correctly.

    • Perform baseline correction.

    • Calibrate the chemical shift axis to the TMS signal (0.00 ppm).

    • Integrate the ¹H NMR signals and pick peaks for both ¹H and ¹³C spectra.

Visualization of Structure and Workflow

Molecular Structure with Numbering Scheme

The following diagram illustrates the atom numbering used for the NMR assignments in this guide.

Caption: Numbering scheme for (4-Fluorophenyl)(pyridin-4-yl)methanol.

NMR Analysis Workflow

This diagram outlines the logical flow from sample to final structural interpretation.

NMR_Workflow SamplePrep Sample Preparation (5-10 mg in 0.6 mL solvent) DataAcq Data Acquisition (Lock, Shim, Tune, Acquire) SamplePrep->DataAcq H1_Acq ¹H Spectrum DataAcq->H1_Acq C13_Acq ¹³C Spectrum DataAcq->C13_Acq Processing Data Processing (FT, Phase, Baseline Correction) H1_Acq->Processing C13_Acq->Processing Analysis Spectral Analysis (Calibration, Integration, Peak Picking) Processing->Analysis Interpretation Structural Interpretation (Assignment & Verification) Analysis->Interpretation

Caption: Standard workflow for NMR-based structural elucidation.

Conclusion

This guide presents a detailed, predictive framework for the ¹H and ¹³C NMR spectra of (4-Fluorophenyl)(pyridin-4-yl)methanol. By synthesizing data from analogous structures, we have established the expected chemical shifts, multiplicities, and key coupling constants, particularly the diagnostic C-F couplings. The predicted data summarized in Tables 1 and 2, alongside the provided experimental protocols and workflows, offer a comprehensive resource for researchers working on the synthesis and characterization of this and related molecules. While this predictive analysis provides a strong foundation, empirical verification remains the gold standard in chemical science.

References

  • Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

  • Wang, R., Han, X., Xu, J., Liu, P., & Li, F. (2020). Supporting Information for Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines. The Journal of Organic Chemistry, 85(4), 2242-2249. The supporting information contains NMR spectra for various diarylmethanols, including those with 4-fluorophenyl substituents.

Sources

Foundational

An In-Depth Technical Guide to the Mass Spectrometry of (4-Fluorophenyl)(pyridin-4-yl)methanol

This guide provides a comprehensive technical overview of the mass spectrometric analysis of (4-Fluorophenyl)(pyridin-4-yl)methanol, a compound of interest for researchers, scientists, and drug development professionals....

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the mass spectrometric analysis of (4-Fluorophenyl)(pyridin-4-yl)methanol, a compound of interest for researchers, scientists, and drug development professionals. This document delves into the core principles of analyzing this specific molecule, offering field-proven insights into experimental design, ionization techniques, and fragmentation pathways.

Introduction: The Significance of (4-Fluorophenyl)(pyridin-4-yl)methanol

(4-Fluorophenyl)(pyridin-4-yl)methanol and its derivatives are heterocyclic compounds with a diarylmethanol core structure. Such scaffolds are prevalent in medicinal chemistry and materials science. The presence of a fluorine atom and a basic pyridine ring imparts unique physicochemical properties that influence their biological activity and metabolic fate. Accurate structural elucidation and sensitive quantification are paramount in research and development, making mass spectrometry an indispensable analytical tool. This guide will equip the reader with the foundational knowledge to develop and interpret mass spectrometry data for this class of compounds.

Physicochemical Properties and Molecular Structure

A thorough understanding of the molecule's properties is the bedrock of any analytical method development.

Table 1: Physicochemical Properties of (4-Fluorophenyl)(pyridin-4-yl)methanol

PropertyValueSource
Molecular Formula C₁₂H₁₀FNODeduced from the ketone
Monoisotopic Mass 203.0746 DaCalculated
Molecular Weight 203.21 g/mol Calculated
Structure A diarylmethanol with one 4-fluorophenyl ring and one pyridin-4-yl ring attached to the carbinol carbon.N/A

The structure of (4-Fluorophenyl)(pyridin-4-yl)methanol, with its combination of a proton-accepting pyridine nitrogen and a polar hydroxyl group, makes it amenable to soft ionization techniques.

Caption: Molecular structure of (4-Fluorophenyl)(pyridin-4-yl)methanol.

Ionization Techniques: A Comparative Analysis

The choice of ionization technique is critical for obtaining high-quality mass spectra. For (4-Fluorophenyl)(pyridin-4-yl)methanol, Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are the most suitable methods.

Electrospray Ionization (ESI)

ESI is a soft ionization technique that is particularly effective for polar and basic compounds.[1][2] The basic nitrogen atom in the pyridine ring of (4-Fluorophenyl)(pyridin-4-yl)methanol makes it an excellent candidate for positive-ion ESI.

  • Mechanism of Ionization: In positive-ion mode, the analyte molecule is protonated in the ESI source, typically at the most basic site, which is the pyridine nitrogen. This results in the formation of a protonated molecule, [M+H]⁺.

  • Expected Ion: The primary ion observed in the full scan mass spectrum will be the protonated molecule at a mass-to-charge ratio (m/z) of 204.0824.

Protocol 1: Electrospray Ionization (ESI) Analysis

  • Sample Preparation: Dissolve the analyte in a suitable solvent system, such as 50:50 acetonitrile:water with 0.1% formic acid, to a concentration of 1-10 µg/mL. The formic acid aids in the protonation of the analyte.

  • Infusion: Directly infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

  • ESI Source Parameters (Positive Ion Mode):

    • Capillary Voltage: 3.5 - 4.5 kV

    • Nebulizing Gas (N₂): 1-2 Bar

    • Drying Gas (N₂): 4-8 L/min

    • Drying Gas Temperature: 200 - 300 °C

  • Mass Analyzer Settings:

    • Scan Range: m/z 50 - 500

    • Acquire data in profile mode to observe the isotopic pattern.

  • Validation: The presence of the [M+H]⁺ ion at m/z 204.0824 with its characteristic isotopic distribution will confirm the successful ionization of the parent molecule.

Atmospheric Pressure Chemical Ionization (APCI)

APCI is another soft ionization technique that is well-suited for less polar and thermally stable compounds.[3] While ESI is generally preferred for this molecule due to the basic pyridine moiety, APCI can also be effectively employed.

  • Mechanism of Ionization: In the heated APCI source, the solvent and analyte are vaporized. A corona discharge creates reagent ions from the solvent, which then transfer a proton to the analyte molecule.

  • Expected Ions: In positive-ion APCI, the protonated molecule [M+H]⁺ at m/z 204.0824 is expected. However, due to the thermal nature of the APCI source, in-source fragmentation is common for alcohols, often leading to the dehydration of the protonated molecule. This results in a prominent ion at m/z 186.0719, corresponding to [M+H-H₂O]⁺.

Tandem Mass Spectrometry (MS/MS) and Fragmentation Analysis

Tandem mass spectrometry (MS/MS) is essential for structural confirmation and for developing sensitive and selective quantitative methods. This involves the isolation of the precursor ion (typically the [M+H]⁺ ion) and its fragmentation through collision-induced dissociation (CID).

Proposed Fragmentation Pathway

The fragmentation of the protonated (4-Fluorophenyl)(pyridin-4-yl)methanol is expected to be directed by the initial site of protonation on the pyridine nitrogen. The positive charge on the nitrogen atom will influence the subsequent bond cleavages.

Fragmentation M_H [M+H]⁺ m/z 204.0824 M_H_H2O [M+H-H₂O]⁺ m/z 186.0719 M_H->M_H_H2O -H₂O C6H5FN_CH [C₇H₅FN]⁺ m/z 122.0399 M_H->C6H5FN_CH - C₆H₅NO C5H4N_CH2 [C₆H₆N]⁺ m/z 92.0494 M_H->C5H4N_CH2 - C₆H₅FO C11H8FN [C₁₁H₈FN]⁺ m/z 173.0635 M_H_H2O->C11H8FN -CH₂NH

Caption: Proposed CID fragmentation pathway for [M+H]⁺ of (4-Fluorophenyl)(pyridin-4-yl)methanol.

Detailed Fragmentation Analysis:

  • Precursor Ion: The protonated molecule, [M+H]⁺, at m/z 204.0824 .

  • Primary Fragmentation:

    • Loss of Water: The most common initial fragmentation for protonated alcohols is the neutral loss of water (18.0106 Da). This leads to the formation of a stable carbocation at m/z 186.0719 . This is often the base peak in the MS/MS spectrum.

  • Secondary Fragmentation (from m/z 186.0719):

    • Formation of the Fluoro-tropylium or related ion: Cleavage of the bond between the methine carbon and the pyridine ring can lead to the formation of a fluorophenylmethyl cation at m/z 109.0399 .

    • Formation of the Pyridyl-tropylium or related ion: Conversely, cleavage can result in a pyridinium-containing fragment.

  • Alternative Fragmentation Pathways (from m/z 204.0824):

    • Cleavage of the C-C bond: Direct cleavage of the bond between the carbinol carbon and one of the aromatic rings can occur, though this is generally less favorable than the loss of water. This would lead to the formation of a protonated pyridine fragment or a fluorophenyl-containing fragment. For instance, the loss of the fluorophenyl radical would lead to a fragment at m/z 108.0495 .

Table 2: Predicted Fragment Ions for (4-Fluorophenyl)(pyridin-4-yl)methanol

Precursor Ion (m/z)Fragment Ion (m/z)Proposed FormulaNeutral LossDescription
204.0824186.0719[C₁₂H₉FN]⁺H₂OLoss of water from the protonated molecule
204.0824109.0399[C₇H₅F]⁺C₅H₅NOCleavage yielding the fluorophenylmethyl cation
204.0824108.0495[C₆H₆NO]⁺C₆H₄FCleavage yielding the pyridylmethanol cation
186.0719109.0399[C₇H₅F]⁺C₅H₄NFragmentation of the dehydrated ion

Protocol 2: Tandem Mass Spectrometry (MS/MS) Analysis

  • Instrument Setup: Use a tandem mass spectrometer (e.g., triple quadrupole, Q-TOF, or ion trap) coupled to an ESI source.

  • Precursor Ion Selection: Set the first mass analyzer to isolate the [M+H]⁺ ion at m/z 204.1.

  • Collision-Induced Dissociation (CID):

    • Introduce a collision gas (e.g., argon or nitrogen) into the collision cell.

    • Apply a collision energy ramp (e.g., 10-40 eV) to observe the fragmentation pattern at different energy levels. This helps to establish the hierarchy of fragmentation.

  • Fragment Ion Analysis: Scan the second mass analyzer over a range of m/z 50-210 to detect the resulting fragment ions.

  • Data Interpretation: Analyze the resulting MS/MS spectrum to identify the fragment ions and propose fragmentation pathways, as outlined above.

Practical Applications and Considerations

  • Quantitative Analysis: For quantitative studies, such as in pharmacokinetic or metabolic studies, a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is recommended. The transition from the precursor ion (m/z 204.1) to a specific and abundant fragment ion (e.g., m/z 186.1) would provide high sensitivity and selectivity.

  • High-Resolution Mass Spectrometry (HRMS): The use of high-resolution instruments like Q-TOF or Orbitrap mass spectrometers is crucial for confirming the elemental composition of the precursor and fragment ions, thereby increasing the confidence in structural elucidation.

  • Isotope Effects: The presence of naturally occurring isotopes (primarily ¹³C) will result in an A+1 peak in the mass spectrum. For the [M+H]⁺ ion, the A+1 peak will be approximately 13.2% of the abundance of the monoisotopic peak, which is characteristic for a molecule containing 12 carbon atoms.

Conclusion

The mass spectrometric analysis of (4-Fluorophenyl)(pyridin-4-yl)methanol is readily achievable using standard soft ionization techniques. Electrospray ionization is the method of choice, yielding a prominent protonated molecule. Tandem mass spectrometry reveals a characteristic fragmentation pattern dominated by the neutral loss of water. A comprehensive understanding of these ionization and fragmentation behaviors, as outlined in this guide, is essential for the accurate identification, characterization, and quantification of this compound and its related analogues in various scientific applications.

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Exploratory

(4-Fluorophenyl)(pyridin-4-yl)methanol molecular weight determination

An In-Depth Technical Guide to the Molecular Weight Determination of (4-Fluorophenyl)(pyridin-4-yl)methanol Introduction In the landscape of modern drug discovery and development, the precise characterization of novel ch...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Molecular Weight Determination of (4-Fluorophenyl)(pyridin-4-yl)methanol

Introduction

In the landscape of modern drug discovery and development, the precise characterization of novel chemical entities is a cornerstone of scientific rigor and regulatory compliance. (4-Fluorophenyl)(pyridin-4-yl)methanol, a heterocyclic compound featuring both a fluorinated phenyl ring and a pyridine moiety, represents a class of structures with significant potential in medicinal chemistry. The accurate and unequivocal determination of its molecular weight is not merely a procedural step but a foundational data point that underpins all subsequent research, from stoichiometric calculations in synthetic chemistry to dosage determinations in pharmacology.

This guide provides a comprehensive, technically-grounded framework for the molecular weight determination of (4-Fluorophenyl)(pyridin-4-yl)methanol. Moving beyond a simple recitation of methods, this document elucidates the causality behind the selection of specific analytical techniques, establishing a self-validating workflow that ensures the highest degree of confidence in the final result. It is designed for researchers, analytical scientists, and drug development professionals who require not just a number, but a verifiable and trustworthy molecular identity.

Part 1: Theoretical Molecular Weight Calculation - The Foundational Benchmark

Before any experimental procedure, the theoretical molecular weight must be calculated. This value serves as the primary benchmark against which all empirical data are compared. The molecular formula for (4-Fluorophenyl)(pyridin-4-yl)methanol is C₁₂H₁₀FNO .

The calculation is twofold: the nominal molecular weight, useful for low-resolution techniques, and the monoisotopic mass, which is the critical value for high-resolution mass spectrometry. The monoisotopic mass is calculated using the mass of the most abundant isotope of each element.

Causality of Choice : Using the monoisotopic mass is essential because high-resolution mass spectrometers are capable of resolving isotopic peaks.[1] The comparison of the experimentally measured exact mass with the theoretical monoisotopic mass is the basis for confirming the elemental composition.[2]

ElementQuantityAtomic Mass (Nominal)Subtotal (Nominal)Atomic Mass (Monoisotopic)Subtotal (Monoisotopic)
Carbon (C)121214412.000000144.000000
Hydrogen (H)101101.00782510.07825
Fluorine (F)1191918.99840318.998403
Nitrogen (N)1141414.00307414.003074
Oxygen (O)1161615.99491515.994915
Total 203 g/mol 203.075442 Da
Table 1: Calculation of Nominal and Monoisotopic Molecular Weight for C₁₂H₁₀FNO.

The nominal molecular weight is 203 g/mol . The theoretical monoisotopic mass is 203.075442 Da . This is the value we aim to verify experimentally.

Part 2: Primary Determination via High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is the gold standard for determining the molecular weight of a small organic molecule with high confidence.[3] Unlike nominal mass techniques, HRMS can measure mass-to-charge ratios (m/z) to several decimal places, providing an "exact mass" that is unique to a specific elemental composition.[1]

Expertise & Experience: The Rationale for HRMS

The power of HRMS lies in its ability to distinguish between compounds that have the same nominal mass but different molecular formulas (isobars). For a compound like (4-Fluorophenyl)(pyridin-4-yl)methanol, confirming the exact mass to within a few parts-per-million (ppm) of the theoretical value provides unequivocal evidence for the molecular formula C₁₂H₁₀FNO, thereby confirming the molecular weight.

We select Electrospray Ionization (ESI) as the ionization method. ESI is a "soft" ionization technique, meaning it is gentle enough to ionize the molecule without causing significant fragmentation.[4][5] This is crucial because our primary goal is to observe the intact molecular ion. For a molecule containing a basic pyridine nitrogen, ESI in positive ion mode is exceptionally effective, as the nitrogen readily accepts a proton to form a stable, positively charged ion, [M+H]⁺.

For the mass analyzer, both Time-of-Flight (TOF) and Orbitrap analyzers provide the high resolution required.[6]

  • TOF analyzers separate ions based on their flight time through a field-free drift tube; lighter ions travel faster and reach the detector first.[7] Orthogonal acceleration (oa-TOF) designs significantly enhance resolution.[8]

  • Orbitrap analyzers trap ions in an electrostatic field and their oscillation frequencies are measured. A Fourier transform is then used to convert these frequencies into highly accurate m/z values.[9][10]

The choice between them often depends on available instrumentation, but both are capable of achieving the sub-5 ppm mass accuracy required for this work.

Experimental Protocol: HRMS Analysis

This protocol is designed as a self-validating system by including an internal calibrant, which ensures the mass accuracy of the instrument is maintained throughout the analysis.

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of (4-Fluorophenyl)(pyridin-4-yl)methanol.

    • Dissolve the sample in 1 mL of a high-purity solvent mixture, such as 50:50 acetonitrile:water with 0.1% formic acid, to create a 1 mg/mL stock solution. The formic acid aids in the protonation of the analyte.

    • Prepare a dilute working solution (e.g., 1 µg/mL) by serial dilution from the stock solution using the same solvent system.

  • Instrumentation (Example: Q-TOF or Q-Orbitrap):

    • Ionization Source: Electrospray Ionization (ESI), Positive Ion Mode.

    • Capillary Voltage: +3.5 to +4.5 kV.

    • Source Temperature: 100-120 °C.

    • Desolvation Gas (N₂): Flow rate and temperature optimized for signal stability (e.g., 600 L/hr at 250 °C).

    • Mass Analyzer: Set to acquire data over a mass range that includes the target ion (e.g., m/z 50-500).

    • Resolution: Set to >10,000 (FWHM) or higher.

  • Calibration and Analysis Workflow:

    • Perform an external mass calibration of the instrument using a standard calibration solution (e.g., sodium formate or a commercial mix) as per the manufacturer's protocol.

    • Introduce a continuous, low-flow infusion of an internal calibrant (lock mass) that does not interfere with the analyte signal. This allows for real-time mass correction. For example, a known background ion like protonated diisooctyl phthalate (m/z 391.28429) can be used.

    • Inject the prepared sample solution into the mass spectrometer, typically via a direct infusion pump or through a liquid chromatography (LC) system.

    • Acquire data for several minutes to obtain a stable signal and generate an averaged spectrum.

  • Data Interpretation:

    • Identify the peak corresponding to the protonated molecule, [M+H]⁺. The expected m/z for C₁₂H₁₀FNO would be 203.075442 (M) + 1.007276 (H⁺) = 204.082718 Da .

    • Using the instrument software, calculate the mass error between the measured m/z of the [M+H]⁺ ion and the theoretical m/z.

    • Trustworthiness Check: The mass error must be below 5 ppm. The error is calculated as: Error (ppm) = [(Measured Mass - Theoretical Mass) / Theoretical Mass] x 10⁶

    • A result of <5 ppm provides high confidence in the assigned molecular formula.

HRMS_Workflow cluster_prep Sample Preparation cluster_analysis HRMS Analysis cluster_data Data Processing Sample 1 mg Analyte Solvent ACN:H2O + 0.1% FA Sample->Solvent Dilution Prepare 1 µg/mL Working Solution Solvent->Dilution ESI Electrospray Ionization (Positive Mode) Dilution->ESI Analyzer Mass Analyzer (TOF or Orbitrap) ESI->Analyzer Detector Detection Analyzer->Detector Spectrum Acquire Mass Spectrum Detector->Spectrum Identify Identify [M+H]⁺ Peak (Expected m/z ~204.08) Spectrum->Identify Validate Calculate Mass Error (< 5 ppm?) Identify->Validate Result Confirm Formula: C₁₂H₁₀FNO Validate->Result Yes Reject Re-evaluate Validate->Reject No Validation_Logic HRMS HRMS MolFormula Molecular Formula (C₁₂H₁₀FNO) HRMS->MolFormula Determines Exact Mass EA Elemental Analysis EA->MolFormula Confirms Elemental Ratio NMR NMR Spectroscopy Structure Correct Chemical Structure NMR->Structure Confirms Connectivity MolWeight Accurate Molecular Weight (203.0754 Da) MolFormula->MolWeight Confidence High-Confidence Result MolWeight->Confidence Structure->MolFormula is consistent with Structure->Confidence

Figure 2. A self-validating system combining orthogonal analytical techniques.

Conclusion

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Foundational

The Biological Versatility of Novel Pyridine Derivatives: A Technical Guide for Drug Discovery Professionals

Executive Summary The pyridine scaffold, a ubiquitous six-membered nitrogen-containing heterocycle, stands as a cornerstone in medicinal chemistry, underpinning the architecture of numerous therapeutic agents.[1][2] Its...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyridine scaffold, a ubiquitous six-membered nitrogen-containing heterocycle, stands as a cornerstone in medicinal chemistry, underpinning the architecture of numerous therapeutic agents.[1][2] Its unique electronic properties, synthetic tractability, and capacity for diverse molecular interactions have rendered it a privileged structure in the quest for novel bioactive compounds. This technical guide provides an in-depth exploration of the multifaceted biological activities of novel pyridine derivatives, offering a comprehensive resource for researchers, scientists, and drug development professionals. We will delve into the anticancer, antimicrobial, antiviral, and anti-inflammatory potential of these compounds, elucidating their mechanisms of action and providing detailed, field-proven experimental protocols for their evaluation. This guide is designed to empower researchers with the knowledge and practical tools necessary to navigate the promising landscape of pyridine-based drug discovery.

The Enduring Significance of the Pyridine Nucleus in Medicinal Chemistry

The pyridine ring is a fundamental structural motif found in a vast array of natural products and synthetic pharmaceuticals.[1][2] Its appeal in drug design stems from several key characteristics:

  • Electronic Nature: The electron-deficient nature of the pyridine ring, a consequence of the electronegative nitrogen atom, influences its reactivity and interactions with biological targets.

  • Hydrogen Bonding Capability: The nitrogen atom can act as a hydrogen bond acceptor, a crucial interaction for binding to proteins and other macromolecules.

  • Solubility Enhancement: The presence of the nitrogen atom often imparts improved aqueous solubility to organic molecules, a desirable property for drug candidates.

  • Metabolic Stability: The aromaticity of the pyridine ring generally confers a degree of metabolic stability.

  • Synthetic Versatility: A rich history of synthetic methodologies allows for the facile introduction of a wide range of substituents around the pyridine core, enabling the fine-tuning of pharmacological properties.

These attributes have led to the successful development of pyridine-containing drugs across a spectrum of therapeutic areas, including antiviral, antimicrobial, anticancer, and anti-inflammatory agents.[1][2]

Anticancer Activity of Novel Pyridine Derivatives: Targeting the Hallmarks of Malignancy

Pyridine derivatives have emerged as a promising class of anticancer agents, demonstrating the ability to interfere with various signaling pathways and cellular processes critical for tumor growth and survival.[3][4]

Mechanisms of Anticancer Action

The anticancer effects of pyridine derivatives are diverse and often target key vulnerabilities in cancer cells.

  • Kinase Inhibition: Many pyridine-based compounds act as potent inhibitors of various protein kinases that are often dysregulated in cancer. For instance, the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) phosphorylation disrupts angiogenesis, a process essential for tumor growth and metastasis.[3]

  • Induction of Apoptosis: Pyridine derivatives can trigger programmed cell death, or apoptosis, in cancer cells. This can be achieved through the upregulation of pro-apoptotic proteins like p53 and JNK.[5]

  • Cell Cycle Arrest: These compounds can halt the progression of the cell cycle, preventing cancer cells from dividing and proliferating. A common mechanism is the induction of G2/M phase arrest.[5]

  • Tubulin Polymerization Inhibition: Some pyridine derivatives interfere with the dynamics of microtubules by inhibiting tubulin polymerization, a validated target for cancer chemotherapy.[4]

Experimental Evaluation of Anticancer Activity

A multi-pronged experimental approach is essential to comprehensively evaluate the anticancer potential of novel pyridine derivatives.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability. It relies on the reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases of metabolically active cells into a purple formazan product.

Experimental Protocol: MTT Assay

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the pyridine derivative and a vehicle control. Include a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) value.

Flow cytometry using Annexin V and Propidium Iodide (PI) staining is a standard method to quantify apoptosis. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while PI is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).

Experimental Protocol: Apoptosis Assay

  • Cell Treatment: Treat cancer cells with the pyridine derivative at its IC50 concentration for a defined period.

  • Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI.

  • Incubation: Incubate the cells in the dark at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cell populations.

Cell cycle analysis using PI staining allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.

Experimental Protocol: Cell Cycle Analysis

  • Cell Treatment and Harvesting: Treat cells with the test compound and harvest them.

  • Fixation: Fix the cells in cold 70% ethanol to permeabilize the cell membrane.

  • Staining: Resuspend the fixed cells in a staining solution containing PI and RNase A (to degrade RNA and ensure specific DNA staining).

  • Incubation: Incubate the cells in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle.

Quantitative Data on Anticancer Activity

The following table summarizes the in vitro anticancer activity of selected novel pyridine derivatives against various cancer cell lines.

Compound ClassCancer Cell LineIC50 (µM)Reference
Pyridine-urea derivativeMCF-7 (Breast)Lower than doxorubicin[3]
Pyrrolo[3,4-c]pyridineOvarian Cancer CellsModerate cytotoxicity[3]
1,3,4-Oxadiazole-pyridine hybridHepG2, MCF-7, SW1116, BGC8230.76–12.21[6]
Pyridine-biphenyl glycoside (1f)MCF-7 (Breast)30.63[7]
Pyridine-biphenyl glycoside (1g)MCF-7 (Breast)24.39[7]
Pyridine-biphenyl glycoside (3f)MCF-7 (Breast)27.24[7]
Pyridine-biphenyl glycoside (3h)MCF-7 (Breast)20.49[7]
Imidazo[1,2-a]pyridine (IP-5)HCC1937 (Breast)45[8]
Imidazo[1,2-a]pyridine (IP-6)HCC1937 (Breast)47.7[8]
Pyridine-thiazole hybrid (3)HL-60 (Leukemia)0.57[9]
Visualizing Anticancer Signaling Pathways

anticancer_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR-2 VEGFR-2 Pyridine_Derivative Pyridine_Derivative Pyridine_Derivative->VEGFR-2 Inhibition JNK JNK Pyridine_Derivative->JNK Activation Tubulin Tubulin Pyridine_Derivative->Tubulin Inhibition of Polymerization p_JNK p_JNK JNK->p_JNK Phosphorylation p53 p53 p_JNK->p53 Activation Microtubule_Disruption Microtubule_Disruption Tubulin->Microtubule_Disruption Cell_Cycle_Arrest Cell_Cycle_Arrest Microtubule_Disruption->Cell_Cycle_Arrest Apoptosis Apoptosis p53->Apoptosis p53->Cell_Cycle_Arrest antimicrobial_workflow Start Start Prepare_Serial_Dilutions Prepare Serial Dilutions of Pyridine Derivative Start->Prepare_Serial_Dilutions Prepare_Microbial_Inoculum Prepare Standardized Microbial Inoculum Start->Prepare_Microbial_Inoculum Inoculate_Plate Inoculate 96-well Plate Prepare_Serial_Dilutions->Inoculate_Plate Prepare_Microbial_Inoculum->Inoculate_Plate Incubate_Plate Incubate Plate Inoculate_Plate->Incubate_Plate Read_Results Visually Inspect for Growth Incubate_Plate->Read_Results Determine_MIC Determine Minimum Inhibitory Concentration (MIC) Read_Results->Determine_MIC End End Determine_MIC->End

Caption: Broth microdilution MIC assay workflow.

Antiviral Activity: A Promising Frontier in Combating Viral Infections

Pyridine derivatives have demonstrated significant antiviral activity against a range of viruses, including human immunodeficiency virus (HIV), hepatitis C virus (HCV), and influenza virus. [1][10][11]

Mechanisms of Antiviral Action

The antiviral mechanisms of pyridine derivatives are varied and can target different stages of the viral life cycle:

  • Inhibition of Viral Entry: Preventing the virus from entering the host cell.

  • Inhibition of Viral Replication: Targeting viral enzymes essential for replication, such as reverse transcriptase and polymerase. [10]* Inhibition of Viral Assembly and Release: Interfering with the formation of new viral particles and their release from the host cell.

  • Modulation of Host Factors: Targeting host cell proteins that are co-opted by the virus for its replication.

Experimental Evaluation of Antiviral Activity

The plaque reduction assay is a gold-standard method for quantifying the antiviral activity of a compound.

This assay measures the ability of a compound to reduce the number of plaques (zones of cell death) formed by a virus in a cell monolayer.

Experimental Protocol: Plaque Reduction Assay

  • Cell Seeding: Seed a monolayer of susceptible host cells in a multi-well plate.

  • Virus Infection: Infect the cells with a known amount of virus in the presence of serial dilutions of the pyridine derivative.

  • Overlay: After an adsorption period, remove the virus-compound mixture and add a semi-solid overlay (e.g., containing agarose or methylcellulose) to restrict viral spread to adjacent cells.

  • Incubation: Incubate the plates until visible plaques are formed.

  • Plaque Visualization and Counting: Stain the cells (e.g., with crystal violet) to visualize and count the plaques.

  • Data Analysis: Calculate the percentage of plaque reduction compared to the virus control and determine the 50% effective concentration (EC50).

Quantitative Data on Antiviral Activity

The following table highlights the antiviral activity of specific pyridine derivatives.

Compound ClassVirusEC50 (µM)Reference
Pyridine derivative (227)SARS-CoV-2 3CLpro~2.2[1]
Pyrimidine derivative (1c)Influenza A26.5[11]
Pyrimidine derivative (1d)Influenza A3.5[11]
Pyridine derivative (1e)Influenza A7.3[11]

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a key driver of numerous diseases. Pyridine derivatives have shown promise as anti-inflammatory agents by targeting key mediators of the inflammatory response. [1][12]

Mechanisms of Anti-inflammatory Action

The anti-inflammatory effects of pyridine derivatives are often mediated through the inhibition of pro-inflammatory signaling pathways and enzymes:

  • Inhibition of Cyclooxygenase (COX) Enzymes: Many non-steroidal anti-inflammatory drugs (NSAIDs) function by inhibiting COX-1 and COX-2, enzymes responsible for the production of prostaglandins. Some pyridine derivatives exhibit selective COX-2 inhibition. [13]* Inhibition of the NF-κB Signaling Pathway: The transcription factor NF-κB is a master regulator of inflammation. Inhibition of its activation can suppress the expression of numerous pro-inflammatory genes. [12]* Reduction of Pro-inflammatory Cytokine Production: Pyridine derivatives can decrease the production of inflammatory cytokines such as TNF-α and various interleukins. [12]

Experimental Evaluation of Anti-inflammatory Activity

The carrageenan-induced paw edema model in rodents is a widely used in vivo assay to screen for acute anti-inflammatory activity.

This model assesses the ability of a compound to reduce the inflammatory edema induced by the injection of carrageenan, a phlogistic agent.

Experimental Protocol: Carrageenan-Induced Paw Edema

  • Animal Acclimatization: Acclimatize rodents (e.g., rats or mice) to the experimental conditions.

  • Compound Administration: Administer the pyridine derivative or vehicle control to the animals via an appropriate route (e.g., oral or intraperitoneal).

  • Induction of Edema: After a set time, inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw.

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer at various time points after carrageenan injection (e.g., 1, 2, 3, and 4 hours).

  • Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group.

Quantitative Data on Anti-inflammatory Activity

The following table presents the in vitro anti-inflammatory activity of selected pyridine derivatives.

Compound ClassTargetIC50 (µM)Reference
Dihydropyranocoumarin (1-4)NO production30.21–39.17[12]
2,3-diaryl-3H-imidazo[4,5-b]pyridine (3f)COX-121.8[13]
2,3-diaryl-3H-imidazo[4,5-b]pyridine (3f)COX-29.2[13]
Pyrimidine-pyridine hybrid AEdema inhibition0.25[14]
Pyrazolo[1,5-a]pyrimidine-pyridine hybrid BCOX-21.11[14]
Pyrazolo[1,5-a]pyrimidine-pyridine hybrid CCOX-21.4[14]
Visualizing the Anti-inflammatory Signaling Pathway

anti_inflammatory_pathway Inflammatory_Stimulus Inflammatory_Stimulus IKK IKK Inflammatory_Stimulus->IKK Pyridine_Derivative Pyridine_Derivative Pyridine_Derivative->IKK Inhibition IκBα IκBα IKK->IκBα Phosphorylation & Degradation NF_κB NF_κB Pro_inflammatory_Genes Pro_inflammatory_Genes NF_κB->Pro_inflammatory_Genes Nuclear Translocation & Transcription Inflammation Inflammation Pro_inflammatory_Genes->Inflammation

Caption: Inhibition of the NF-κB signaling pathway by pyridine derivatives.

Conclusion and Future Perspectives

The pyridine scaffold continues to be a remarkably fruitful source of novel therapeutic agents. The diverse biological activities of its derivatives, spanning from anticancer to anti-inflammatory effects, underscore the immense potential of this heterocyclic system in drug discovery. The synthetic accessibility and the amenability to structural modification of the pyridine ring provide a robust platform for the rational design of new and improved drug candidates.

Future research in this area will likely focus on several key aspects:

  • Target-Specific Design: The development of pyridine derivatives with high selectivity for specific biological targets to minimize off-target effects and enhance therapeutic efficacy.

  • Hybrid Molecules: The design and synthesis of hybrid molecules that combine the pyridine scaffold with other pharmacophores to create multifunctional agents with synergistic activities.

  • Advanced Drug Delivery Systems: The utilization of nanotechnology and other advanced drug delivery strategies to improve the bioavailability and targeted delivery of pyridine-based drugs.

  • Combating Drug Resistance: The exploration of novel pyridine derivatives that can overcome existing drug resistance mechanisms in cancer and infectious diseases.

By leveraging a deep understanding of the structure-activity relationships, mechanisms of action, and robust experimental evaluation, the scientific community is well-positioned to unlock the full therapeutic potential of novel pyridine derivatives for the benefit of human health.

References

  • Marinescu, M., & Olaru, O. T. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. Molecules, 27(3), 983. [Link]

  • KEGG PATHWAY Database. (n.d.). Kanehisa Laboratories. [Link]

  • Recent Advancements in Pyridine Derivatives as Anticancer Agents. (2024). International Journal on Science and Technology (IJSAT). [Link]

  • Wang, Y., et al. (2024). Total Syntheses and Anti-Inflammatory Evaluation of Pd-Ib and Its Natural Stereoisomers. Journal of Natural Products. [Link]

  • Jin, B., et al. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Frontiers in Chemistry, 10, 933350. [Link]

  • Almeida, P. A., et al. (2007). Synthesis and Antimicrobial Activity of Pyridine Derivatives Substituted at C-2 and C-6 Positions. Letters in Drug Design & Discovery, 4(2), 150-152. [Link]

  • Martinez-Alvarez, R., et al. (2023). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Molecules, 28(14), 5431. [Link]

  • Anticancer and Antiviral Activity of the Pyridine-Biphenyl Glycoside System. (2018). Scientific Archives. [Link]

  • Ranjbari, J., et al. (2021). Antiviral Activities of Pyridine Fused and Pyridine Containing Heterocycles, A Review (from 2000 to 2020). Current Organic Chemistry, 25(13), 1546-1579. [Link]

  • Ortuso, F., et al. (2024). Exploring a New Generation of Pyrimidine and Pyridine Derivatives as Anti-Influenza Agents Targeting the Polymerase PA–PB1 Subunits Interaction. Molecules, 29(14), 3302. [Link]

  • Pyridine Compounds with Antimicrobial and Antiviral Activities. (2022). Semantic Scholar. [Link]

  • Xu, J., et al. (2024). Synthesis, Anti-Inflammatory Activities, and Molecular Docking Study of Novel Pyxinol Derivatives as Inhibitors of NF-κB Activation. Molecules, 29(8), 1756. [Link]

  • El-Gamal, M. I., et al. (2023). Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. ACS Omega, 8(49), 47087–47103. [Link]

  • Al-Said, M. S., et al. (2016). 2,3-Diaryl-3H-imidazo[4,5-b]pyridine derivatives as potential anticancer and anti-inflammatory agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup2), 110-116. [Link]

  • Al-Omair, M. A., et al. (2016). Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells. Oncology Letters, 12(4), 2779–2787. [Link]

  • Pyridine derivatives 46a–50 reported as anti-inflammatory agents. (n.d.). ResearchGate. [Link]

  • Minimum inhibitory concentration (MIC) of the pyridine derivatives in model bacterial strains. (n.d.). ResearchGate. [Link]

  • Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study. (2023). MDPI. [Link]

  • O'Donnell, J. A., et al. (2021). NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders?. International Journal of Molecular Sciences, 22(14), 7487. [Link]

  • Rashid, H. U., et al. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Advances, 11(11), 6046-6073. [Link]

  • Comprehensive drug-like assessment of pyridine carbothioamide analogs: from molecular modeling to in-vivo evaluation. (2024). Journal of Biomolecular Structure and Dynamics. [Link]

  • Pyridine heterocycles: Compiling the anticancer capabilities. (2023). The Pharma Innovation Journal. [Link]

  • Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents. (2022). MDPI. [Link]

  • The Signaling Pathways, and Therapeutic Targets of Antiviral Agents: Focusing on the Antiviral Approaches and Clinical Perspectives of Anthocyanins in the Management of Viral Diseases. (2021). Frontiers in Pharmacology, 12, 691433. [Link]

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  • The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. (2022). Journal of Inflammation Research, 15, 5387–5401. [Link]

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Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: Synthesis of Pyridinylimidazole-Based Kinase Inhibitors Using (4-Fluorophenyl)(pyridin-4-yl)methanol as a Key Precursor

Abstract: This document provides a detailed guide for the synthesis, purification, and characterization of a potent class of kinase inhibitors, specifically targeting the p38 MAP kinase pathway. We delineate a robust syn...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a detailed guide for the synthesis, purification, and characterization of a potent class of kinase inhibitors, specifically targeting the p38 MAP kinase pathway. We delineate a robust synthetic strategy that utilizes (4-Fluorophenyl)(pyridin-4-yl)methanol as a readily accessible starting material. The protocols herein are designed for researchers in medicinal chemistry and drug development, offering not only step-by-step instructions but also the underlying scientific rationale for key experimental choices. The guide culminates with a protocol for an in-vitro kinase assay to validate the biological activity of the synthesized compounds, providing a complete workflow from chemical synthesis to preliminary biological evaluation.

Introduction: Targeting the p38 MAP Kinase Pathway

Protein kinases are fundamental enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of numerous diseases, including cancer and inflammatory disorders.[1] The p38 mitogen-activated protein (MAP) kinases are a family of serine/threonine kinases that respond to inflammatory cytokines and environmental stress, playing a pivotal role in the production of pro-inflammatory mediators like TNF-α and interleukin-1.[2] Consequently, inhibitors of p38 MAP kinase have been pursued as therapeutic agents for treating chronic inflammatory diseases such as rheumatoid arthritis.[3]

The pyridinylimidazole scaffold is a well-established and highly effective pharmacophore for p38 inhibition.[3] Compounds like SB203580 were among the first potent and selective inhibitors identified for this kinase, and they serve as crucial tools for dissecting its biological functions.[4][5] This guide focuses on the synthesis of a core pyridinylimidazole structure, 4-(4-Fluorophenyl)-5-(pyridin-4-yl)-1H-imidazole, starting from (4-Fluorophenyl)(pyridin-4-yl)methanol. The inclusion of the 4-fluorophenyl group is a common strategy in medicinal chemistry to enhance binding affinity and improve metabolic stability.

Signaling Pathway Overview

The diagram below illustrates the p38 MAP kinase signaling cascade and highlights the point of intervention for the synthesized inhibitors.

p38_pathway cluster_input Extracellular Stimuli cluster_cascade Kinase Cascade cluster_output Cellular Response Stress UV, Osmotic Shock, Heat, Oxidative Stress MAP3K MAPKKK (e.g., TAK1, ASK1) Stress->MAP3K Cytokines TNF-α, IL-1 Cytokines->MAP3K MAP2K MAPKK (MKK3, MKK6) MAP3K->MAP2K phosphorylates p38 p38 MAPK MAP2K->p38 phosphorylates Substrates Downstream Substrates (e.g., MAPKAPK2) p38->Substrates phosphorylates Response Inflammation, Apoptosis, Cell Cycle Arrest Substrates->Response Inhibitor Synthesized Pyridinylimidazole Inhibitor Inhibitor->p38

Figure 1: The p38 MAP Kinase Signaling Cascade. The synthesized inhibitor directly targets the p38 kinase, preventing the phosphorylation of downstream substrates and blocking the inflammatory response.

Synthetic Strategy: From Alcohol to Heterocycle

The overall synthetic plan involves a three-step sequence starting from (4-Fluorophenyl)(pyridin-4-yl)methanol. This approach is designed for efficiency and scalability.

  • Oxidation: The secondary alcohol starting material is first oxidized to the corresponding ketone, (4-Fluorophenyl)(pyridin-4-yl)methanone. This ketone is the direct precursor for building the imidazole ring.

  • α-Halogenation: The ketone is then selectively brominated at the α-carbon position. This step introduces a leaving group necessary for the subsequent cyclization reaction.

  • Imidazole Formation: The final core structure is assembled via a condensation reaction between the α-bromoketone and a suitable amidine source, forming the 4,5-disubstituted imidazole ring.

synthetic_workflow Start (4-Fluorophenyl)(pyridin-4-yl)methanol Step1 Step 1: Oxidation Reagent: KMnO₄ or PCC Start->Step1 Ketone (4-Fluorophenyl)(pyridin-4-yl)methanone Step1->Ketone Step2 Step 2: α-Bromination Reagent: NBS or Br₂ Ketone->Step2 BromoKetone 2-Bromo-1-(4-fluorophenyl)- 2-(pyridin-4-yl)ethan-1-one Step2->BromoKetone Step3 Step 3: Imidazole Synthesis Reagent: Formamidine Acetate BromoKetone->Step3 Final 4-(4-Fluorophenyl)-5-(pyridin-4-yl) -1H-imidazole Step3->Final

Figure 2: Overall synthetic workflow from the starting alcohol to the target pyridinylimidazole core.

Detailed Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

Protocol 3.1: Synthesis of (4-Fluorophenyl)(pyridin-4-yl)methanone (2)

This protocol describes the oxidation of the starting secondary alcohol to a ketone. We utilize potassium permanganate (KMnO₄) as a strong, yet cost-effective oxidizing agent.

Reagent/SolventMolecular Weight ( g/mol )QuantityMoles (mmol)
(4-Fluorophenyl)(pyridin-4-yl)methanol (1) 203.215.0 g24.6
Potassium Permanganate (KMnO₄)158.034.28 g27.1
Acetone58.08100 mL-
Water18.0220 mL-

Procedure:

  • To a 250 mL round-bottom flask, add (4-Fluorophenyl)(pyridin-4-yl)methanol (1) (5.0 g, 24.6 mmol) and dissolve in 100 mL of acetone.

  • In a separate beaker, dissolve potassium permanganate (4.28 g, 27.1 mmol) in 20 mL of water.

  • Cool the acetone solution in an ice bath to 0-5 °C with magnetic stirring.

  • Add the KMnO₄ solution dropwise to the stirred acetone solution over a period of 30 minutes, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4 hours. A brown precipitate of manganese dioxide (MnO₂) will form.

  • Monitor the reaction by Thin Layer Chromatography (TLC) (Eluent: 50% Ethyl Acetate in Hexane). The reaction is complete when the starting material spot has disappeared.

  • Quench the reaction by adding a saturated solution of sodium sulfite (Na₂SO₃) until the purple color disappears and the brown precipitate coagulates.

  • Filter the mixture through a pad of Celite® to remove the MnO₂ precipitate. Wash the filter cake with an additional 50 mL of acetone.

  • Combine the filtrates and remove the acetone under reduced pressure using a rotary evaporator.

  • Extract the remaining aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

  • Purify the crude solid by recrystallization from an ethanol/water mixture to afford (4-Fluorophenyl)(pyridin-4-yl)methanone (2) as a white solid.

Scientist's Note (Expertise): The use of acetone as a solvent is crucial as it is miscible with water and inert to the oxidizing conditions. Maintaining a low temperature during the addition of KMnO₄ is essential to prevent over-oxidation and potential side reactions. The Celite filtration is a standard and effective method for removing the fine MnO₂ particulate, ensuring a clean workup. An alternative to KMnO₄ is Pyridinium chlorochromate (PCC) in dichloromethane, which is milder but generates chromium waste.

Protocol 3.2: Synthesis of 2-Bromo-1-(4-fluorophenyl)-2-(pyridin-4-yl)ethan-1-one hydrobromide (3)

This step introduces a bromine atom at the carbon alpha to the carbonyl group, activating it for the subsequent cyclization.

Reagent/SolventMolecular Weight ( g/mol )QuantityMoles (mmol)
(4-Fluorophenyl)(pyridin-4-yl)methanone (2) 201.204.0 g19.9
Bromine (Br₂)159.811.1 mL (3.4 g)21.9
Glacial Acetic Acid60.0540 mL-
33% HBr in Acetic Acid-5 mL-

Procedure:

  • Suspend ketone (2) (4.0 g, 19.9 mmol) in 40 mL of glacial acetic acid in a 100 mL three-neck flask equipped with a dropping funnel and a condenser.

  • Add 5 mL of 33% HBr in acetic acid. This will protonate the pyridine nitrogen, preventing it from reacting with bromine, and catalyze the enolization of the ketone.

  • In the dropping funnel, prepare a solution of bromine (1.1 mL, 21.9 mmol) in 10 mL of glacial acetic acid.

  • Heat the suspension to 60 °C with stirring.

  • Add the bromine solution dropwise over 20 minutes. The initial suspension should clarify, and the bromine color should discharge.

  • Stir the reaction mixture at 60 °C for an additional 2 hours.

  • Cool the reaction mixture to room temperature and then place it in an ice bath for 1 hour to precipitate the product.

  • Collect the resulting solid by vacuum filtration, wash with cold diethyl ether (2 x 20 mL) to remove residual acetic acid and bromine.

  • Dry the solid under vacuum to yield the product (3) as its hydrobromide salt, which is typically used directly in the next step without further purification.

Scientist's Note (Trustworthiness): The formation of the hydrobromide salt of the product makes it precipitate from the acetic acid solution, which simplifies isolation. The protonation of the pyridine ring is a key step; without it, bromine would form a complex with the basic nitrogen, deactivating it and leading to undesired side products.[6] This protocol is self-validating as the precipitation of the product upon cooling is a strong indicator of successful bromination.

Protocol 3.3: Synthesis of 4-(4-Fluorophenyl)-5-(pyridin-4-yl)-1H-imidazole (4)

This is the key ring-forming step, employing a Hantzsch-type synthesis to construct the imidazole core.

Reagent/SolventMolecular Weight ( g/mol )QuantityMoles (mmol)
α-Bromoketone HBr salt (3) ~361.06.0 g~16.6
Formamidine Acetate104.115.2 g50.0
Ammonium Acetate77.0812.8 g166.0
Glacial Acetic Acid60.0550 mL-

Procedure:

  • To a 250 mL round-bottom flask, add the crude α-bromoketone HBr salt (3) (~16.6 mmol), formamidine acetate (5.2 g, 50.0 mmol), and ammonium acetate (12.8 g, 166.0 mmol).

  • Add 50 mL of glacial acetic acid to the flask.

  • Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 120 °C) with vigorous stirring.

  • Maintain the reflux for 5 hours. Monitor the reaction progress by TLC (Eluent: 10% Methanol in Dichloromethane).

  • After completion, cool the reaction mixture to room temperature and pour it slowly into 300 mL of ice-cold water with stirring.

  • Basify the aqueous solution by the slow addition of concentrated ammonium hydroxide (~28% NH₃) until the pH is approximately 9-10. This will precipitate the free base of the imidazole product.

  • Stir the resulting suspension for 30 minutes in an ice bath to ensure complete precipitation.

  • Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water (3 x 50 mL).

  • Dry the crude product in a vacuum oven at 50 °C.

  • Purify the crude solid by column chromatography on silica gel using a gradient of 2-10% methanol in dichloromethane as the eluent to afford the final product (4) as a light tan solid.

Scientist's Note (Authoritative Grounding): This reaction is a classic example of a multicomponent imidazole synthesis. Ammonium acetate serves as a source of ammonia for one of the imidazole nitrogens. Using a significant excess of the amidine and ammonia sources drives the reaction to completion. The final basic workup is critical to deprotonate the product and allow for its precipitation and extraction from the acidic reaction medium.

Product Characterization

To ensure the successful synthesis of the target compound, rigorous analytical characterization is required.

Analysis TechniqueExpected Results for 4-(4-Fluorophenyl)-5-(pyridin-4-yl)-1H-imidazole (4)
¹H NMR (400 MHz, DMSO-d₆)δ (ppm): ~12.5 (br s, 1H, NH-imidazole), ~8.5 (d, 2H, Pyridine-Hα), ~7.9 (s, 1H, Imidazole-H2), ~7.5-7.6 (m, 2H, Ar-H), ~7.3-7.4 (m, 2H, Pyridine-Hβ), ~7.1-7.2 (t, 2H, Ar-H).
¹³C NMR (101 MHz, DMSO-d₆)δ (ppm): ~162 (d, ¹JCF=~245 Hz, C-F), ~150 (Py-Cα), ~140-145 (imidazole & pyridine quaternary carbons), ~130 (d, ³JCF=~8 Hz, Ar-CH), ~122 (Py-Cβ), ~115 (d, ²JCF=~22 Hz, Ar-CH). Others expected.
Mass Spec (ESI+) Calculated for C₁₄H₁₁FN₃ [M+H]⁺: 240.0931. Found: 240.0935 (or within acceptable error).
HPLC Purity >95% (as determined by peak area at a suitable wavelength, e.g., 254 nm).

In Vitro Assay: Validating Biological Activity

After successful synthesis and characterization, the next critical step is to determine if the compound inhibits the target kinase. The ADP-Glo™ Kinase Assay is a common, robust method for measuring kinase activity. It quantifies the amount of ADP produced during the kinase reaction, where a decrease in ADP corresponds to inhibition.[7]

Protocol 5.1: p38α Kinase Inhibition Assay (ADP-Glo™)

Materials:

  • Recombinant human p38α kinase

  • p38 substrate (e.g., ATF2 peptide)

  • Synthesized inhibitor (4) dissolved in 100% DMSO

  • Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ATP solution

  • ADP-Glo™ Reagent and Kinase Detection Reagent

  • White, opaque 384-well assay plates

Procedure:

  • Compound Dilution: Prepare a serial dilution of the inhibitor (4) in 100% DMSO, typically starting from 1 mM. Then, create an intermediate dilution in kinase buffer. The final DMSO concentration in the assay should be ≤1%.

  • Reaction Setup: To the wells of a 384-well plate, add:

    • 5 µL of kinase buffer containing the substrate and diluted inhibitor (or DMSO for control).

    • 2.5 µL of recombinant p38α kinase.

    • Incubate for 10 minutes at room temperature.

  • Initiate Kinase Reaction: Add 2.5 µL of ATP solution (final concentration should be at or near the Km for p38α) to all wells to start the reaction.

  • Incubation: Incubate the plate at 30 °C for 60 minutes.

  • Stop Reaction & Detect ADP:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

  • Convert ADP to ATP & Measure Light:

    • Add 10 µL of Kinase Detection Reagent to each well. This converts the ADP generated into ATP and provides luciferase/luciferin to produce light.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Convert luminescence data to percent inhibition relative to the DMSO control. Plot percent inhibition versus inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.

Scientist's Note (Logic): This assay provides a quantitative measure of the inhibitor's potency (IC₅₀). Running parallel controls is essential: a "no kinase" control to measure background signal and a "no inhibitor" (DMSO only) control to define 0% inhibition (maximum kinase activity). This validation step directly links the synthesized chemical matter to a measurable biological effect, completing the initial phase of the drug discovery workflow.[8]

References

  • Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. (2022). MDPI. [Link]

  • Preparation method of 4-chlorophenyl-2-pyridyl methanol. (2016).
  • Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. (2021). National Institutes of Health. [Link]

  • Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies. (2023). National Institutes of Health. [Link]

  • Molecular properties and In silico bioactivity evaluation of (4-fluorophenyl)[5)-3-phen-(4-nitrophenyl yl-4,5-dihydro-1H-pyrazol-1-yl]methanone derivatives. (2021). National Institutes of Health. [Link]

  • Measuring and interpreting the selectivity of protein kinase inhibitors. (2008). National Institutes of Health. [Link]

  • Practical synthesis of a p38 MAP kinase inhibitor. (2009). PubMed. [Link]

  • 4-[5-(4-Fluorophenyl)-1H-imidazol-4-yl]pyridine. (2011). National Institutes of Health. [Link]

  • Pyridinylimidazole Based p38 MAP Kinase Inhibitors. (2002). PubMed. [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. (2024). Reaction Biology. [Link]

  • BIRB796, an Inhibitor of p38 Mitogen-Activated Protein Kinase, Inhibits Proliferation and Invasion in Glioblastoma Cells. (2021). National Institutes of Health. [Link]

  • The pyridinyl imidazole inhibitor SB203580 blocks phosphoinositide-dependent protein kinase activity, protein kinase B phosphorylation, and retinoblastoma hyperphosphorylation in interleukin-2-stimulated T cells independently of p38 mitogen-activated protein kinase. (1999). PubMed. [Link]

  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (2025). Celtarys Research. [Link]

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Application

Application of (4-Fluorophenyl)(pyridin-4-yl)methanol in Drug Discovery: A Guide for Researchers

Introduction: Unveiling the Potential of a Privileged Scaffold In the landscape of modern drug discovery, the identification and optimization of molecular scaffolds that can interact with multiple, disease-relevant biolo...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Privileged Scaffold

In the landscape of modern drug discovery, the identification and optimization of molecular scaffolds that can interact with multiple, disease-relevant biological targets is a paramount objective. The (4-Fluorophenyl)(pyridin-4-yl)methanol moiety has emerged as a "privileged" structure, a core chemical framework that demonstrates the potential for potent and selective modulation of key signaling pathways implicated in oncology and inflammatory diseases. The strategic incorporation of a fluorophenyl group can enhance metabolic stability and binding affinity, while the pyridinyl ring offers crucial hydrogen bonding capabilities, making this compound a compelling starting point for medicinal chemistry campaigns.

This technical guide provides an in-depth exploration of the applications of (4-Fluorophenyl)(pyridin-4-yl)methanol in drug discovery. We will delve into its potential mechanisms of action, focusing on its role as a kinase inhibitor, and provide detailed, field-proven protocols for its synthesis and biological evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this promising scaffold in their research endeavors.

Plausible Synthetic Pathway

The synthesis of (4-Fluorophenyl)(pyridin-4-yl)methanol can be efficiently achieved through a two-step process commencing with the formation of the ketone intermediate, (4-Fluorophenyl)(pyridin-4-yl)methanone, followed by its reduction. A common and effective method for the first step is the Grignard reaction between a pyridyl Grignard reagent and 4-fluorobenzaldehyde.

Protocol 1: Synthesis of (4-Fluorophenyl)(pyridin-4-yl)methanol

Part A: Synthesis of (4-Fluorophenyl)(pyridin-4-yl)methanone

  • Grignard Reagent Formation:

    • To a dry three-necked flask under an inert atmosphere (e.g., argon or nitrogen), add magnesium turnings.

    • Add a small crystal of iodine to initiate the reaction.

    • Slowly add a solution of 4-bromopyridine in anhydrous tetrahydrofuran (THF) to the magnesium turnings. The reaction is exothermic and may require cooling in an ice bath to maintain a gentle reflux.

    • Once the magnesium has been consumed, the Grignard reagent, 4-pyridylmagnesium bromide, is formed.

  • Reaction with 4-Fluorobenzaldehyde:

    • Cool the Grignard reagent solution to 0 °C in an ice bath.

    • Slowly add a solution of 4-fluorobenzaldehyde in anhydrous THF to the Grignard reagent.

    • Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

  • Work-up and Purification:

    • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with an organic solvent such as ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield (4-Fluorophenyl)(pyridin-4-yl)methanone.[1][2][3][4]

Part B: Reduction to (4-Fluorophenyl)(pyridin-4-yl)methanol

  • Reduction Reaction:

    • Dissolve (4-Fluorophenyl)(pyridin-4-yl)methanone in a suitable solvent such as methanol or ethanol.

    • Cool the solution to 0 °C in an ice bath.

    • Add a reducing agent, such as sodium borohydride, portion-wise to the solution.

    • Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).

  • Work-up and Purification:

    • Quench the reaction by the slow addition of water.

    • Remove the solvent under reduced pressure.

    • Extract the aqueous residue with an organic solvent like ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

    • Purify the crude product by recrystallization or column chromatography to obtain pure (4-Fluorophenyl)(pyridin-4-yl)methanol.

Mechanism of Action: A Focus on Kinase Inhibition

The (4-Fluorophenyl)(pyridin-4-yl)methanol scaffold is a key constituent of numerous compounds designed as kinase inhibitors. Kinases are a class of enzymes that play a critical role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer. The pyridine nitrogen of the core structure can act as a hydrogen bond acceptor, interacting with the hinge region of the kinase ATP-binding pocket, a common feature of many kinase inhibitors.

Potential Kinase Targets

Based on the activity of structurally related compounds, (4-Fluorophenyl)(pyridin-4-yl)methanol is a promising lead for the development of inhibitors targeting:

  • c-Met Kinase: The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), are implicated in tumor cell proliferation, survival, and metastasis. The pyridine and fluorophenyl moieties are present in several known c-Met inhibitors.

  • p38 Mitogen-Activated Protein (MAP) Kinase: The p38 MAP kinase pathway is a key regulator of inflammatory responses. Inhibitors of p38 have therapeutic potential in a range of inflammatory diseases. Compounds containing the 4-fluorophenyl and pyridin-4-yl groups have demonstrated potent p38α MAP kinase inhibitory activity.

Below is a diagram illustrating the general mechanism of kinase inhibition.

G cluster_kinase Kinase Active Site cluster_inhibition Inhibition ATP ATP Kinase Kinase ATP->Kinase Binds Substrate Substrate Substrate->Kinase Binds Phosphorylated_Substrate Phosphorylated Substrate (Cellular Response) Kinase->Phosphorylated_Substrate Phosphorylates Inhibitor (4-Fluorophenyl)(pyridin-4-yl)methanol Derivative Inhibitor->Kinase Blocks ATP Binding

Caption: General mechanism of competitive kinase inhibition.

Experimental Protocols for Biological Evaluation

To assess the potential of (4-Fluorophenyl)(pyridin-4-yl)methanol and its derivatives as drug candidates, a series of in vitro assays are essential. The following protocols provide a framework for evaluating its kinase inhibitory activity and its effect on cancer cell viability.

Protocol 2: In Vitro Kinase Inhibition Assay (c-Met and p38α MAP Kinase)

This protocol describes a general method for assessing kinase inhibition using a luminescence-based assay that measures ATP consumption.

  • Reagent Preparation:

    • Prepare a stock solution of (4-Fluorophenyl)(pyridin-4-yl)methanol in 100% DMSO.

    • Prepare a serial dilution of the compound in assay buffer. The final DMSO concentration in the assay should not exceed 1%.

    • Reconstitute recombinant human c-Met or p38α kinase and its respective substrate according to the manufacturer's instructions.

  • Kinase Reaction:

    • In a 96-well plate, add the kinase, its substrate, and the test compound at various concentrations.

    • Initiate the kinase reaction by adding ATP.

    • Include a positive control (kinase, substrate, ATP, and DMSO without inhibitor) and a negative control (substrate, ATP, and DMSO without kinase).

    • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Detection:

    • Stop the kinase reaction and measure the amount of ADP produced (or remaining ATP) using a commercial kinase assay kit (e.g., ADP-Glo™ Kinase Assay).[5][6][7][8]

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the positive control.

    • Determine the IC50 value (the concentration of inhibitor required to reduce kinase activity by 50%) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Illustrative Data:

CompoundTarget KinaseIC50 (nM) [Illustrative]
(4-Fluorophenyl)(pyridin-4-yl)methanolc-Met150
(4-Fluorophenyl)(pyridin-4-yl)methanolp38α MAP Kinase250
Staurosporine (Control)c-Met10
SB203580 (Control)p38α MAP Kinase50
Protocol 3: Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[9][10][11]

  • Cell Seeding:

    • Seed cancer cells (e.g., a c-Met overexpressing line like HT-29 or a line sensitive to p38 inhibition) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with serial dilutions of (4-Fluorophenyl)(pyridin-4-yl)methanol for a specified duration (e.g., 48 or 72 hours).

    • Include a vehicle control (DMSO-treated cells) and a positive control for cell death (e.g., a known cytotoxic drug).

  • MTT Incubation:

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization and Measurement:

    • Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control.

    • Determine the GI50 value (the concentration of compound that inhibits cell growth by 50%) from a dose-response curve.

Protocol 4: Western Blot Analysis of Kinase Inhibition in a Cellular Context

Western blotting can be used to confirm that the compound inhibits the targeted kinase signaling pathway within cells.[12][13][14]

  • Cell Lysis:

    • Treat cells with (4-Fluorophenyl)(pyridin-4-yl)methanol for a specified time.

    • For c-Met inhibition, stimulate the cells with HGF to induce receptor phosphorylation. For p38 inhibition, a stress stimulus like UV radiation or anisomycin can be used.

    • Lyse the cells in a buffer containing protease and phosphatase inhibitors.

  • Protein Quantification and Electrophoresis:

    • Determine the protein concentration of each lysate.

    • Separate equal amounts of protein by SDS-PAGE.

  • Immunoblotting:

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific for the phosphorylated form of the target kinase (e.g., phospho-c-Met or phospho-p38) and the total form of the kinase.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities to determine the ratio of phosphorylated to total kinase, which reflects the extent of pathway inhibition.

G Start Start with Treated Cell Lysates SDS_PAGE SDS-PAGE (Protein Separation) Start->SDS_PAGE Transfer Transfer to Membrane (PVDF or Nitrocellulose) SDS_PAGE->Transfer Blocking Blocking (e.g., with BSA or milk) Transfer->Blocking Primary_Ab Primary Antibody Incubation (e.g., anti-phospho-c-Met) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Image and Data Analysis Detection->Analysis

Caption: Workflow for Western Blot Analysis.

Conclusion and Future Directions

(4-Fluorophenyl)(pyridin-4-yl)methanol represents a valuable starting point for the development of novel therapeutics, particularly in the realm of kinase inhibition. Its straightforward synthesis and the proven biological relevance of its core structure make it an attractive scaffold for medicinal chemistry programs. The protocols outlined in this guide provide a robust framework for researchers to synthesize, evaluate, and optimize derivatives of this promising compound. Future work should focus on structure-activity relationship (SAR) studies to enhance potency and selectivity for specific kinase targets, as well as pharmacokinetic profiling to assess drug-like properties. Through such systematic efforts, the full therapeutic potential of the (4-Fluorophenyl)(pyridin-4-yl)methanol scaffold can be realized.

References

  • ResearchGate. (2025, August 6). The preparation of pyridine derivatives from bromopyridines by means of the Grignard reaction. II. Retrieved from [Link]

  • Lei, X., Wang, Y., Ma, S., & Jiao, P. (2024). Purple Light-Promoted Coupling of Bromopyridines with Grignard Reagents via SET. The Journal of Organic Chemistry, 89(11), 7148–7155. Retrieved from [Link]

  • Davies, D. I., Done, J. N., & Hey, D. H. (1969). Aspects of the metallic halide-catalysed reaction of Grignard reagents with organic halides. Part III. Reactions with bromopyridines. Journal of the Chemical Society C: Organic, 2019-2021. Retrieved from [Link]

  • PubChem. (n.d.). (4-Fluorophenyl)(pyridin-4-yl)methanone. Retrieved from [Link]

  • BPS Bioscience. (n.d.). c-Met Kinase Assay Kit. Retrieved from [Link]

  • ResearchGate. (n.d.). MET Kinase Assay. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]

  • Bio-Techne. (n.d.). Western Blot for Phosphorylated Proteins - Tips & Troubleshooting. Retrieved from [Link]

  • Eto, M., Leach, C., Tountas, N. A., & Brautigan, D. L. (2001). Kinase Activity-Tagged Western Blotting Assay. Taylor & Francis Online, 493(2-3), 91-94. Retrieved from [Link]

Sources

Method

Application Notes &amp; Protocols: (4-Fluorophenyl)(pyridin-4-yl)methanol as a Strategic Building Block in Pharmaceutical Development

Document ID: AN-DFM-2601 Abstract: This document provides a comprehensive technical guide on the synthesis and application of (4-Fluorophenyl)(pyridin-4-yl)methanol, a key heterocyclic building block in modern medicinal...

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: AN-DFM-2601

Abstract: This document provides a comprehensive technical guide on the synthesis and application of (4-Fluorophenyl)(pyridin-4-yl)methanol, a key heterocyclic building block in modern medicinal chemistry. We present detailed, field-tested protocols for its synthesis via the reduction of its corresponding ketone precursor, discuss the strategic importance of its structural motifs, and illustrate its role in the construction of advanced pharmaceutical intermediates, with a particular focus on the Neurokinin-1 (NK-1) receptor antagonist class of drugs.

Strategic Importance in Medicinal Chemistry

(4-Fluorophenyl)(pyridin-4-yl)methanol is a diarylmethanol scaffold that combines three critical pharmacophoric elements. The strategic value of this building block lies not just in its overall structure, but in the distinct contributions of each component to a drug candidate's profile, including metabolic stability, target binding, and physicochemical properties.

  • The 4-Fluorophenyl Group: The introduction of a fluorine atom at the para-position of the phenyl ring is a well-established strategy in drug design. This substitution can significantly enhance metabolic stability by blocking potential sites of oxidative metabolism (e.g., para-hydroxylation) by cytochrome P450 enzymes. Furthermore, the high electronegativity of fluorine can modulate the acidity of nearby protons and engage in favorable electrostatic or hydrogen bonding interactions within a target's binding pocket, often leading to improved binding affinity.

  • The Pyridin-4-yl Moiety: The pyridine ring serves as a versatile hydrogen bond acceptor through its nitrogen atom, a crucial interaction for anchoring a molecule to its biological target. Its aromatic nature allows it to participate in π-stacking interactions. Moreover, the basicity of the pyridine nitrogen provides a handle for salt formation, which is frequently used to improve the solubility and bioavailability of drug candidates.

  • The Methanol Linker: The central carbinol group provides a key hydrogen bond donor (the hydroxyl proton) and acceptor (the oxygen lone pairs). Its tetrahedral geometry introduces a specific three-dimensional vector, orienting the two aromatic rings in a defined spatial arrangement that is often critical for fitting into complex protein binding sites. This hydroxyl group also serves as a reactive handle for further chemical elaboration, allowing the building block to be seamlessly integrated into larger, more complex molecules.

The interplay of these three features makes this scaffold particularly valuable for developing inhibitors for targets with aromatic and polar binding pockets, such as G-protein coupled receptors (GPCRs).

cluster_Scaffold Structural Features of (4-Fluorophenyl)(pyridin-4-yl)methanol cluster_Properties Pharmacological Contributions node_scaffold (4-Fluorophenyl)(pyridin-4-yl)methanol node_fp 4-Fluorophenyl Ring node_scaffold->node_fp Provides node_py Pyridin-4-yl Ring node_scaffold->node_py Provides node_meoh Methanol Linker node_scaffold->node_meoh Provides node_fp_props Metabolic Stability Binding Affinity (Lipophilic/Electronic) node_fp->node_fp_props node_py_props H-Bond Acceptor Solubility (Salt Formation) π-Stacking node_py->node_py_props node_meoh_props H-Bond Donor/Acceptor 3D Spatial Orientation Reactive Handle node_meoh->node_meoh_props

Caption: Key pharmacophoric contributions of the building block.

Synthesis Protocols

The most reliable and scalable synthesis of (4-Fluorophenyl)(pyridin-4-yl)methanol is achieved through a two-step process: oxidation of a readily available precursor to the ketone, followed by a controlled reduction to the desired secondary alcohol. This approach offers high yields and purity, avoiding the often-unpredictable nature of one-pot Grignard reactions which can be difficult to control on a larger scale.

Protocol 2.1: Synthesis of (4-Fluorophenyl)(pyridin-4-yl)methanone (Precursor)

This protocol is adapted from established methods for analogous diaryl ketones and involves the oxidation of the methylene bridge of 4-(4-Fluorobenzyl)pyridine.[1][2]

Workflow:

start 4-(4-Fluorobenzyl)pyridine Potassium Permanganate (KMnO4) Water step1 Heat to 85-95°C (Portion-wise addition of KMnO4) Reaction Time: 4-6 hours start->step1 step2 Cool to 60°C Quench (optional, e.g., Methanol) Add Ethyl Acetate step1->step2 step3 Filter (remove MnO2) Extract aqueous layer with Ethyl Acetate step2->step3 step4 Combine organic layers Wash with brine Dry over Na2SO4 step3->step4 step5 Concentrate under reduced pressure Recrystallize (e.g., from Ethanol/Heptane) step4->step5 end (4-Fluorophenyl)(pyridin-4-yl)methanone step5->end

Caption: Workflow for the synthesis of the ketone precursor.

Materials:

  • 4-(4-Fluorobenzyl)pyridine (1.0 equiv)

  • Potassium permanganate (KMnO₄) (1.5 - 2.0 equiv)

  • Deionized Water

  • Ethyl Acetate (EtOAc)

  • Petroleum Ether or Heptane

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-(4-Fluorobenzyl)pyridine and deionized water (approx. 4 mL per gram of starting material).

  • Begin vigorous stirring and heat the mixture to 85 °C.

  • Add potassium permanganate in small portions over 1-2 hours. Causality: This portion-wise addition is critical to control the exotherm of the oxidation and prevent runaway reactions. Maintaining the temperature below 95 °C ensures selective oxidation of the methylene bridge without degrading the aromatic rings.

  • After the addition is complete, maintain the reaction at 85-95 °C for 4-6 hours, monitoring by TLC (e.g., 3:1 Hexane:EtOAc) until the starting material is consumed.

  • Cool the reaction mixture to ~60 °C and filter through a pad of celite to remove the manganese dioxide (MnO₂) precipitate. Wash the filter cake with hot ethyl acetate.

  • Transfer the filtrate to a separatory funnel. The layers may be difficult to separate; adding brine can help. Separate the organic layer.

  • Extract the aqueous layer twice more with ethyl acetate.

  • Combine all organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude solid can be recrystallized from a suitable solvent system (e.g., ethanol/petroleum ether) to yield the pure ketone as a white to off-white solid.

Protocol 2.2: Reduction to (4-Fluorophenyl)(pyridin-4-yl)methanol

This step uses a mild reducing agent to selectively reduce the ketone to the alcohol.

Materials:

  • (4-Fluorophenyl)(pyridin-4-yl)methanone (1.0 equiv)

  • Sodium borohydride (NaBH₄) (1.0 - 1.5 equiv)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Deionized Water

Procedure:

  • Dissolve the ketone precursor in methanol (approx. 2.5 mL per gram) in a round-bottom flask and cool the solution to 0-5 °C using an ice-water bath.

  • Add sodium borohydride in small portions. Causality: Although NaBH₄ is a mild reducing agent, portion-wise addition helps to control the initial effervescence and maintain the low temperature, which enhances selectivity and prevents side reactions.

  • Stir the reaction at 0-5 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction to completion by TLC.

  • Once complete, carefully quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Add dichloromethane and water to the residue and transfer to a separatory funnel.

  • Separate the layers and extract the aqueous phase twice more with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product, typically as a white solid.

Reaction Step Starting Material Key Reagents Typical Yield Reference
Oxidation 4-(4-Chlorobenzyl)pyridineKMnO₄60-86%[1]
Reduction (4-Chlorophenyl)(pyridin-2-yl)methanoneKBH₄ / NaBH₄~97%[2]

Note: Yields are based on closely related chloro- and pyridin-2-yl analogs and are representative of what can be expected for the fluoro-/pyridin-4-yl target compound.

Application in Pharmaceutical Scaffolding: The Case of NK-1 Antagonists

The diarylmethanol motif is a cornerstone of several potent Neurokinin-1 (NK-1) receptor antagonists.[3] The NK-1 receptor, whose endogenous ligand is Substance P, is a key mediator in the body's emetic (vomiting) reflex.[4] Antagonists of this receptor are therefore powerful anti-nausea and anti-vomiting agents, particularly for chemotherapy-induced nausea and vomiting (CINV).[5][6]

Prominent examples include Aprepitant , Netupitant , and the veterinary drug Maropitant . While not direct derivatives of (4-Fluorophenyl)(pyridin-4-yl)methanol, they share a remarkably similar core structure, demonstrating the pharmaceutical industry's reliance on this type of scaffold. Our building block serves as an ideal starting point for the synthesis of analogs of these drugs.

cluster_Drugs Structural Relationship to Approved NK-1 Antagonists node_bb (4-Fluorophenyl)(pyridin-4-yl)methanol (Core Building Block) node_net Netupitant (Contains a substituted (o-tolyl)pyridin-3-yl moiety) node_bb->node_net Serves as a scaffold model for node_mar Maropitant (Contains a diphenylmethyl moiety) node_bb->node_mar Serves as a scaffold model for node_apr Aprepitant (Contains a bis(trifluoromethyl)phenyl and morpholine moiety) node_bb->node_apr Serves as a scaffold model for

Sources

Application

Application Note: High-Throughput Screening of (4-Fluorophenyl)(pyridin-4-yl)methanol Libraries for Novel Kinase Inhibitors

Abstract This document provides a comprehensive guide to the high-throughput screening (HTS) of chemical libraries based on the (4-fluorophenyl)(pyridin-4-yl)methanol scaffold. Protein kinases are a critical class of enz...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide to the high-throughput screening (HTS) of chemical libraries based on the (4-fluorophenyl)(pyridin-4-yl)methanol scaffold. Protein kinases are a critical class of enzymes in cellular signaling and their dysregulation is implicated in numerous diseases, most notably cancer.[1][2] This makes them prime targets for therapeutic intervention. The (4-fluorophenyl)(pyridin-4-yl)methanol core structure and its derivatives, such as those based on imidazo[4,5-b]pyridine, have shown potential as kinase inhibitors, making libraries of these compounds a valuable resource in the search for novel therapeutics.[3][4] This application note details the strategic design of an HTS campaign, from library preparation and primary screening to hit confirmation and secondary assays for lead identification. We present field-proven protocols for biochemical and cell-based assays, data analysis, and quality control, ensuring a robust and efficient screening cascade.

Introduction: The Rationale for Screening (4-Fluorophenyl)(pyridin-4-yl)methanol Libraries

The search for novel kinase inhibitors is a cornerstone of modern drug discovery.[5] Kinases, with over 500 members in the human genome, play a central role in regulating a vast array of cellular processes.[1] Their deregulation is a common feature in many cancers, driving uncontrolled cell proliferation and survival. The (4-fluorophenyl)(pyridin-4-yl)methanol scaffold and its analogues, such as the 7-(pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine core, have been identified as promising starting points for the design of kinase inhibitors.[3][4] These structures offer a versatile backbone for chemical modification, allowing for the exploration of a wide chemical space to identify potent and selective inhibitors. High-throughput screening (HTS) provides a rapid and efficient means to interrogate large libraries of such compounds to identify initial "hits" that can be further developed into lead compounds.[6][7]

This guide is designed to provide researchers with a comprehensive framework for conducting an HTS campaign targeting kinase enzymes with a library of (4-fluorophenyl)(pyridin-4-yl)methanol derivatives.

The High-Throughput Screening Workflow: A Strategic Overview

A successful HTS campaign is a multi-step process that requires careful planning and execution. The overall workflow is designed to efficiently identify and validate promising compounds from a large library.

HTS_Workflow cluster_0 Phase 1: Preparation & Primary Screen cluster_1 Phase 2: Hit Confirmation & Triage cluster_2 Phase 3: Secondary & Biophysical Assays A Compound Library Preparation & QC B Primary Biochemical HTS (e.g., Kinase-Glo®) A->B C Hit Identification B->C D Hit Confirmation (Dose-Response) C->D Progress Hits E Orthogonal Biochemical Assay D->E F Initial Cytotoxicity Assessment E->F G Cell-Based Potency & Viability Assays F->G Advance Confirmed Hits H Biophysical Binding Assays (SPR/TSA) G->H I Lead Candidate Selection H->I

Figure 1: A high-level overview of the HTS workflow for kinase inhibitor discovery.

Phase 1: Library Preparation and Primary Screening

The initial phase of the HTS campaign focuses on preparing the compound library and conducting the primary screen to identify initial hits.

Compound Library Management and Quality Control

An efficient and well-organized compound management operation is fundamental to the success of any HTS campaign.[8]

  • Library Source: The (4-fluorophenyl)(pyridin-4-yl)methanol library can be sourced from commercial vendors or synthesized in-house.[9][10][11]

  • Compound Handling: Compounds are typically stored in a high-concentration stock solution (e.g., 10 mM in DMSO) in 96- or 384-well plates.[12]

  • Quality Control (QC): It is crucial to perform QC on the library to ensure compound identity, purity, and concentration. This can be achieved using techniques such as LC-MS and NMR. Establishing stringent QC measures is a critical step in setting up an automated screen to ensure high-quality data.[6][13]

Primary Biochemical High-Throughput Screen

The primary screen is a single-concentration assay designed to rapidly identify compounds that inhibit the target kinase. A luminescence-based kinase assay is a common choice due to its sensitivity and high-throughput compatibility.[1][14]

The Kinase-Glo® assay quantifies the amount of ATP remaining in solution following a kinase reaction.[14][15] The luminescent signal is inversely proportional to the kinase activity.[1]

Kinase_Glo_Principle cluster_reaction Kinase Reaction cluster_detection Luminescence Detection Kinase Kinase ADP ADP Kinase->ADP PhosphoSubstrate Phosphorylated Substrate Kinase->PhosphoSubstrate Substrate Substrate Substrate->Kinase ATP ATP ATP->Kinase RemainingATP Remaining ATP Inhibitor Inhibitor Inhibitor->Kinase Luciferase Luciferase RemainingATP->Luciferase Light Light (Luminescence) Luciferase->Light

Figure 2: The principle of the Kinase-Glo® luminescent kinase assay for HTS.

This protocol is adapted for a 384-well plate format.

  • Compound Plating: Using an acoustic liquid handler, dispense 50 nL of each compound from the (4-fluorophenyl)(pyridin-4-yl)methanol library (10 mM stock in DMSO) into the assay plate. This results in a final assay concentration of 10 µM.

  • Control Wells: Designate wells for positive controls (no inhibitor) and negative controls (a known potent inhibitor of the target kinase).

  • Kinase Reaction Mixture Preparation: Prepare a master mix containing the target kinase, its specific substrate, and ATP in the appropriate kinase buffer. The ATP concentration should be at or near the Km for the kinase to ensure sensitivity to ATP-competitive inhibitors.

  • Initiate Kinase Reaction: Add 2.5 µL of the kinase reaction mixture to each well of the compound-plated assay plate.

  • Incubation: Incubate the plate at room temperature for 1 hour.

  • Detection: Add 2.5 µL of Kinase-Glo® reagent to each well.

  • Signal Stabilization: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Read the luminescence on a plate reader.

Hit Identification

Hit selection is the process of identifying compounds that exhibit a desired level of activity in the primary screen.[16]

  • Data Normalization: Raw luminescence data is normalized to the plate controls. The percent inhibition is calculated using the following formula: % Inhibition = 100 * (1 - (Signal_compound - Signal_negative_control) / (Signal_positive_control - Signal_negative_control))

  • Hit Criteria: A common threshold for hit identification is a percent inhibition greater than three standard deviations from the mean of the library compounds or a fixed cutoff (e.g., >50% inhibition).[17]

  • Z'-Factor: The quality of the HTS assay is assessed by calculating the Z'-factor for each plate. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.[6] Z' = 1 - (3 * (SD_positive_control + SD_negative_control)) / |Mean_positive_control - Mean_negative_control|

Phase 2: Hit Confirmation and Triage

The goal of this phase is to confirm the activity of the initial hits and eliminate false positives.

Hit Confirmation and Dose-Response Analysis

Hits from the primary screen are re-tested in a dose-response format to determine their potency (IC50).

  • Compound Plating: Prepare a serial dilution of the hit compounds (e.g., 10-point, 3-fold dilution starting from 100 µM).

  • Assay Execution: Perform the Kinase-Glo® assay as described in the primary screen protocol with the serially diluted compounds.

  • Data Analysis: Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.

Orthogonal Biochemical Assay

To rule out assay-specific artifacts, confirmed hits should be tested in an orthogonal biochemical assay that utilizes a different detection technology. A radiometric assay, which directly measures the incorporation of radioactive phosphate into a substrate, is considered a gold standard.[18]

Initial Cytotoxicity Assessment

It is important to assess the general cytotoxicity of the confirmed hits early in the process to deprioritize compounds that are non-specifically toxic.

The CellTox™ Green assay measures changes in membrane integrity that occur as a result of cell death.[19]

  • Cell Plating: Seed a cancer cell line relevant to the target kinase's biological context in a 384-well plate.

  • Compound Addition: Add the hit compounds at a single high concentration (e.g., 30 µM).

  • Dye Addition: Add the CellTox™ Green dye to the cells.

  • Incubation: Incubate the plate for 24-72 hours.

  • Fluorescence Measurement: Measure fluorescence at an excitation of 485-500 nm and an emission of 520-530 nm. An increase in fluorescence indicates cytotoxicity.

Phase 3: Secondary and Biophysical Assays

Compounds that are confirmed to be active and non-cytotoxic are advanced to more complex and biologically relevant assays.

Cell-Based Potency and Viability Assays

These assays determine the ability of the compounds to inhibit the target kinase in a cellular environment and their effect on cell viability.

The MTT assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Plating and Treatment: Seed cells and treat with a dose-response of the hit compounds for 72 hours.

  • MTT Addition: Add MTT labeling reagent to each well to a final concentration of 0.5 mg/mL and incubate for 4 hours at 37°C.[20]

  • Solubilization: Add solubilization solution to dissolve the formazan crystals.[20][21]

  • Absorbance Measurement: Read the absorbance at 570 nm.

Assay TypePurposeExample Protocol
Primary Screen Identify initial hitsKinase-Glo® (Single concentration)
Hit Confirmation Determine potency (IC50)Kinase-Glo® (Dose-response)
Orthogonal Assay Rule out assay artifactsRadiometric Kinase Assay
Cytotoxicity Assess non-specific toxicityCellTox™ Green
Cellular Potency Measure activity in cellsTarget-specific cellular assay
Cell Viability Determine effect on cell healthMTT Assay

Table 1: Summary of assays in the HTS cascade.

Biophysical Binding Assays

Biophysical assays are used to confirm direct binding of the hit compounds to the target kinase.

SPR is a label-free technique that measures the binding kinetics and affinity of a compound to a target protein immobilized on a sensor chip.[22][23] It provides valuable information on the association (on-rate) and dissociation (off-rate) of the compound, as well as the equilibrium dissociation constant (KD).[24]

TSA, or differential scanning fluorimetry, measures the change in the thermal stability of a protein upon ligand binding.[25][26] A positive shift in the melting temperature (Tm) of the protein in the presence of a compound indicates binding and stabilization of the protein.[27]

Hit_Triage_Funnel A ~100,000 Compounds (Primary Screen) B ~1,000 Hits (Hit Confirmation) A->B ~1% Hit Rate C ~100 Confirmed Hits (Secondary Assays) B->C ~10% Confirmation Rate D ~1-10 Lead Candidates C->D ~1-10% Progression Rate

Figure 3: A representative hit triage funnel for a typical HTS campaign.

Data Analysis and Management

The large volume of data generated during an HTS campaign necessitates a robust data management and analysis platform.[6] Specialized software is used for data normalization, curve fitting, and hit selection. All data, including compound structures, assay results, and QC metrics, should be stored in a central database to facilitate analysis and decision-making.

Conclusion

The high-throughput screening of (4-fluorophenyl)(pyridin-4-yl)methanol libraries offers a promising avenue for the discovery of novel kinase inhibitors. By employing a strategically designed screening cascade that incorporates robust biochemical and cell-based assays, along with rigorous data analysis and quality control, researchers can efficiently identify and validate promising lead candidates for further development. This application note provides a comprehensive and field-proven framework to guide scientists in this endeavor.

References

  • BMG LABTECH. (2019, April 10). High-throughput screening (HTS). [Link]

  • YouTube. (2024, March 24). High throughput screening techniques in the pharmaceutical industry. [Link]

  • National Institutes of Health. 7-(Pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine-based derivatives for kinase inhibition. [Link]

  • PubMed. Surface plasmon resonance (SPR) biosensors in pharmaceutical analysis. [Link]

  • PubMed Central. Compound Management for Quantitative High-Throughput Screening. [Link]

  • Science and Technology of Assay Development. (2024, January 4). On HTS: Hit Selection. [Link]

  • AXXAM. Thermal shift assays for early-stage drug discovery. [Link]

  • EU-OPENSCREEN. HIGH-THROUGHTPUT SCREENING QUALITY CONTROL GENERAL GUIDELINES. [Link]

  • PubMed. High-throughput screening for kinase inhibitors. [Link]

  • National Institutes of Health. Determination of Protein–Ligand Binding Affinities by Thermal Shift Assay. [Link]

  • PubMed Central. Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. [Link]

  • deNOVO Biolabs. (2025, June 11). How does SPR work in Drug Discovery?[Link]

  • LabKey. (2024, June 27). Hit Picking vs. Hit Selection: What's the Difference?[Link]

  • bioRxiv. (2026, January 21). High-Throughput Screening Identifies PLK1 Inhibition as a Strategy to Potentiate BTK Blockade in Marginal Zone Lymphoma. [Link]

  • PubMed Central. (2019, May 9). Quality Control of Quantitative High Throughput Screening Data. [Link]

  • ResearchGate. Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective Aurora Kinase B Inhibitor. [Link]

  • BioAscent. Surface Plasmon Resonance (SPR) & Biophysics. [Link]

  • BPS Bioscience. Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery. [Link]

  • PubMed Central. High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. [Link]

  • ResearchGate. (2025, November 11). Improved Statistical Methods for Hit Selection in High-Throughput Screening. [Link]

  • Wikipedia. High-throughput screening. [Link]

  • NanoTemper Technologies. Thermal Shift Assays (TSA). [Link]

  • Nuvisan. HTS libraries. [Link]

  • National Institutes of Health. (2013, May 1). Cell Viability Assays. [Link]

  • Reaction Biology. (2024, August 29). Spotlight: Activity-Based Kinase Assay Formats. [Link]

  • PubMed. 3H-imidazo[4,5-b]pyridine-based derivatives for kinase inhibition: Co-crystallisation studies with Aurora-A reveal distinct differences in the orientation of the pyrazole N1-substituent. [Link]

  • Promega Corporation. (2022, August 3). The RealTime-Glo MT cell viability assay - monitoring cell viability over time in the same well. [Link]

  • National Institutes of Health. Hit Identification and Optimization in Virtual Screening: Practical Recommendations Based Upon a Critical Literature Analysis. [Link]

  • Semantic Scholar. New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition. [Link]

  • Taylor & Francis. (2020, March 31). Surface plasmon resonance, Orbitrap mass spectrometry and Raman advancements: exciting new techniques in drug discovery. [Link]

  • Bentham Science Publishers. (2005, March 1). High Throughput Screening for Protein Kinase Inhibitors. [Link]

  • Charnwood Discovery. Surface Plasmon Resonance (SPR). [Link]

  • Charles River Laboratories. Compound Libraries. [Link]

  • PubMed. (2025, September 15). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. [Link]

  • High-Throughput Screening @ The Nucleus. Compound Libraries Available for HTS. [Link]

  • JoVE. (2024, June 6). Author Spotlight: Advancing Structural and Biochemical Studies of Proteins Through Thermal Shift Assays. [Link]

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Method

The Strategic Role of (4-Fluorophenyl)(pyridin-4-yl)methanol in the Synthesis of Targeted Anti-Cancer Agents: Application Notes and Protocols

Introduction: The Emergence of a Privileged Scaffold in Oncology Drug Discovery In the landscape of modern oncology, the pursuit of highly selective and potent small molecule inhibitors that target key signaling pathways...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Emergence of a Privileged Scaffold in Oncology Drug Discovery

In the landscape of modern oncology, the pursuit of highly selective and potent small molecule inhibitors that target key signaling pathways in cancer cells is of paramount importance. Within this context, the (4-Fluorophenyl)(pyridin-4-yl)methanol moiety has emerged as a "privileged scaffold" – a core structural framework that serves as a versatile starting point for the synthesis of a diverse range of anti-cancer agents. Its inherent structural features, including the hydrogen bond accepting capacity of the pyridine nitrogen and the potential for various interactions of the fluorophenyl group, make it an ideal anchor for designing inhibitors of several critical cancer-related kinases.

This comprehensive guide provides detailed application notes and synthetic protocols for researchers, scientists, and drug development professionals, illustrating the pivotal role of (4-Fluorophenyl)(pyridin-4-yl)methanol in the generation of potent inhibitors targeting p38 Mitogen-Activated Protein Kinase (MAPK), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Epidermal Growth Factor Receptor (EGFR). We will delve into the causality behind experimental choices, provide self-validating protocols, and ground our discussion in authoritative scientific literature.

Part 1: The Gateway Reaction: Oxidation to the Key Intermediate

The journey from (4-Fluorophenyl)(pyridin-4-yl)methanol to a plethora of anti-cancer agents almost invariably proceeds through its oxidation to the corresponding ketone, (4-Fluorophenyl)(pyridin-4-yl)methanone. This ketone is the direct precursor for the elaboration into various heterocyclic systems that form the core of the final kinase inhibitors. The oxidation of this secondary alcohol is a critical transformation, and several methods can be employed, each with its own advantages.

Protocol 1: Manganese Dioxide (MnO₂) Oxidation - A Mild and Selective Method

This protocol is favored for its mild conditions and high selectivity for benzylic alcohols, minimizing the risk of over-oxidation or side reactions with other functional groups.

Rationale: Activated Manganese Dioxide (MnO₂) is a heterogeneous oxidant, meaning the reaction occurs on the surface of the solid. This often leads to cleaner reactions and simpler work-ups, as the excess reagent and manganese byproducts can be removed by simple filtration. The reaction is typically carried out in an inert solvent like dichloromethane (DCM) or chloroform at room temperature or with gentle heating.

Experimental Protocol:

  • Reaction Setup: To a solution of (4-Fluorophenyl)(pyridin-4-yl)methanol (1.0 eq) in dichloromethane (DCM, 10-20 mL per gram of alcohol) in a round-bottom flask equipped with a magnetic stirrer, add activated manganese dioxide (5-10 eq).

  • Reaction Execution: Stir the suspension vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 50% ethyl acetate in hexanes). The reaction is typically complete within 12-24 hours.

  • Work-up and Purification: Upon completion, filter the reaction mixture through a pad of Celite® to remove the manganese dioxide. Wash the Celite® pad with additional DCM. Combine the filtrates and concentrate under reduced pressure to yield the crude (4-Fluorophenyl)(pyridin-4-yl)methanone. The product can be further purified by column chromatography on silica gel if necessary.

Part 2: Synthesis of p38 MAPK Inhibitors

The p38 MAP kinase signaling pathway plays a crucial role in cellular responses to inflammatory cytokines and stress, and its dysregulation is implicated in cancer progression and metastasis.[1][2] The (4-fluorophenyl) and pyridin-4-yl moieties are key pharmacophoric elements in a class of potent p38 MAPK inhibitors.[3][4]

Mechanism of Action and Signaling Pathway

p38 MAPK inhibitors typically function as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase and preventing the phosphorylation of downstream substrates. This inhibition can block inflammatory responses and induce apoptosis in cancer cells.

p38_MAPK_pathway Stress/Cytokines Stress/Cytokines MAPKKK MAPKKK Stress/Cytokines->MAPKKK MAPKK (MKK3/6) MAPKK (MKK3/6) MAPKKK->MAPKK (MKK3/6) p38 MAPK p38 MAPK MAPKK (MKK3/6)->p38 MAPK Downstream Substrates (e.g., MK2, ATF2) Downstream Substrates (e.g., MK2, ATF2) p38 MAPK->Downstream Substrates (e.g., MK2, ATF2) Inflammation & Cell Survival Inflammation & Cell Survival Downstream Substrates (e.g., MK2, ATF2)->Inflammation & Cell Survival Apoptosis Apoptosis Downstream Substrates (e.g., MK2, ATF2)->Apoptosis Inhibitor (4-Fluorophenyl)(pyridin-4-yl) -based Inhibitor Inhibitor->p38 MAPK VEGFR2_pathway VEGF VEGF VEGFR-2 VEGFR-2 VEGF->VEGFR-2 Dimerization & Autophosphorylation Dimerization & Autophosphorylation VEGFR-2->Dimerization & Autophosphorylation Downstream Signaling (PLCγ, PI3K/Akt) Downstream Signaling (PLCγ, PI3K/Akt) Dimerization & Autophosphorylation->Downstream Signaling (PLCγ, PI3K/Akt) Endothelial Cell Proliferation, Migration, Survival Endothelial Cell Proliferation, Migration, Survival Downstream Signaling (PLCγ, PI3K/Akt)->Endothelial Cell Proliferation, Migration, Survival Angiogenesis Angiogenesis Endothelial Cell Proliferation, Migration, Survival->Angiogenesis Inhibitor (4-Fluorophenyl)(pyridin-4-yl) -based Inhibitor Inhibitor->VEGFR-2 EGFR_pathway EGF EGF EGFR EGFR EGF->EGFR Dimerization & Autophosphorylation Dimerization & Autophosphorylation EGFR->Dimerization & Autophosphorylation Downstream Signaling (Ras/MAPK, PI3K/Akt) Downstream Signaling (Ras/MAPK, PI3K/Akt) Dimerization & Autophosphorylation->Downstream Signaling (Ras/MAPK, PI3K/Akt) Cell Proliferation, Survival, Metastasis Cell Proliferation, Survival, Metastasis Downstream Signaling (Ras/MAPK, PI3K/Akt)->Cell Proliferation, Survival, Metastasis Inhibitor (4-Fluorophenyl)(pyridin-4-yl) -based Inhibitor Inhibitor->EGFR

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing (4-Fluorophenyl)(pyridin-4-yl)methanol Synthesis Yield

Welcome to the technical support center for the synthesis of (4-Fluorophenyl)(pyridin-4-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of (4-Fluorophenyl)(pyridin-4-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis and optimize for maximum yield and purity. Here, we will address common challenges and provide in-depth, field-proven insights to ensure the success of your experiments.

Introduction: The Synthetic Challenge

The synthesis of (4-Fluorophenyl)(pyridin-4-yl)methanol, a key building block in pharmaceutical development, typically proceeds via a Grignard reaction. This route, while direct, is fraught with potential pitfalls that can significantly impact yield. The primary challenges stem from the high reactivity of the Grignard reagent, which makes it susceptible to side reactions, and the unique electronic properties of the pyridine ring, which can complicate the desired nucleophilic addition. This guide will provide a comprehensive framework for troubleshooting and optimizing this critical reaction.

Troubleshooting Guides & FAQs

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Issue 1: Low or No Product Yield

Question: My Grignard reaction is resulting in a very low yield, or in some cases, no desired product at all. What are the likely causes and how can I rectify this?

Answer: This is a common issue and can be traced back to several critical factors. Let's break down the potential culprits and their solutions.

  • Moisture Contamination: The Grignard Nemesis

    The cardinal sin in any Grignard synthesis is the presence of water. Grignard reagents are potent bases and will readily react with any protic source, including trace amounts of water in your glassware or solvent, which will quench the reagent and halt your reaction.[1][2][3][4]

    • Troubleshooting Steps:

      • Glassware Preparation: All glassware must be rigorously dried. Oven-drying at a high temperature for several hours and cooling under an inert atmosphere (nitrogen or argon) just before use is paramount.

      • Solvent Anhydrousness: Use freshly distilled, anhydrous solvents. Ethereal solvents like diethyl ether or tetrahydrofuran (THF) are standard, but they are hygroscopic.[5] It is best practice to use solvent from a freshly opened bottle or to dry it over a suitable desiccant.

      • Inert Atmosphere: Conduct the entire reaction under a positive pressure of an inert gas like nitrogen or argon to prevent atmospheric moisture from entering the reaction vessel.

  • Grignard Reagent Formation: The Initiation Hurdle

    The formation of the Grignard reagent itself can be a significant hurdle. An oxide layer on the surface of the magnesium turnings can prevent the reaction from initiating.[6]

    • Troubleshooting Steps:

      • Magnesium Activation: Activate the magnesium turnings prior to the reaction. This can be achieved by adding a small crystal of iodine or a few drops of 1,2-dibromoethane.[7] The disappearance of the iodine's color or the evolution of gas indicates activation. Vigorous stirring can also help expose fresh magnesium surfaces.

      • Initiation: Add a small amount of the halide to the magnesium in a concentrated solution to initiate the reaction. Once initiated, the remaining halide should be added dropwise. A noticeable exotherm and the appearance of a cloudy or brownish solution are indicators of a successful initiation.[6]

  • Reaction Temperature: A Balancing Act

    Temperature control is crucial. While the initiation of the Grignard formation may require gentle heating, the subsequent reaction with the aldehyde should be carefully managed.

    • Troubleshooting Steps:

      • Addition of Aldehyde: The addition of 4-fluorobenzaldehyde to the Grignard reagent (or vice versa) should be done at a low temperature, typically 0 °C, to minimize side reactions.

      • Exotherm Control: The reaction is exothermic. Maintain a controlled temperature throughout the addition of the aldehyde to prevent overheating, which can lead to the formation of byproducts.

Issue 2: Presence of Significant Side Products

Question: I am observing significant impurities in my crude product, which is complicating purification and reducing my final yield. What are these side products and how can I minimize their formation?

Answer: The formation of side products is a common challenge in Grignard reactions. Understanding their origin is key to mitigating their presence.

  • Wurtz Coupling Product: The Dimerization Problem

    A frequent impurity is the homocoupling product of the halide used to form the Grignard reagent (e.g., 4,4'-difluorobiphenyl if starting from 4-fluorobromobenzene).[8][9] This arises from the reaction of the Grignard reagent with unreacted alkyl/aryl halide.

    • Minimization Strategies:

      • Slow Addition: Add the halide dropwise to the magnesium suspension to maintain a low concentration of the halide in the reaction mixture.

      • Dilution: Using a sufficient volume of solvent can also help to minimize this bimolecular side reaction.

  • Unreacted Starting Materials

    The presence of unreacted 4-fluorobenzaldehyde or the halide starting material indicates an incomplete reaction.

    • Troubleshooting Steps:

      • Stoichiometry: Ensure the use of a slight excess (typically 1.1 to 1.2 equivalents) of the Grignard reagent relative to the aldehyde.

      • Reaction Time: Allow the reaction to proceed for a sufficient amount of time after the addition of the aldehyde is complete. Monitoring the reaction by Thin Layer Chromatography (TLC) is recommended.

Experimental Protocols

The following are detailed, step-by-step methodologies for the synthesis of (4-Fluorophenyl)(pyridin-4-yl)methanol via a Grignard reaction.

Method 1: Grignard Reaction of 4-Bromopyridine with 4-Fluorophenylmagnesium Bromide

This is a common and effective route for the desired synthesis.

Materials:

  • Magnesium turnings

  • Iodine (crystal)

  • Anhydrous diethyl ether or THF

  • 4-Fluorobromobenzene

  • 4-Pyridinecarboxaldehyde (Isonicotinaldehyde)

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Recrystallization solvent (e.g., petroleum ether, ethyl acetate/hexane mixture)

Procedure:

  • Preparation of the Grignard Reagent:

    • Place magnesium turnings (1.2 equivalents) in a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

    • Add a single crystal of iodine to the flask.

    • Add a small amount of anhydrous diethyl ether to just cover the magnesium.

    • In the dropping funnel, prepare a solution of 4-fluorobromobenzene (1.1 equivalents) in anhydrous diethyl ether.

    • Add a small portion of the 4-fluorobromobenzene solution to the magnesium. If the reaction does not start, gently warm the flask or add another crystal of iodine.

    • Once the reaction has initiated (as evidenced by bubbling and a color change), add the remaining 4-fluorobromobenzene solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with 4-Pyridinecarboxaldehyde:

    • Cool the Grignard reagent solution to 0 °C using an ice bath.

    • Prepare a solution of 4-pyridinecarboxaldehyde (1.0 equivalent) in anhydrous diethyl ether and add it to the dropping funnel.

    • Add the 4-pyridinecarboxaldehyde solution dropwise to the stirred Grignard reagent at 0 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Work-up and Purification:

    • Cool the reaction mixture back to 0 °C and quench the reaction by the slow, dropwise addition of a saturated aqueous ammonium chloride solution.

    • Separate the organic layer and extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter and concentrate the solution under reduced pressure to obtain the crude product.

    • Purify the crude product by recrystallization.[10][11][12] Common solvent systems for similar compounds include petroleum ether or mixtures of ethyl acetate and hexanes.

Data Presentation

The following table summarizes key parameters and their impact on the yield of the Grignard reaction for the synthesis of diaryl methanols.

ParameterConditionExpected Outcome on YieldRationale
Solvent Anhydrous Diethyl Ether or THFHighEthereal solvents stabilize the Grignard reagent.[5]
Temperature 0 °C for aldehyde additionHighMinimizes side reactions and favors the desired 1,2-addition.
Stoichiometry 1.1-1.2 eq. Grignard ReagentHighEnsures complete consumption of the limiting aldehyde.
Moisture PresentVery Low to NoneQuenches the highly reactive Grignard reagent.[1][2][3][4]
Mg Activation Iodine or 1,2-dibromoethaneHighRemoves the passivating oxide layer on the magnesium surface.[7]

Visualization of Key Processes

Reaction Mechanism

The synthesis proceeds through a nucleophilic addition of the Grignard reagent to the carbonyl carbon of the aldehyde.

ReactionMechanism cluster_grignard Grignard Formation cluster_addition Nucleophilic Addition cluster_workup Acidic Workup 4-F-Ph-Br 4-Fluorobromobenzene Grignard 4-F-Ph-MgBr 4-F-Ph-Br->Grignard Anhydrous Ether Mg Mg Mg->Grignard Intermediate Alkoxide Intermediate Grignard->Intermediate Nucleophilic Attack Aldehyde 4-Pyridinecarboxaldehyde Aldehyde->Intermediate Product (4-Fluorophenyl)(pyridin-4-yl)methanol Intermediate->Product H₃O⁺ Quench

Caption: Reaction mechanism for the synthesis.

Troubleshooting Workflow

A logical approach to diagnosing and solving issues with the synthesis.

TroubleshootingWorkflow Start Low Yield or No Product Check_Moisture Check for Moisture Contamination Start->Check_Moisture Check_Grignard Verify Grignard Formation Check_Moisture->Check_Grignard No Dry_Glassware Rigorously Dry Glassware & Solvents Check_Moisture->Dry_Glassware Yes Check_Reaction_Conditions Review Reaction Conditions Check_Grignard->Check_Reaction_Conditions Successful Formation Activate_Mg Activate Magnesium Check_Grignard->Activate_Mg Initiation Failure Check_Side_Products Analyze for Side Products Check_Reaction_Conditions->Check_Side_Products Optimal Conditions Optimize_Temp Optimize Temperature Control Check_Reaction_Conditions->Optimize_Temp Suboptimal Temperature Adjust_Stoichiometry Adjust Stoichiometry Check_Side_Products->Adjust_Stoichiometry Unreacted Starting Material Slow_Addition Slow Halide Addition Check_Side_Products->Slow_Addition Wurtz Coupling Product Success Optimized Yield Dry_Glassware->Success Re-run Reaction Activate_Mg->Success Re-run Reaction Optimize_Temp->Success Re-run Reaction Adjust_Stoichiometry->Success Re-run Reaction Slow_Addition->Success Re-run Reaction

Caption: A workflow for troubleshooting low yield.

References

  • Google Patents. (n.d.). Preparation method of 4-chlorophenyl-2-pyridyl methanol.
  • BYJU'S. (n.d.). Grignard Reagent. Retrieved from [Link]

  • Narayana, B., et al. (2016). Crystal structure of (RS)-(4-chlorophenyl)(pyridin-2-yl)methanol.
  • Abu Thaher, B., et al. (2012). 4-[5-(4-Fluorophenyl)-1,2-oxazol-4-yl]pyridine. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 10), o2935.
  • Collet, F., et al. (2018). The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. Chemistry – A European Journal, 24(55), 14595-14616.
  • Quora. (2018). Why is a Grignard reagent prepared under an anhydrous condition with a suitable equation? Retrieved from [Link]

  • Sciencemadness.org. (2021). Question about Grignard reaction. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation method of 4-pyridinemethanol.
  • Vala, R. M., et al. (2022). Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma activity. RSC Medicinal Chemistry, 13(10), 1251–1260.
  • Fiveable. (n.d.). Anhydrous Conditions Definition. Retrieved from [Link]

  • YouTube. (2020). Grignard Reaction Experiment Part 2, Forming Phenylmagnesium Bromide. Retrieved from [Link]

  • Ashenhurst, J. (2015). Reactions of Grignard Reagents. Master Organic Chemistry. Retrieved from [Link]

  • YouTube. (2019). why grignard reagent is prepared under anhydrous conditions? Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment). Retrieved from [Link]

  • ResearchGate. (2019). Association and Dissociation of Grignard Reagents RMgCl and Their Turbo Variant RMgCl⋅LiCl. Retrieved from [Link]

  • TutorChase. (n.d.). Why do some organic reactions need anhydrous conditions? Retrieved from [Link]

  • ResearchGate. (2023). Selectivity of Grignard reagent formation – from semi-batch to continuous lab and pilot scale. Retrieved from [Link]

  • MDPI. (2022). Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. Retrieved from [Link]

  • Kappe, C. O., et al. (2023). Selectivity of Grignard reagent formation – from semi-batch to continuous lab and pilot scale. Reaction Chemistry & Engineering, 8(9), 2133-2140.
  • Chemistry LibreTexts. (2023). Grignard Reagents. Retrieved from [Link]

  • ResearchGate. (2010). Synthesis and biological evaluation of 3-(4-chlorophenyl)-4-substituted pyrazole derivatives. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Ensuring the Stability of (4-Fluorophenyl)(pyridin-4-yl)methanol

Welcome to the comprehensive technical support guide for (4-Fluorophenyl)(pyridin-4-yl)methanol. This resource is designed for researchers, scientists, and drug development professionals to navigate the potential stabili...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the comprehensive technical support guide for (4-Fluorophenyl)(pyridin-4-yl)methanol. This resource is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges associated with this important chemical intermediate. Our goal is to provide you with the expertise and practical guidance necessary to ensure the integrity of your experiments and the quality of your research.

Frequently Asked Questions (FAQs) on the Stability of (4-Fluorophenyl)(pyridin-4-yl)methanol

This section addresses common questions regarding the stability of (4-Fluorophenyl)(pyridin-4-yl)methanol, providing insights into its inherent chemical properties and potential degradation pathways.

Q1: What are the primary stability concerns for (4-Fluorophenyl)(pyridin-4-yl)methanol?

A1: (4-Fluorophenyl)(pyridin-4-yl)methanol is susceptible to three primary degradation pathways: oxidation, photodegradation, and acid/base-mediated reactions. The benzylic alcohol functional group is prone to oxidation to form the corresponding ketone, (4-fluorophenyl)(pyridin-4-yl)methanone. The pyridine ring introduces a basic nitrogen atom, making the compound susceptible to salt formation and potential pH-dependent degradation. Furthermore, like many aromatic compounds, it can be sensitive to light, leading to photodegradation.

Q2: How does oxidation affect the compound and what are the signs to look for?

A2: Oxidation of the secondary alcohol group in (4-Fluorophenyl)(pyridin-4-yl)methanol results in the formation of (4-fluorophenyl)(pyridin-4-yl)methanone. This is a common degradation pathway for benzylic alcohols. Visually, this degradation may not always be apparent in the solid form, but in solution, it can sometimes lead to a slight yellowing. The most reliable method for detecting this impurity is through analytical techniques such as High-Performance Liquid Chromatography (HPLC), where a new peak corresponding to the ketone will appear.[1]

Q3: Is (4-Fluorophenyl)(pyridin-4-yl)methanol sensitive to light?

A3: Yes, compounds containing pyridine and other aromatic rings can be susceptible to photodegradation.[2][3][4] Exposure to ultraviolet (UV) or even high-intensity visible light can provide the energy to initiate photochemical reactions. The specific degradation products can be complex and may include colored impurities. Therefore, it is crucial to protect the compound from light during storage and handling.

Q4: How does pH affect the stability of this compound?

A4: The pyridine nitrogen in (4-Fluorophenyl)(pyridin-4-yl)methanol is basic and can be protonated in acidic conditions to form a pyridinium salt. While this may not be a degradation reaction in itself, the change in solubility and electronic properties could potentially influence its reactivity and stability in solution. In strongly acidic or basic conditions, hydrolysis of the fluorophenyl group is a remote possibility but generally requires harsh conditions. More commonly, extreme pH can catalyze other degradation reactions.

Q5: What is N-oxidation and is it a concern for this molecule?

A5: N-oxidation is the oxidation of the nitrogen atom in the pyridine ring to form a pyridine-N-oxide.[5][6] This is a known metabolic and potential chemical degradation pathway for many pyridine-containing pharmaceuticals.[7] The resulting N-oxide will have different polarity and properties compared to the parent compound. The likelihood of N-oxidation depends on the presence of suitable oxidizing agents.

Troubleshooting Guide: Addressing Common Experimental Issues

This guide provides a question-and-answer format to troubleshoot specific problems you may encounter during your experiments with (4-Fluorophenyl)(pyridin-4-yl)methanol.

Q1: I've noticed an unexpected peak in my HPLC analysis of a sample of (4-Fluorophenyl)(pyridin-4-yl)methanol. How can I identify it?

A1:

  • Hypothesis: The most probable degradation product is the oxidized ketone, (4-fluorophenyl)(pyridin-4-yl)methanone. This ketone is less polar than the parent alcohol and will likely have a different retention time in reverse-phase HPLC.

  • Troubleshooting Steps:

    • Synthesize or Procure a Standard: The most definitive way to identify the peak is to compare its retention time with that of an authentic standard of (4-fluorophenyl)(pyridin-4-yl)methanone.[8][9]

    • LC-MS Analysis: If a standard is unavailable, Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool. The mass of the degradation product should correspond to the loss of two hydrogen atoms from the parent compound (M-2). The fragmentation pattern in the MS/MS spectrum can provide further structural confirmation.

    • Forced Degradation: Intentionally degrade a small sample of your compound by treating it with a mild oxidizing agent (e.g., hydrogen peroxide) and analyze the resulting mixture by HPLC. An increase in the intensity of the unknown peak would strongly suggest it is the oxidation product.

Q2: My solid sample of (4-Fluorophenyl)(pyridin-4-yl)methanol has developed a yellowish tint over time. What could be the cause?

A2:

  • Hypothesis: Discoloration is often an indicator of degradation, most likely due to photodegradation or the formation of minor, highly colored impurities from other degradation pathways.

  • Troubleshooting Steps:

    • Review Storage Conditions: Confirm that the sample has been consistently protected from light. Storage in an amber vial or in a light-proof container is essential.

    • Purity Analysis: Perform an HPLC analysis to quantify the level of impurities. Even small amounts of certain degradation products can cause noticeable color changes.

    • Solubility Test: Dissolve a small amount of the discolored material in a suitable solvent. The presence of insoluble particulate matter could indicate polymerization or the formation of less soluble degradation products.

Q3: I am observing inconsistent results in my reactions using (4-Fluorophenyl)(pyridin-4-yl)methanol from different batches or after a period of storage. What should I investigate?

A3:

  • Hypothesis: The inconsistency is likely due to varying levels of degradation in your starting material. The presence of impurities, particularly the ketone, can interfere with subsequent reactions.

  • Troubleshooting Steps:

    • Establish a Quality Control (QC) Protocol: Before use, routinely check the purity of your (4-Fluorophenyl)(pyridin-4-yl)methanol by HPLC. Establish an acceptable purity threshold for your specific application.

    • Repurification: If the purity has dropped below your acceptable limit, consider repurifying the material. Recrystallization or column chromatography can be effective methods.

    • Evaluate Solvent Stability: If you are preparing stock solutions, be aware that the compound may have different stability in different solvents. Perform a preliminary stability study of your stock solution under your intended storage conditions (e.g., room temperature vs. 4°C, light vs. dark).

Quantitative Data Summary

The following table summarizes key stability-related information for (4-Fluorophenyl)(pyridin-4-yl)methanol. Please note that these are general guidelines and actual stability will depend on the specific conditions of your experiment.

ParameterRecommendation/ObservationRationale
Recommended Storage Store at 2-8°C in a tightly sealed, light-proof container under an inert atmosphere (e.g., argon or nitrogen).To minimize thermal degradation, photodegradation, and oxidation.
Light Sensitivity High. Avoid exposure to UV and high-intensity visible light.Aromatic and heterocyclic compounds are often susceptible to photodegradation.[2][3][4]
Thermal Stability Stable at room temperature for short periods. For long-term storage, refrigeration is recommended. Avoid high temperatures.Thermal stress can promote oxidation and other degradation pathways.[10][11]
pH Stability Best stability is generally observed in neutral to slightly acidic conditions (pH 5-7). Avoid strong acids and bases.The pyridine nitrogen can be protonated in acidic solutions, and strong bases can deprotonate the hydroxyl group, potentially increasing susceptibility to oxidation.
Common Solvents for Storage For short-term storage of solutions, consider aprotic solvents like acetonitrile or THF.Protic solvents like methanol or ethanol could potentially participate in degradation reactions over long periods.
Incompatible Excipients Avoid strong oxidizing agents, strong acids, and certain reactive excipients like those containing aldehydes or peroxides.These can directly react with the alcohol or pyridine functional groups.[12][13][14]

Primary Degradation Pathway: Oxidation

The most common degradation pathway for (4-Fluorophenyl)(pyridin-4-yl)methanol is the oxidation of the benzylic alcohol to the corresponding ketone.

Oxidation_Pathway Methanol (4-Fluorophenyl)(pyridin-4-yl)methanol (Parent Compound) Ketone (4-Fluorophenyl)(pyridin-4-yl)methanone (Degradation Product) Methanol->Ketone Oxidation Oxidant Oxidizing Agent (e.g., O2, mild oxidant) Oxidant->Ketone

Caption: Oxidation of (4-Fluorophenyl)(pyridin-4-yl)methanol to its ketone degradant.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and assess the stability-indicating nature of an analytical method.

1. Preparation of Stock Solution:

  • Prepare a stock solution of (4-Fluorophenyl)(pyridin-4-yl)methanol in a suitable solvent (e.g., acetonitrile:water 50:50 v/v) at a concentration of approximately 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Heat at 60°C for 24 hours.

  • Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Keep at room temperature for 24 hours.

  • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Place a solid sample of the compound in an oven at 80°C for 48 hours.[10]

  • Photodegradation: Expose the stock solution to UV light (e.g., 254 nm) and visible light for a defined period (e.g., 24 hours).[2][3]

3. Sample Analysis:

  • After the specified time, neutralize the acidic and basic samples.

  • Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.

  • Analyze all stressed samples, along with a control sample (unstressed stock solution), by a suitable stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method

This is an example of a reverse-phase HPLC method that can be used to separate (4-Fluorophenyl)(pyridin-4-yl)methanol from its primary oxidative degradation product. Method optimization may be required for your specific instrumentation and column.

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    Time (min) %B
    0 20
    15 80
    20 80
    21 20

    | 25 | 20 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Logical Workflow for Stability Troubleshooting

The following diagram illustrates a systematic approach to troubleshooting stability issues with (4-Fluorophenyl)(pyridin-4-yl)methanol.

Troubleshooting_Workflow Start Stability Issue Observed (e.g., discoloration, new peak) CheckStorage Review Storage and Handling Conditions Start->CheckStorage PurityAnalysis Perform HPLC Purity Analysis CheckStorage->PurityAnalysis IdentifyImpurity Identify Impurity (LC-MS, Standard Comparison) PurityAnalysis->IdentifyImpurity Impurity Detected Resolved Issue Resolved PurityAnalysis->Resolved No Impurity ForcedDegradation Conduct Forced Degradation Study IdentifyImpurity->ForcedDegradation Confirm Degradation Pathway Repurify Repurify Compound if Necessary IdentifyImpurity->Repurify Purity Below Specification OptimizeConditions Optimize Storage/Experimental Conditions ForcedDegradation->OptimizeConditions ImplementQC Implement Routine QC Testing OptimizeConditions->ImplementQC Repurify->ImplementQC ImplementQC->Resolved

Caption: A systematic workflow for troubleshooting stability issues.

References

  • Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. (2026). ResearchGate. [Link]

  • Safety Data Sheet: Pyridine. (n.d.). Carl ROTH. [Link]

  • Forced Degradation Studies on Sodium Picosulfate and Separation of 15 Process Related Impurities/Degradants by HPLC. (2020). ResearchGate. [Link]

  • Pyridine N-oxide derivatives. (n.d.). Organic Chemistry Portal. [Link]

  • Photodegradation of Pyridine in a Fluidized Bed Photocatalytic Reactor Using Pt-ZnO Supported on Al2O3 as a Catalyst. (2023). MDPI. [Link]

  • List of common solid-state incompatibilities. (n.d.). ResearchGate. [Link]

  • Troubleshooting Guide for API Failure: Common Causes & Solutions. (2025). APIsec. [Link]

  • Troubleshooting Common API Errors and How to Fix Them. (2024). Medium. [Link]

  • Microbial and Solar Photocatalytic Degradation of Pyridine. (n.d.). Engineered Science Publisher. [Link]

  • Pyridine-N-oxide. (n.d.). Wikipedia. [Link]

  • Degradation products generated by sonication of benzyl alcohol, a sample preparation solvent for the determination of residual solvents in pharmaceutical bulks, on capillary gas chromatography. (2000). PubMed. [Link]

  • Process for the synthesis of 4-(4'-fluorophenyl)-piperidines. (2001).
  • Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. (2026). PubMed. [Link]

  • Reaction mechanism proposed for the degradation of pyridine by the... (n.d.). ResearchGate. [Link]

  • Drug Excipient Compatibility Testing Protocols and Charaterization: A Review. (2019). SciSpace. [Link]

  • Common API Errors & How to Fix Them. (2023). Technology Advice. [Link]

  • Stability-Indicating HPLC-DAD Method for the Determination of Granisetron Hydrochloride in Its Pharmaceutical Preparations. (2013). Journal of Applied Pharmaceutical Science. [Link]

  • Pyridine N-Oxides. (2012). Baran Lab. [Link]

  • (4-fluorophenyl)(pyridin-4-yl)methanone (C12H8FNO). (n.d.). PubChem. [Link]

  • Degradation Products Generated by Sonication of Benzyl Alcohol, a Sample Preparation Solvent for the Determination of Residual Solvents in Pharmaceutical Bulks, on Capillary Gas Chromatography. (n.d.). ResearchGate. [Link]

  • Complete Guide to ICH Stability Testing for APIs & FPPs. (2025). YouTube. [Link]

  • Oxidation process for pyridine and its derivatives. (2005).
  • UV photolysis for accelerating pyridine biodegradation. (2010). PubMed. [Link]

  • DEVELOPMENT STUDIES ON DETERMINATION OF PRESERVATIVES DECOMPOSITION PRODUCTS. (n.d.). APTE. [Link]

  • Investigation of Excipient Compatibility and Associated Degradations for the Formulation Development of a Small Molecule Pharmaceutical Compound. (2014). AAPS PharmSciTech. [Link]

  • Synthesis and Biological Evaluation of (4-Fluorophenyl)(1-(5-phenyl-1,3,4-oxadiazol-2-yl)indolizin-3-yl)methanone Derivatives as Anti-cancer and Antimicrobial Agents. (2025). ResearchGate. [Link]

  • Recent trends in the chemistry of pyridine N-oxides. (n.d.). Arkivoc. [Link]

  • Spotlight on stability: API and drug product testing. (n.d.). Almac. [Link]

  • Interaction and incompatabilities of the excipients with functional groups and different types of reaction. (n.d.). ResearchGate. [Link]

  • (4-fluorophenyl)(pyridin-4-yl)methanone::CHEMBL563196. (n.d.). BindingDB. [Link]

  • [Biodegradation of pyridine under UV irradiation]. (2013). PubMed. [Link]

  • 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole. (n.d.). MDPI. [Link]

Sources

Troubleshooting

Technical Support Center: Purification of (4-Fluorophenyl)(pyridin-4-yl)methanol

Welcome to the technical support center for (4-Fluorophenyl)(pyridin-4-yl)methanol. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with p...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for (4-Fluorophenyl)(pyridin-4-yl)methanol. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with purifying this important pharmaceutical intermediate.[1][2] Our focus is on providing practical, field-tested solutions to common impurity issues, grounded in fundamental chemical principles.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I can expect when synthesizing (4-Fluorophenyl)(pyridin-4-yl)methanol?

A1: Impurities are almost always a direct consequence of the synthetic route chosen. The three most common routes each have a characteristic impurity profile:

  • Grignard Reaction Route: (e.g., 4-bromofluorobenzene + Mg -> Grignard reagent, then react with pyridine-4-carboxaldehyde)

    • Unreacted Starting Materials: Pyridine-4-carboxaldehyde and 4-bromofluorobenzene.

    • Homocoupling Product: 4,4'-Difluorobiphenyl, formed from the reaction of the Grignard reagent with unreacted 4-bromofluorobenzene.

    • Magnesium Salts: Insoluble magnesium halides and alkoxides formed during the reaction and quench.[3]

  • Suzuki Coupling Route: (e.g., 4-halopyridine derivative + 4-fluorophenylboronic acid)

    • Unreacted Starting Materials: Especially the 4-fluorophenylboronic acid.[4]

    • Homocoupling Product: 4,4'-Difluorobiphenyl.

    • Catalyst Residues: Residual palladium from the catalyst.

    • Boronic Acid Derivatives: Anhydrides (boroxines) or other derivatives of the boronic acid starting material.[5]

  • Reduction of Ketone Route: (e.g., Oxidation of a precursor to (4-fluorophenyl)(pyridin-4-yl)methanone, followed by reduction with NaBH₄)

    • Unreacted Ketone: The intermediate, (4-fluorophenyl)(pyridin-4-yl)methanone.[6]

    • Unreacted Reducing Agent: And its boron-containing byproducts.[6]

    • Over-reduction Products: Though less common for this specific substrate, it's a possibility.

Q2: What's the best first step to assess the purity of my crude product?

A2: Thin-Layer Chromatography (TLC) is the most effective initial step. It's fast, inexpensive, and provides a wealth of information.

  • Action: Spot your crude material, your starting materials, and any key intermediates on the same TLC plate.

  • Solvent System: A good starting point is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate (e.g., 70:30 Hexanes:Ethyl Acetate).

  • Interpretation: TLC will visually confirm the presence of your desired product and reveal how many impurities are present and their relative polarities. This information is critical for designing an effective purification strategy.

Q3: What are the primary methods for purifying (4-Fluorophenyl)(pyridin-4-yl)methanol?

A3: The purification strategy generally involves a combination of three core techniques, applied in a logical sequence:

  • Liquid-Liquid Extraction (Acid-Base Wash): This exploits the basicity of the pyridine nitrogen to separate the product from non-basic (neutral or acidic) impurities.[7]

  • Recrystallization: An excellent method for removing small amounts of impurities from a solid product, yielding high-purity crystalline material.[1][6]

  • Silica Gel Chromatography: The most powerful method for separating compounds with similar polarities when extraction and recrystallization are insufficient.[1][2]

Troubleshooting Guide: Common Purification Issues

Issue 1: My crude product from a Suzuki coupling is contaminated with 4-fluorophenylboronic acid. How do I remove it?

  • Causality: 4-Fluorophenylboronic acid is an acidic compound. Your target molecule, (4-Fluorophenyl)(pyridin-4-yl)methanol, is basic due to the pyridine nitrogen. This difference in acid-base properties is the key to their separation.

  • Solution: Basic Aqueous Wash.

    • Dissolve your crude product in an organic solvent like ethyl acetate or dichloromethane (DCM).

    • Transfer the solution to a separatory funnel.

    • Wash the organic layer with a 1M aqueous solution of a base, such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).[8] The boronic acid will be deprotonated to form a water-soluble boronate salt, which will partition into the aqueous layer.[8]

    • Separate the layers.

    • Wash the organic layer with water and then brine to remove any residual base and dissolved water.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.

    • Validation: Run a TLC of the washed organic layer against a standard of the boronic acid to confirm its complete removal.

Issue 2: My product is "oiling out" during recrystallization instead of forming crystals. What's happening?

  • Causality: "Oiling out" occurs when the solute's solubility in the hot solvent is so high that upon cooling, it separates as a liquid phase (the oil) before the solution reaches the temperature at which crystallization should occur. This is often caused by using a solvent that is too good at dissolving the compound or the presence of significant impurities that depress the melting point.

  • Troubleshooting Steps:

    • Re-heat and Add More Solvent: Heat the mixture until the oil redissolves completely, then add more of the same solvent to decrease the overall concentration. Let it cool slowly again.

    • Change the Solvent System: Your single solvent may be too effective. Try a binary solvent system. Dissolve your compound in a minimal amount of a "good" solvent (e.g., methanol, ethyl acetate) at an elevated temperature. Then, slowly add a "poor" solvent (e.g., water, hexanes, petroleum ether) dropwise until the solution becomes faintly cloudy (the cloud point). Add a drop or two of the good solvent to clarify, then allow it to cool slowly.[1][6]

    • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the air-solvent interface. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.

    • Seed the Solution: If you have a small crystal of pure product, add it to the cooled, supersaturated solution to induce crystallization.

Solvent System ComponentRoleCommon Examples
Good Solvent Dissolves the compound well when hot.Methanol, Ethanol, Ethyl Acetate, Acetone
Poor Solvent (Anti-solvent) Compound is poorly soluble, even when hot.Water, Hexanes, Petroleum Ether, Diethyl Ether

Issue 3: I'm running a silica gel column, but my product is smearing (tailing) down the column, leading to poor separation.

  • Causality: This is a classic problem when purifying basic compounds like pyridines on standard silica gel.[9] The slightly acidic silanol groups (Si-OH) on the surface of the silica strongly and sometimes irreversibly interact with the basic nitrogen of the pyridine ring.[9] This leads to poor peak shape and difficult separation.

  • Solution: Deactivate the Silica Gel.

    • Add a Competing Base to the Eluent: The most common and effective solution is to add a small amount of a volatile base, like triethylamine (TEA) or pyridine, to your mobile phase (eluent). A typical concentration is 0.5-1% by volume.

    • Mechanism: The TEA will preferentially bind to the acidic silanol sites on the silica, effectively "masking" them from your target compound.[9] Your (4-Fluorophenyl)(pyridin-4-yl)methanol will then elute based primarily on polarity, resulting in a sharp, symmetrical peak and much-improved separation.

    • Protocol:

      • Prepare your hexane/ethyl acetate eluent as determined by TLC.

      • Add 1 mL of triethylamine for every 100 mL of your eluent mixture (1% v/v).

      • Use this modified eluent to slurry-pack your column and run the separation. The TEA is volatile and will be easily removed with your product fractions under reduced pressure.

Detailed Experimental Protocols

Protocol 1: Optimized Acid-Base Extraction Workflow

This protocol is designed to remove both acidic impurities (like boronic acid) and highly non-polar neutral impurities (like 4,4'-difluorobiphenyl).

  • Dissolution: Dissolve the crude product (1 part) in a suitable organic solvent (e.g., Ethyl Acetate, 10-15 parts).

  • Acidic Wash (Product Extraction): Transfer the organic solution to a separatory funnel. Extract with 1M HCl (3 x 5 parts). The basic product will move into the acidic aqueous layer, leaving neutral impurities in the organic layer. Combine the acidic aqueous layers.

  • Neutral Impurity Removal: Discard the organic layer containing neutral impurities.

  • Basification: Cool the combined acidic aqueous layers in an ice bath. Slowly add a base (e.g., 3M NaOH) with swirling until the pH is >10 (check with pH paper). Your product will precipitate or form an oil.

  • Product Re-extraction: Extract the product back into a fresh organic solvent (e.g., Ethyl Acetate, 3 x 5 parts).

  • Final Wash: Combine the organic layers and wash with water, then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the purified product.

Protocol 2: Flash Column Chromatography with a Modified Eluent
  • TLC Analysis: Determine the optimal eluent composition using TLC (e.g., 60:40 Hexanes:Ethyl Acetate).

  • Eluent Preparation: Prepare a sufficient volume of your chosen eluent. Add triethylamine (TEA) to a final concentration of 1% (v/v).

  • Column Packing: Pack a flash chromatography column with silica gel using your TEA-modified eluent.

  • Sample Loading: Dissolve your crude product in a minimal amount of dichloromethane or the eluent. Alternatively, "dry load" the sample by adsorbing it onto a small amount of silica gel and adding the resulting powder to the top of the column.

  • Elution: Run the column, collecting fractions.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent and TEA under reduced pressure.

Visualized Workflows

General Purification Strategy

The following diagram outlines the logical decision-making process for purifying (4-Fluorophenyl)(pyridin-4-yl)methanol.

G crude Crude Product tlc Initial Purity Check (TLC) crude->tlc decision1 Are Impurities Significantly Different in Polarity/Acidity? tlc->decision1 extraction Acid-Base Liquid-Liquid Extraction decision1->extraction Yes chromatography Silica Gel Chromatography decision1->chromatography No decision2 Is Product Crystalline & >95% Pure? extraction->decision2 recryst Recrystallization final_product Pure Product recryst->final_product chromatography->final_product decision2->recryst Yes decision2->chromatography No

Caption: Decision workflow for purification.

Logic of Acid-Base Extraction

This diagram illustrates how components partition between phases based on pH.

G cluster_0 Step 1: Acidic Wash (pH ~1) cluster_1 Step 2: Basification & Re-extraction (pH >10) org1 Organic Layer (EtOAc) 4,4'-Difluorobiphenyl (Neutral Impurity) aq1 aq1 org2 Organic Layer (EtOAc) Product (Deprotonated) aq1->org2 Basify, then add fresh EtOAc aq2 Aqueous Layer (NaOH aq.) Boronate Salt (Acidic Impurity) aq1->aq2 Basify start Crude Mixture in EtOAc start->org1 start->aq1

Caption: Partitioning of components during extraction.

References

  • CN105237469A - Preparation method of 4-chlorophenyl-2-pyridyl methanol - Google Patents.
  • Can I remove boronic acid using Work up process? - ResearchGate. Available at: [Link]

  • CN115725987A - Preparation method of 4-pyridinemethanol - Google Patents.
  • Reactions of Grignard Reagents - Master Organic Chemistry. Available at: [Link]

  • (IUCr) Crystal structure of (RS)-(4-chlorophenyl)(pyridin-2-yl)methanol. Available at: [Link]

  • Trying to remove a boronic acid in a workup. Help! : r/chemistry - Reddit. Available at: [Link]

  • Asymmetric Synthesis of the Tricyclic Core of Ingenane Diterpenoids via a Photocatalytic de Mayo Fragmentation Strategy - American Chemical Society. Available at: [Link]

  • (PDF) Crystal structure of (RS)-(4-chlorophenyl)(pyridin-2-yl)methanol - ResearchGate. Available at: [Link]

  • US5384410A - Removal of boronic acid protecting groups by transesterification - Google Patents.
  • Determination of Pyridine in Modified JP-4 VIA High Performance Liquid Chromatography (HPLC). - DTIC. Available at: [Link]

  • Grignard Reagents For Addition To Aldehydes and Ketones - Master Organic Chemistry. Available at: [Link]

  • Replacement of nitro function by free boronic acid in non-steroidal anti-androgens - NIH. Available at: [Link]

  • Grignard compounds derived from pyridine. I - ResearchGate. Available at: [Link]

  • Synthesis of high purity pyridine-phenolic ligands for metal ion optical sensors. Available at: [Link]

  • Reactions with Grignard Reagents - Chemistry LibreTexts. Available at: [Link]

  • reaction of aldehydes and ketones with grignard reagents - Chemguide. Available at: [Link]

  • 4-Hydroxymethylpyridine | C6H7NO | CID 11472 - PubChem - NIH. Available at: [Link]

  • Paper Chromatography of Pyridine Derivatives - Semantic Scholar. Available at: [Link]

Sources

Optimization

Technical Support Center: Optimizing Synthesis of (4-Fluorophenyl)(pyridin-4-yl)methanol

For Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for the synthesis of (4-Fluorophenyl)(pyridin-4-yl)methanol. This guide, designed by Senior Application Scientists,...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of (4-Fluorophenyl)(pyridin-4-yl)methanol. This guide, designed by Senior Application Scientists, provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of this important pharmaceutical intermediate. Our goal is to equip you with the expertise and practical insights needed to optimize your reaction conditions, maximize yield, and ensure the purity of your final product.

I. Navigating Synthetic Strategies: A Comparative Overview

The synthesis of (4-Fluorophenyl)(pyridin-4-yl)methanol can be approached through several synthetic routes. The two most common and practical methods for laboratory and process chemistry scales are the Grignard Reaction and the Organolithium Addition . A less common but viable alternative is a two-step Oxidation-Reduction Pathway . The choice of method often depends on the availability of starting materials, scale, and specific laboratory capabilities.

Synthetic Method Starting Materials Key Reagents Reported Yield (Analogous Reactions) Key Considerations
Grignard Reaction 4-Bromopyridine, 4-FluorobenzaldehydeMagnesium (Mg), Iodine (I₂) or 1,2-Dibromoethane~75%[1]Moisture sensitivity is critical. Formation of the Grignard reagent can be challenging.
Organolithium Addition 4-Bromopyridine or 4-Chloropyridine, 4-Fluorobenzaldehyden-Butyllithium (n-BuLi) or other strong organolithium baseOften higher than Grignard reactionsRequires cryogenic temperatures (-78 °C). Organolithium reagents are highly pyrophoric.
Oxidation-Reduction 4-(4-Fluorobenzyl)pyridineOxidizing agent (e.g., KMnO₄), Reducing agent (e.g., NaBH₄)60-97% (overall for analogous chloro-derivative)[1][2]Two-step process. May require optimization of both oxidation and reduction steps.

II. Grignard Reaction Route: Troubleshooting and FAQs

The Grignard reaction is a powerful tool for C-C bond formation. However, its application to heteroaromatic systems like pyridine can present unique challenges.

Core Experimental Protocol: Grignard Synthesis of (4-Fluorophenyl)(pyridin-4-yl)methanol

Step 1: Formation of 4-Pyridylmagnesium Bromide

  • Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, a magnetic stirrer, and a nitrogen or argon inlet. All glassware must be rigorously dried in an oven (overnight at >100 °C) and assembled while hot under a stream of inert gas to prevent atmospheric moisture contamination.

  • Magnesium Activation: To the flask, add magnesium turnings (1.2 equivalents) and a small crystal of iodine. Gently warm the flask with a heat gun under a slow stream of inert gas until purple iodine vapors are observed. This process etches the magnesium surface, removing the passivating oxide layer. Allow the flask to cool to room temperature.

  • Initiation: Add a small portion of a solution of 4-bromopyridine (1.0 equivalent) in anhydrous tetrahydrofuran (THF) to the activated magnesium. The reaction is initiated when the brown color of the iodine disappears and gentle refluxing is observed. If the reaction does not start, gentle warming or the addition of a small amount of 1,2-dibromoethane may be necessary.

  • Grignard Reagent Formation: Once the reaction has initiated, add the remaining 4-bromopyridine solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture at room temperature or with gentle heating for 1-2 hours to ensure complete formation of the Grignard reagent.

Step 2: Reaction with 4-Fluorobenzaldehyde

  • Addition of Aldehyde: Cool the freshly prepared Grignard reagent to 0 °C using an ice bath. Add a solution of 4-fluorobenzaldehyde (0.9 equivalents) in anhydrous THF dropwise to the stirred Grignard solution. Maintaining a low temperature is crucial to minimize side reactions.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture in an ice bath and quench by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). This will hydrolyze the magnesium alkoxide and neutralize any unreacted Grignard reagent.

  • Extraction and Purification: Extract the aqueous layer with a suitable organic solvent such as ethyl acetate (3 x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel or by recrystallization.

Troubleshooting Guide: Grignard Reaction

Q1: My Grignard reaction with 4-bromopyridine fails to initiate. What can I do?

A1: Failure to initiate is a common issue. Here are several troubleshooting steps, in order of application:

  • Ensure Absolute Anhydrous Conditions: Grignard reagents are highly basic and react readily with water. Ensure all glassware is oven-dried, solvents are anhydrous, and the reaction is performed under a positive pressure of an inert gas (nitrogen or argon).

  • Activate the Magnesium: The magnesium surface can be passivated by an oxide layer. Besides using iodine, you can try crushing the magnesium turnings in the flask with a dry glass rod to expose a fresh surface. Alternatively, a small amount of 1,2-dibromoethane can be added to initiate the reaction.

  • Increase Local Concentration: Add a small amount of the 4-bromopyridine solution without solvent to a small portion of the magnesium to increase the local concentration and facilitate initiation.

  • Gentle Heating: Gentle warming with a heat gun can sometimes initiate the reaction. Be cautious, as the reaction is exothermic and can become vigorous once it starts.

Q2: I am observing a low yield of the desired product. What are the potential side reactions?

A2: Low yields in this Grignard reaction can be attributed to several side reactions:

  • Wurtz-type Coupling: The Grignard reagent can react with unreacted 4-bromopyridine to form 4,4'-bipyridine. This can be minimized by slow addition of the halide to the magnesium and ensuring a slight excess of magnesium.

  • Enolization of the Aldehyde: Although less common with aromatic aldehydes, the Grignard reagent can act as a base and deprotonate any acidic protons, which is not a concern for 4-fluorobenzaldehyde.

  • Reaction with the Pyridine Nitrogen: The Grignard reagent can potentially interact with the Lewis acidic nitrogen of the pyridine ring. While the C-Mg bond is generally covalent, some ionic character exists, which can lead to complex formation.

  • Radical Reactions: Single electron transfer (SET) from the Grignard reagent to the bromopyridine can generate radical intermediates, which can lead to dimerization and other side products. Recent studies have even shown that purple light can promote such radical coupling reactions.[3]

Side_Reactions 4-PyridylMgBr 4-PyridylMgBr Product (4-Fluorophenyl)(pyridin-4-yl)methanol 4-PyridylMgBr->Product Desired Reaction Bipyridine 4,4'-Bipyridine (Wurtz Coupling) 4-PyridylMgBr->Bipyridine Side Reaction Radical_Intermediates Radical Intermediates (SET) 4-PyridylMgBr->Radical_Intermediates Side Reaction (SET) 4-Bromopyridine 4-Bromopyridine 4-Bromopyridine->Bipyridine 4-Fluorobenzaldehyde 4-Fluorobenzaldehyde 4-Fluorobenzaldehyde->Product

Caption: Potential reaction pathways in the Grignard synthesis.

Q3: What is the best work-up procedure for a Grignard reaction involving a pyridine?

A3: The basicity of the pyridine nitrogen requires a careful work-up to ensure efficient extraction of the product.

  • Quenching: A saturated aqueous solution of ammonium chloride (NH₄Cl) is the preferred quenching agent.[4] It is acidic enough to hydrolyze the magnesium alkoxide but generally not so acidic as to fully protonate the pyridine nitrogen, which would make the product highly water-soluble.

  • Extraction: After quenching, extract the product with a suitable organic solvent like ethyl acetate or dichloromethane. If the product remains in the aqueous layer due to protonation, you can carefully basify the aqueous layer with a weak base like sodium bicarbonate (NaHCO₃) to a pH of ~8-9 before re-extracting. Avoid strong bases like NaOH, which can cause emulsion problems.

III. Organolithium Addition Route: A High-Yield Alternative

Organolithium reagents are generally more reactive than their Grignard counterparts and can be a good alternative if the Grignard reaction proves problematic.

Core Experimental Protocol: Organolithium Synthesis of (4-Fluorophenyl)(pyridin-4-yl)methanol

Step 1: Formation of 4-Lithiopyridine

  • Apparatus Setup: Use the same rigorously dried, inert-atmosphere setup as for the Grignard reaction.

  • Halogen-Metal Exchange: Dissolve 4-bromopyridine (1.0 equivalent) in anhydrous THF and cool the solution to -78 °C using a dry ice/acetone bath.

  • Addition of n-BuLi: Slowly add a solution of n-butyllithium (n-BuLi) in hexanes (1.05 equivalents) dropwise to the stirred solution, maintaining the temperature at -78 °C. The reaction is typically very fast.

Step 2: Reaction with 4-Fluorobenzaldehyde

  • Aldehyde Addition: After stirring the 4-lithiopyridine solution at -78 °C for 30 minutes, add a solution of 4-fluorobenzaldehyde (0.9 equivalents) in anhydrous THF dropwise, again maintaining the low temperature.

  • Reaction and Work-up: Stir the reaction mixture at -78 °C for 1-2 hours, then allow it to warm slowly to room temperature. The work-up procedure is similar to the Grignard reaction, using a saturated aqueous NH₄Cl solution for quenching.

Troubleshooting Guide: Organolithium Reaction

Q1: Why is the reaction performed at -78 °C?

A1: The low temperature is critical for several reasons:

  • Stability of 4-Lithiopyridine: 4-Lithiopyridine is unstable at higher temperatures and can decompose.

  • Selectivity: Low temperatures favor the desired nucleophilic addition to the carbonyl group over potential side reactions, such as deprotonation or reaction with the solvent.

  • Control of Reactivity: Organolithium reagents are extremely reactive, and low temperatures help to control the exothermic nature of the reaction.

Q2: What are the main safety concerns when working with organolithium reagents?

A2: Organolithium reagents like n-BuLi are highly pyrophoric and will ignite spontaneously on contact with air and moisture.

  • Handling: Always handle organolithium reagents under an inert atmosphere using proper syringe and cannula techniques.

  • Quenching: Unused or excess organolithium reagents must be quenched carefully. A common method is to slowly add the reagent to a stirred, cooled solution of isopropanol in hexanes.

Organolithium_Workflow cluster_step1 Step 1: Formation of 4-Lithiopyridine cluster_step2 Step 2: Reaction and Work-up 4-Bromopyridine_THF 4-Bromopyridine in THF 4-Lithiopyridine 4-Lithiopyridine 4-Bromopyridine_THF->4-Lithiopyridine Halogen-Metal Exchange nBuLi n-BuLi, -78 °C nBuLi->4-Lithiopyridine Reaction_Mixture Reaction at -78 °C 4-Lithiopyridine->Reaction_Mixture 4-Fluorobenzaldehyde_THF 4-Fluorobenzaldehyde in THF 4-Fluorobenzaldehyde_THF->Reaction_Mixture Quench Quench with NH4Cl(aq) Reaction_Mixture->Quench Product (4-Fluorophenyl)(pyridin-4-yl)methanol Quench->Product

Caption: Workflow for the organolithium synthesis route.

IV. Product Purification and Characterization

Proper purification and characterization are essential to ensure the quality of the final product.

Purification Strategies
  • Column Chromatography: Flash column chromatography on silica gel is a common method for purifying the crude product. A gradient elution system of ethyl acetate in hexanes is typically effective. The polarity can be adjusted based on TLC analysis.

  • Recrystallization: If the product is a solid, recrystallization can be an effective purification method. Suitable solvent systems may include ethyl acetate/hexanes, acetone/water, or isopropanol.[4] The choice of solvent will depend on the solubility of the product and impurities.

Characterization Data (Predicted and Analogous Compounds)

While specific experimental data for (4-Fluorophenyl)(pyridin-4-yl)methanol is not widely published, the following are expected characteristic spectral features based on analogous compounds:[5]

  • ¹H NMR:

    • Aromatic protons of the pyridine ring will appear as doublets or multiplets in the downfield region (δ 7.0-8.5 ppm).

    • The protons on the 4-fluorophenyl ring will show characteristic splitting patterns due to fluorine coupling (doublets and triplets).

    • A singlet for the methine proton (CH-OH) will be observed, typically between δ 5.5 and 6.5 ppm.

    • A broad singlet for the hydroxyl proton (-OH) will also be present, the chemical shift of which is concentration-dependent.

  • ¹³C NMR:

    • The carbon attached to the fluorine atom will show a large one-bond coupling constant (¹JCF).

    • Other carbons in the 4-fluorophenyl ring will exhibit smaller two- and three-bond couplings to fluorine.

    • The carbon of the methine group will appear in the range of δ 70-80 ppm.

  • FTIR (KBr, cm⁻¹):

    • A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol.

    • C-H stretching of the aromatic rings around 3000-3100 cm⁻¹.

    • C=C and C=N stretching vibrations of the aromatic rings in the 1400-1600 cm⁻¹ region.

    • A strong C-F stretching band around 1220-1230 cm⁻¹.[5]

  • Mass Spectrometry (HR-MS):

    • The high-resolution mass spectrum should show the molecular ion peak [M+H]⁺ corresponding to the calculated exact mass of the product.[5]

V. References

  • Jasril, J., Frimayanti, N., Nurulita, Y., Zamri, A., Ikhtiarudin, I., & Guntur, G. (2021). 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole. Molbank, 2021(1), M1197. [Link]

  • CN115725987A - Preparation method of 4-pyridinemethanol - Google Patents. (n.d.). Retrieved January 28, 2026, from

  • Detailed experimental procedure for the synthesis of 4-fluoropyridine. (n.d.). Retrieved January 28, 2026, from [Link]

  • Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents. [Link]

  • Lei, X., Wang, Y., Ma, S., & Jiao, P. (2024). Purple Light-Promoted Coupling of Bromopyridines with Grignard Reagents via SET. The Journal of Organic Chemistry. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Technical Guide to Cross-Reactivity Profiling of (4-Fluorophenyl)(pyridin-4-yl)methanol Based Kinase Inhibitors

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth analysis of the cross-reactivity profiling of kinase inhibitors built upon the (4-fluorophenyl)(pyridin-4-yl)methanol scaffo...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the cross-reactivity profiling of kinase inhibitors built upon the (4-fluorophenyl)(pyridin-4-yl)methanol scaffold. We will dissect the experimental methodologies and interpret the selectivity data, using the well-characterized p38 MAPK inhibitor, Doramapimod (BIRB 796), as a primary case study. This document is intended to serve as a practical resource for researchers in medicinal chemistry and pharmacology, offering insights into the critical evaluation of inhibitor selectivity and its implications for drug development.

The Significance of the (4-Fluorophenyl)(pyridin-4-yl)methanol Scaffold and the Imperative of Selectivity Profiling

The (4-fluorophenyl)(pyridin-4-yl)methanol moiety is a privileged scaffold in kinase inhibitor design, notably for its role in targeting p38 MAP kinases.[1] The precise arrangement of the fluorophenyl and pyridinyl groups is a key determinant of the inhibitor's binding affinity and selectivity profile.[1] A regioisomeric switch in this core structure can dramatically alter the inhibitory profile, shifting activity from p38α MAP kinase to other kinases implicated in cancer.[1]

However, the conserved nature of the ATP-binding site across the human kinome presents a significant challenge in developing truly selective inhibitors. Off-target activities can lead to unforeseen side effects or even therapeutic benefits, making a comprehensive understanding of an inhibitor's cross-reactivity profile a non-negotiable aspect of its preclinical characterization.[2] This guide will illuminate the process of generating and interpreting such a profile.

Case Study: Doramapimod (BIRB 796) - A Potent p38 MAPK Inhibitor

Doramapimod (BIRB 796) is a potent, orally available inhibitor of p38 MAP kinase that incorporates the (4-fluorophenyl)(pyridin-4-yl)methanol core within a more complex diaryl urea structure.[3][4] It binds to an allosteric site of p38, inducing a conformational change that is not commonly observed in other kinases, which contributes to its high affinity and slow dissociation kinetics.[4][5]

On-Target Potency Across p38 Isoforms

BIRB 796 demonstrates potent inhibition of all four p38 MAPK isoforms, albeit with varying IC50 values, highlighting the subtle differences even within a primary target family.[3]

KinaseIC50 (nM)
p38α38
p38β65
p38γ200
p38δ520
Table 1: Inhibitory activity of BIRB 796 against p38 MAPK isoforms.[3]
Cross-Reactivity Profile: Evaluating Off-Target Activities

A thorough cross-reactivity assessment reveals that while BIRB 796 is highly selective for p38 kinases, it does exhibit activity against a limited number of other kinases. Understanding these off-target interactions is crucial for interpreting in vivo pharmacology and predicting potential side effects.

Off-Target KinaseIC50
JNK2α298 nM[6]
B-Raf83 nM[5]
c-Raf-11.4 µM[6]
FynWeak Inhibition[5]
LckWeak Inhibition[5]
Abl14.6 µM[5]
Table 2: Off-target kinase activities of BIRB 796.[5][6]

Furthermore, studies have shown that BIRB 796 has insignificant inhibitory activity against a panel of other kinases including ERK-1, SYK, and IKK2, underscoring its relatively high degree of selectivity.[5]

Experimental Design for Robust Cross-Reactivity Profiling

The generation of reliable cross-reactivity data hinges on the selection and meticulous execution of appropriate biochemical assays. The following section details a standard workflow for kinase inhibitor profiling.

Primary Screening: Broad Kinome Scans

A primary screen against a broad panel of kinases is the first step in understanding the selectivity of a novel inhibitor. This is often performed at a single high concentration of the inhibitor to identify potential off-targets.

The KINOMEscan™ platform is a widely used method for kinase inhibitor profiling that measures the ability of a compound to compete with an immobilized, broad-spectrum kinase inhibitor for binding to a large panel of kinases.[7] The amount of kinase captured on the solid support is quantified, providing a measure of the test compound's binding affinity.[8] This high-throughput assay allows for the rapid screening of hundreds of kinases.[7][9]

Experimental Workflow: KINOMEscan™

Caption: KINOMEscan™ competitive binding assay workflow.

Secondary Screening: Determination of IC50 Values

For any "hits" identified in the primary screen, a secondary screen is performed to determine the half-maximal inhibitory concentration (IC50). This provides a quantitative measure of the inhibitor's potency against each off-target kinase.

The ADP-Glo™ Kinase Assay is a robust and sensitive method for measuring kinase activity by quantifying the amount of ADP produced in the kinase reaction.[10] The assay is performed in two steps: first, the kinase reaction is terminated and the remaining ATP is depleted. Second, the ADP is converted to ATP, which is then used to generate a luminescent signal via a luciferase reaction.[11] The intensity of the light is directly proportional to the kinase activity.

Experimental Protocol: ADP-Glo™ Kinase Assay for IC50 Determination

  • Kinase Reaction:

    • Prepare a serial dilution of the inhibitor in DMSO.

    • In a 384-well plate, add the kinase, substrate, and ATP to initiate the reaction in the presence of varying concentrations of the inhibitor.

    • Incubate at room temperature for the desired reaction time (e.g., 60 minutes).

  • ATP Depletion:

    • Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.[12]

  • ADP to ATP Conversion and Signal Generation:

    • Add Kinase Detection Reagent to each well to convert ADP to ATP and initiate the luciferase reaction.

    • Incubate at room temperature for 30-60 minutes to stabilize the luminescent signal.[13]

  • Data Acquisition:

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Signaling Pathway: ADP-Glo™ Assay Principle

ADP_Glo_Principle cluster_kinase_reaction Kinase Reaction cluster_adp_glo_reagent Step 1: ADP-Glo™ Reagent cluster_kinase_detection Step 2: Kinase Detection Reagent Kinase Kinase ADP ADP Kinase->ADP Phospho_Substrate Phosphorylated Substrate Kinase->Phospho_Substrate Substrate Substrate ATP ATP Remaining_ATP Remaining ATP ATP->Remaining_ATP ADP_from_reaction ADP ADP->ADP_from_reaction Inhibitor Inhibitor Inhibitor->Kinase Inhibition Depleted Depleted Remaining_ATP->Depleted Depletion_Enzyme Depletion Enzyme ATP_new ATP ADP_from_reaction->ATP_new Conversion Light Light Signal ATP_new->Light Luciferase Luciferase

Caption: Principle of the two-step ADP-Glo™ Kinase Assay.

Interpreting the Data: A Holistic View of Selectivity

The ultimate goal of cross-reactivity profiling is to build a comprehensive picture of an inhibitor's selectivity. This involves not only considering the absolute potency against on- and off-targets but also the therapeutic window. For an inhibitor like BIRB 796, its high potency against p38 MAPK isoforms and significantly weaker activity against most other kinases suggest a favorable selectivity profile for targeting p38-driven inflammatory diseases.[4] However, the low nanomolar inhibition of JNK2 and B-Raf should be considered in the context of the desired therapeutic concentration and the potential for off-target effects at higher doses.

Conclusion

The (4-fluorophenyl)(pyridin-4-yl)methanol scaffold is a valuable starting point for the design of potent kinase inhibitors. However, as we have demonstrated with the case study of BIRB 796, a deep understanding of an inhibitor's cross-reactivity profile is paramount. By employing a systematic approach to profiling, utilizing robust and complementary assay technologies like competitive binding assays and luminescence-based activity assays, researchers can gain the critical insights necessary to advance the most selective and promising candidates toward clinical development. This rigorous evaluation of on- and off-target activities is fundamental to the principles of modern drug discovery, ensuring the development of safer and more effective targeted therapies.

References

  • Boehringer Ingelheim. p38 MAPK inhibitor | BIRB 796. [Link]

  • Abu Thaher, B. et al. (2012). 4-[5-Amino-4-(4-fluorophenyl)-3-(pyridin-4-yl)-1H-pyrazol-1-yl]benzonitrile. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 7), o2162. [Link]

  • Wang, Z. et al. (2019). BIRB796, an Inhibitor of p38 Mitogen-Activated Protein Kinase, Inhibits Proliferation and Invasion in Glioblastoma Cells. Frontiers in Oncology, 9, 70. [Link]

  • Schreiber, S. et al. (2006). Oral p38 mitogen-activated protein kinase inhibition with BIRB 796 for active Crohn's disease: a randomized, double-blind, placebo-controlled trial. Clinical Gastroenterology and Hepatology, 4(3), 325-334. [Link]

  • Boehringer Ingelheim. P38 MAPK Inhibitor I BIRB 796. [Link]

  • Yang, C. et al. (2023). Discovery of N-(2-chloro-5-(3-(pyridin-4-yl)-1H-pyrazolo[3,4-b]pyridin-5-yl)pyridin-3-yl)-4-fluorobenzenesulfonamide (FD274) as a highly potent PI3K/mTOR dual inhibitor for the treatment of acute myeloid leukemia. European Journal of Medicinal Chemistry, 258, 115543. [Link]

  • Kuma, Y. et al. (2005). BIRB796 inhibits all p38 MAPK isoforms in vitro and in vivo. The Journal of Biological Chemistry, 280(20), 19472-19479. [Link]

  • Khan, S. et al. (2024). Structural analogs of 2-(4-fluorophenyl)-6-methyl-3-(pyridin-4-yl)pyrazolo[1,5-a]pyridine for targeting Candida albicans non-essential stress kinase Yck2 through protein-ligand binding and dynamics analysis. Frontiers in Microbiology, 15, 1421683. [Link]

  • Laufer, S. et al. (2018). Structural Optimization of a Pyridinylimidazole Scaffold: Shifting the Selectivity from p38α Mitogen-Activated Protein Kinase to c-Jun N-Terminal Kinase 3. ACS Omega, 3(11), 15814-15823. [Link]

  • HMS LINCS Project. KINOMEscan data. [Link]

  • Fabian, M. A. et al. (2002). A high-throughput, nonisotopic, competitive binding assay for kinases using nonselective inhibitor probes (ED-NSIP). Journal of Biomolecular Screening, 7(5), 449-456. [Link]

  • Goldstein, D. M. et al. (2008). Discovery of highly selective and potent p38 inhibitors based on a phthalazine scaffold. Journal of Medicinal Chemistry, 51(22), 7142-7151. [Link]

  • Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery. [Link]

  • Carrow, K. P. et al. (2023). Integrated single-dose kinome profiling data is predictive of cancer cell line sensitivity to kinase inhibitors. PLoS Computational Biology, 19(6), e1011229. [Link]

  • Eurofins Discovery. KINOMEscan Technology. [Link]

  • BMG LABTECH. (2020). Kinase assays. [Link]

  • Li, H. et al. (2025). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective Aurora Kinase B Inhibitor. European Journal of Medicinal Chemistry, 117735. [Link]

  • Karaman, M. W. et al. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology, 26(1), 127-132. [Link]

  • Davis, M. I. et al. (2011). Measuring and interpreting the selectivity of protein kinase inhibitors. The Biochemical Journal, 435(1), 17-28. [Link]

  • University of Dundee. (2021). Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma activity. [Link]

  • LINCS Project. LINCS KinomeScan Kinase Inhibitor Targets Dataset. [Link]

  • BMG LABTECH. Promega ADP-Glo kinase assay. [Link]

  • Carrow, K. P. et al. (2022). Integrated Single-Dose Kinome Profiling Data is Predictive of Cancer Cell Line Sensitivity to Kinase Inhibitors. bioRxiv. [Link]

  • Al-Ostoot, F. H. et al. (2023). New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biological evaluation, and computational studies. RSC Medicinal Chemistry, 14(7), 1333-1351. [Link]

  • El-Damasy, D. A. et al. (2023). Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies. RSC Advances, 13(21), 14316-14343. [Link]

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Comparative

A Senior Application Scientist's Guide to the Reproducible Synthesis of (4-Fluorophenyl)(pyridin-4-yl)methanol

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry, the reliable synthesis of key building blocks is paramount. (4-Fluorophenyl)(pyridin-4-yl)methanol is a crit...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the reliable synthesis of key building blocks is paramount. (4-Fluorophenyl)(pyridin-4-yl)methanol is a critical intermediate in the development of various pharmaceutical agents, owing to the prevalence of the fluorophenyl and pyridyl moieties in bioactive molecules. However, the synthesis of this seemingly simple diaryl-methanol is often plagued by issues of reproducibility, leading to variable yields and purities that can hinder drug discovery and development timelines.

This comprehensive guide, compiled from a Senior Application Scientist's perspective, provides an in-depth comparison of the common synthetic routes to (4-Fluorophenyl)(pyridin-4-yl)methanol. We will delve into the mechanistic underpinnings of each method, dissect the key parameters that govern their success, and offer field-proven insights to navigate the challenges of their reproducibility. This document is designed not as a rigid template, but as an adaptable resource to empower researchers to make informed decisions and achieve consistent results in their synthetic endeavors.

The Grignard Reaction: A Workhorse with Caveats

The addition of a pyridyl organometallic reagent to an aryl aldehyde is the most direct and commonly employed method for constructing the C-C bond in aryl(heteroaryl)methanols. The Grignard reaction, utilizing a pyridylmagnesium halide, is a cornerstone of this approach.

Mechanistic Considerations

The reaction proceeds via the nucleophilic attack of the carbanionic carbon of the Grignard reagent on the electrophilic carbonyl carbon of 4-fluorobenzaldehyde. The resulting magnesium alkoxide is then protonated during an aqueous workup to yield the desired alcohol.

Experimental Protocol: Grignard Reaction

Materials:

  • 4-Bromopyridine

  • Magnesium turnings

  • Iodine (crystal)

  • Anhydrous Tetrahydrofuran (THF)

  • 4-Fluorobenzaldehyde

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

  • Ethyl acetate

Procedure:

  • Grignard Reagent Formation:

    • Flame-dry a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

    • To the flask, add magnesium turnings (1.2 equivalents) and a single crystal of iodine.

    • Assemble the glassware quickly while still hot and allow it to cool under a stream of dry nitrogen.

    • Add anhydrous THF to just cover the magnesium turnings.

    • Dissolve 4-bromopyridine (1.0 equivalent) in anhydrous THF and add it to the dropping funnel.

    • Add a small portion of the 4-bromopyridine solution to the magnesium suspension. The reaction is typically initiated by gentle warming or the appearance of bubbles on the magnesium surface and the fading of the iodine color.

    • Once initiated, add the remaining 4-bromopyridine solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, continue to stir the mixture at room temperature for 1 hour to ensure complete formation of the Grignard reagent.

  • Reaction with 4-Fluorobenzaldehyde:

    • Cool the freshly prepared Grignard reagent to 0 °C in an ice bath.

    • Dissolve 4-fluorobenzaldehyde (0.9 equivalents) in anhydrous THF and add it to the dropping funnel.

    • Add the 4-fluorobenzaldehyde solution dropwise to the stirred Grignard reagent, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • Work-up and Purification:

    • Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

    • Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) or crystallization.

Reproducibility Challenges and Troubleshooting

The synthesis of pyridyl Grignard reagents is notoriously challenging, a phenomenon often referred to as the "pyridyl problem". Several factors can contribute to poor reproducibility:

  • Moisture: Grignard reagents are highly sensitive to moisture. Even trace amounts of water in the glassware, solvents, or starting materials can quench the reagent, leading to significantly lower yields. Rigorous drying of all apparatus and the use of anhydrous solvents are critical.

  • Formation of Bipyridyls: A common side reaction is the coupling of the Grignard reagent with unreacted 4-bromopyridine, leading to the formation of 4,4'-bipyridyl. This can be minimized by slow addition of the halide to the magnesium turnings and maintaining a dilute solution.

  • Magnesium Activation: The surface of magnesium turnings is often coated with a layer of magnesium oxide, which can inhibit the reaction. Activation with iodine, 1,2-dibromoethane, or mechanical stirring is crucial for initiating the Grignard formation.

  • Reaction Temperature: The formation of the Grignard reagent is exothermic. Maintaining a gentle reflux is important; however, excessive temperatures can promote side reactions.

Troubleshooting flowchart for the Grignard synthesis.

Alternative Synthetic Strategies

To circumvent the challenges associated with the Grignard reaction, several alternative methods have been developed.

Two-Step Oxidation-Reduction Sequence

This method avoids the use of sensitive organometallic reagents. It involves the oxidation of a suitable precursor to the corresponding ketone, followed by reduction to the desired alcohol. A common starting material for a related chloro-analog is 2-(p-chlorobenzyl)pyridine.[1]

Step 1: Oxidation of 4-(4-Fluorobenzyl)pyridine to (4-Fluorophenyl)(pyridin-4-yl)methanone

Materials:

  • 4-(4-Fluorobenzyl)pyridine

  • Potassium permanganate (KMnO₄)

  • Water

  • Ethyl acetate

Procedure:

  • Dissolve 4-(4-fluorobenzyl)pyridine (1.0 equivalent) in water.

  • Heat the mixture to 85-95 °C with stirring.

  • Add potassium permanganate (1.2 equivalents) portion-wise, maintaining the temperature below 95 °C.

  • After the addition is complete, stir the reaction mixture at 90 °C for 4-6 hours.

  • Cool the mixture and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude ketone by recrystallization or column chromatography.

Step 2: Reduction of (4-Fluorophenyl)(pyridin-4-yl)methanone to (4-Fluorophenyl)(pyridin-4-yl)methanol

Materials:

  • (4-Fluorophenyl)(pyridin-4-yl)methanone

  • Sodium borohydride (NaBH₄)

  • Methanol

Procedure:

  • Dissolve the ketone (1.0 equivalent) in methanol.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (1.5 equivalents) portion-wise, keeping the temperature below 10 °C.

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the final product.

Organolithium Reagents

Organolithium reagents are generally more reactive than their Grignard counterparts and can sometimes offer a more reliable alternative.[2][3] The synthesis of 4-lithiopyridine can be achieved through a halogen-lithium exchange from 4-bromopyridine.

Organolithium reagents are stronger bases and more potent nucleophiles than Grignard reagents.[4] This increased reactivity can lead to faster and more complete reactions, but also increases their sensitivity to moisture and protic functional groups.

Comparative Analysis of Synthetic Methods
MethodStarting MaterialsKey ReagentsReported Yield (analogous compounds)AdvantagesDisadvantages
Grignard Reaction 4-Bromopyridine, 4-FluorobenzaldehydeMg, I₂~75%[5]One-pot synthesis, readily available starting materials.Reproducibility issues, moisture sensitivity, side reactions.
Oxidation-Reduction 4-(4-Fluorobenzyl)pyridineKMnO₄, NaBH₄60-97%[1][5]Avoids sensitive organometallics, potentially purer product.Two-step process, requires synthesis of starting material.
Organolithium Reaction 4-Bromopyridine, 4-Fluorobenzaldehyden-BuLi or t-BuLiPotentially higher than GrignardMore reactive than Grignard, can overcome initiation issues.Extremely sensitive to moisture and air, requires low temperatures.

Purification and Characterization

Regardless of the synthetic route chosen, purification of the final product is crucial for obtaining material of high purity.

Crystallization

Crystallization is often an effective method for purifying (4-Fluorophenyl)(pyridin-4-yl)methanol. The choice of solvent is critical and may require some experimentation. Common solvent systems for similar compounds include ethyl acetate/hexanes, methanol/water, and dichloromethane/petroleum ether.[1]

Column Chromatography

For challenging separations or to obtain very high purity material, silica gel column chromatography is the method of choice. A gradient elution with a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a polar solvent (e.g., ethyl acetate) is typically effective. The basicity of the pyridine nitrogen can sometimes lead to peak tailing on silica gel. This can often be mitigated by adding a small amount of a basic modifier, such as triethylamine (0.1-1%), to the eluent.[6]

Spectroscopic Characterization

The identity and purity of the synthesized (4-Fluorophenyl)(pyridin-4-yl)methanol should be confirmed by standard spectroscopic methods.

  • ¹H NMR: Will show characteristic signals for the aromatic protons of the fluorophenyl and pyridyl rings, as well as a singlet for the methine proton.

  • ¹³C NMR: Will show the expected number of signals for the aromatic carbons and the carbinol carbon.

  • Mass Spectrometry: Will confirm the molecular weight of the compound.

  • FT-IR: Will show a characteristic broad absorption for the hydroxyl (-OH) group.

Conclusion: A Path to Reproducibility

The reproducible synthesis of (4-Fluorophenyl)(pyridin-4-yl)methanol is an achievable goal with careful attention to detail and a thorough understanding of the underlying chemistry. While the Grignard reaction remains a primary choice due to its directness, its successful and consistent implementation hinges on the rigorous exclusion of moisture and the careful control of reaction conditions to minimize side reactions. The two-step oxidation-reduction sequence offers a more robust and often higher-yielding alternative, albeit at the cost of an additional synthetic step. Organolithium reagents provide a more reactive option but demand even more stringent anhydrous and inert atmosphere techniques.

Ultimately, the choice of method will depend on the specific requirements of the research, including scale, available equipment, and the desired purity of the final product. By understanding the nuances of each approach and implementing the troubleshooting strategies outlined in this guide, researchers can significantly improve the reproducibility of their synthesis and accelerate their drug discovery and development efforts.

References

  • Google Patents. (2016). CN105237469A - Preparation method of 4-chlorophenyl-2-pyridyl methanol.
  • Google Patents. (1995). CN1030387C - Preparation of 4-pyridinemethanol derivatives.
  • Master Organic Chemistry. (2020). Addition of Organolithiums To Aldehydes and Ketones. Available at: [Link]

  • ResearchGate. (2016). Crystal structure of (RS)-(4-chlorophenyl)(pyridin-2-yl)methanol. Available at: [Link]

  • Chemistry LibreTexts. (2023). Grignard and Organolithium Reagents. Available at: [Link]

  • IUCr Journals. (2009). 4-[5-(4-Fluorophenyl)-1,2-oxazol-4-yl]pyridine. Available at: [Link]

  • PubChem. (n.d.). (4-Chlorophenyl)(pyridin-2-yl)methanol. Available at: [Link]

  • J. Org. Chem. (2024). Purple Light-Promoted Coupling of Bromopyridines with Grignard Reagents via SET. Available at: [Link]

  • SpectraBase. (n.d.). (S)-4-Chlorophenyl(pyridin-2-yl)methanol. Available at: [Link]

  • Master Organic Chemistry. (2015). Reactions of Grignard Reagents. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Grignard Reaction. Available at: [Link]

  • Journal of the Chemical Society C: Organic. (1969). Aspects of the metallic halide-catalysed reaction of Grignard reagents with organic halides. Part III. Reactions with bromopyridines. Available at: [Link]

  • Reddit. (2021). Grignard Formation - Troubleshooting and Perfecting. Available at: [Link]

  • IJCRT.org. (2024). SPECTROSCOPIC CHARACTERIZATION AND DFT COMPUTATIONAL STUDY FOR THE 4–CHLOROMETHYL PYRIDINE HYDROCHLORIDE MOLECULE. Available at: [Link]

  • Master Organic Chemistry. (2015). Formation of Grignard and Organolithium Reagents From Alkyl Halides. Available at: [Link]

  • Chemistry Steps. (n.d.). Grignard (RMgX), Organolithium (RLi), and Gilman (R2CuLi) Reagents: Summarizing Their Reactions. Available at: [Link]

  • Reddit. (2022). Difference Between a Grignard and Organolithium?. Available at: [Link]

Sources

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4-Fluorophenyl)(pyridin-4-yl)methanol
Reactant of Route 2
Reactant of Route 2
(4-Fluorophenyl)(pyridin-4-yl)methanol
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